[(5-Bromo-2-methoxyphenyl)methyl]diethylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-4-14(5-2)9-10-8-11(13)6-7-12(10)15-3/h6-8H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREGVCUXAPQBQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
[(5-Bromo-2-methoxyphenyl)methyl]diethylamine CAS number and properties
An In-Depth Technical Guide to [(5-Bromo-2-methoxyphenyl)methyl]diethylamine
Abstract
This compound, identified by CAS number 7062-20-6, is a substituted benzylamine that serves as a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry.[1] This technical guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development. The document elucidates the causality behind synthetic choices and the strategic importance of the compound's functional groups—the bromo moiety for cross-coupling reactions and the diethylaminomethyl group for modulating physicochemical properties. Detailed protocols and workflow visualizations are provided to empower researchers in leveraging this key intermediate for the creation of novel molecular architectures.
Core Chemical and Physical Properties
A comprehensive understanding of a compound's properties is foundational to its effective application in research and development. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 7062-20-6 | [1] |
| IUPAC Name | n-(5-bromo-2-methoxybenzyl)-n-ethylethanamine | [1] |
| Molecular Formula | C12H18BrNO | [1] |
| Molecular Weight | 272.19 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | Data not available; likely an oil or low-melting solid | |
| Storage | Store at room temperature | [1] |
| SMILES | CCN(CC)CC1=C(OC)C=CC(Br)=C1 | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most efficiently achieved via reductive amination, a cornerstone reaction in medicinal chemistry for its high yields and operational simplicity. This pathway offers a clear and reliable method for constructing the target tertiary amine from readily available starting materials.
Recommended Synthetic Pathway: Reductive Amination
The preferred synthetic route begins with 5-Bromo-2-methoxybenzaldehyde (CAS: 25016-01-7) and diethylamine.[2] The reaction proceeds in two key stages, which can often be combined in a one-pot protocol:
-
Iminium Ion Formation: The aldehyde reacts with the secondary amine (diethylamine) under mildly acidic conditions to form a resonance-stabilized iminium ion. The acidic catalyst is crucial as it protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Hydride Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is introduced. These reagents are selective for the iminium ion over the starting aldehyde, preventing the undesired reduction of the aldehyde to an alcohol. The hydride attacks the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.
Reactivity and Strategic Applications in Drug Discovery
The synthetic value of this compound is derived from its distinct functional groups, which provide orthogonal reactivity. This allows for its strategic incorporation into complex molecules, making it a staple intermediate in drug discovery programs.[3]
The Benzylamine Scaffold
Substituted benzylamines are a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[4] This structural motif is found in compounds designed as enzyme inhibitors, receptor modulators, and antimicrobial agents.[4][5][6] The diethylaminomethyl group of this specific compound can influence key drug-like properties, including:
-
Solubility: The tertiary amine is basic and can be protonated at physiological pH, which can significantly enhance aqueous solubility.
-
Pharmacokinetics: The lipophilicity and basicity of the amine group can be tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Target Binding: The amine can serve as a key hydrogen bond acceptor or participate in ionic interactions with biological targets, such as the aspartate residue in the S1 pocket of trypsin-like proteases.[5]
The Aryl Bromide Handle
The bromine atom on the aromatic ring is the compound's most versatile reactive site for molecular elaboration. It serves as an excellent leaving group for a wide range of transition-metal-catalyzed cross-coupling reactions.[7][8] This functionality is critical for building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds. Key transformations include:
-
Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form biaryl structures.
-
Stille Coupling: Reaction with organostannanes.
-
Negishi Coupling: Reaction with organozinc compounds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.
The methoxy group at the 2-position influences the electronic environment of the aromatic ring, which can affect the rates and selectivity of these coupling reactions.[7]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed, self-validating methodology for using this compound in a Suzuki-Miyaura cross-coupling reaction. The rationale behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize N-{[2-methoxy-5-(4-methylphenyl)]benzyl}-N-ethylethanamine.
Materials:
-
This compound (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Rationale: The use of a flame-dried flask and inert gas is critical to exclude oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state and cause side reactions.
-
-
Catalyst Addition: Briefly remove the stopper and add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq).
-
Rationale: The Pd(0) catalyst is the active species that initiates the catalytic cycle through oxidative addition into the carbon-bromine bond of the aryl bromide.[7]
-
-
Solvent Addition and Degassing: Add toluene and water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water). Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes while stirring.
-
Rationale: A biphasic solvent system is often used. The organic solvent (toluene) dissolves the organic reactants and catalyst, while the aqueous phase dissolves the inorganic base (Na₂CO₃). Degassing is a crucial step to remove dissolved oxygen.
-
-
Reaction Execution: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Heating provides the necessary activation energy for the reaction. Vigorous stirring is required to ensure efficient mixing between the two phases, which is essential for the reaction to proceed.
-
-
Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
-
Rationale: The aqueous work-up removes the inorganic base and salts. Purification via chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.
-
Safety and Handling
As a chemical intermediate, this compound requires careful handling in a controlled laboratory environment.
-
Hazard Classification: The compound is associated with the GHS07 pictogram and the signal word "Warning".[1]
-
Primary Hazards: May be harmful if swallowed and causes eye irritation.[1][9] May cause skin irritation.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors. Avoid contact with skin, eyes, and clothing.[10]
-
First Aid:
Conclusion
This compound is a strategically important intermediate for chemical and pharmaceutical research. Its dual functionality—a versatile aryl bromide for cross-coupling and a modulatory benzylamine group—provides chemists with a powerful tool for the efficient synthesis of complex and diverse molecular entities. The protocols and insights provided in this guide are intended to facilitate its effective use in advancing drug discovery and organic synthesis programs.
References
-
Pharmaffiliates. Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. [Link]
-
Pharmaffiliates. Exploring 1-Bromo-3,5-Dimethoxybenzene: Properties and Applications. [Link]
-
Pharmaffiliates. Exploring 1-Bromo-2,4-Dimethoxybenzene: Properties and Applications. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Molecular Complexity: The Power of 1-Bromo-3,5-dimethoxybenzene in Drug Discovery. [Link]
-
Pharmaffiliates. Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. [Link]
-
National Center for Biotechnology Information. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. [Link]
-
National Center for Biotechnology Information. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]
-
ResearchGate. Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety. [Link]
-
PubChem. 5-Bromo-2-methoxybenzaldehyde. [Link]
Sources
- 1. This compound 95% | CAS: 7062-20-6 | AChemBlock [achemblock.com]
- 2. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. innospk.com [innospk.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of [(5-Bromo-2-methoxyphenyl)methyl]diethylamine
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for [(5-Bromo-2-methoxyphenyl)methyl]diethylamine, a valuable substituted benzylamine intermediate in medicinal chemistry and drug development. The narrative focuses on two primary, field-proven strategies: direct reductive amination and nucleophilic substitution. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers a comparative analysis to guide researchers in selecting the optimal pathway based on precursor availability, scalability, and experimental constraints. All methodologies are grounded in established chemical literature to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
This compound is a key structural motif found in various pharmacologically active compounds. The presence of a bromine atom offers a versatile handle for further functionalization via cross-coupling reactions, while the methoxy and diethylamine groups modulate the molecule's lipophilicity and basicity, influencing its pharmacokinetic and pharmacodynamic properties. Structurally related compounds have shown high affinity for crucial neurological targets such as serotonin 5-HT2A receptors, highlighting the importance of this chemical scaffold in the development of novel therapeutics and PET imaging agents.[1][2]
The synthesis of this target molecule can be approached through two logical and highly efficient retrosynthetic disconnections at the benzylic carbon-nitrogen bond, as illustrated below.
Caption: Retrosynthetic analysis of the target compound.
This guide will first detail the synthesis of the critical precursors, 5-Bromo-2-methoxybenzaldehyde and 5-Bromo-2-methoxybenzyl bromide, before elaborating on the two primary pathways to the final product.
Synthesis of Key Precursors
The viability of either primary synthetic route hinges on the efficient preparation of its respective electrophilic precursor.
Pathway I: Synthesis of 5-Bromo-2-methoxybenzaldehyde
This aldehyde is a stable, crystalline solid that serves as the cornerstone for the reductive amination pathway.[3] A reliable method for its preparation is the formylation of p-bromoanisole.
Principle of the Reaction: This reaction is a variation of the Friedel-Crafts acylation, employing dichloromethyl methyl ether as a formyl cation equivalent. The strong Lewis acid, titanium tetrachloride (TiCl₄), activates the ether, facilitating electrophilic aromatic substitution ortho to the activating methoxy group of p-bromoanisole.[4]
Experimental Protocol: Formylation of p-Bromoanisole [4]
-
Charge a round-bottom flask, equipped with a magnetic stirrer and under a nitrogen atmosphere, with p-bromoanisole (15 g, 0.08 mol) and methylene chloride (350 mL).
-
Cool the solution to 0°C using an ice bath.
-
Add titanium tetrachloride (17.4 mL, 0.16 mol) dropwise via syringe, maintaining the internal temperature below 5°C. The solution will typically turn a deep red or brown.
-
After stirring for 10 minutes, add 1,1-dichloromethyl methyl ether (12.7 g, 0.088 mol) dropwise over 20 minutes.
-
Stir the reaction mixture at 0-10°C for 90 minutes. Monitor reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous phase with additional methylene chloride (2 x 100 mL).
-
Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-bromo-2-methoxybenzaldehyde as a white to off-white crystalline solid.
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Equivalents |
| p-Bromoanisole | 187.04 | 15 g | 0.08 | 1.0 |
| Titanium Tetrachloride | 189.68 | 17.4 mL (30 g) | 0.16 | 2.0 |
| Dichloromethyl methyl ether | 114.96 | 12.7 g | 0.088 | 1.1 |
| Product | 215.04 | ~16.4 g (Typical) | ~0.076 | ~95% Yield |
Pathway II: Synthesis of 5-Bromo-2-methoxybenzyl bromide
This benzyl bromide is a potent electrophile for the nucleophilic substitution pathway but is more reactive and less stable than its aldehyde counterpart. A common route involves the radical bromination of a benzylic methyl group.[5][6] A one-pot, two-step bromination starting from 3-methylanisole is particularly efficient.[7]
Principle of the Reaction: The synthesis first involves a radical-initiated benzylic bromination of 3-methylanisole using N-bromosuccinimide (NBS) and a radical initiator like AIBN to form 3-methoxybenzyl bromide. Without isolation, a polar solvent is added, and a second equivalent of NBS is used to effect an electrophilic aromatic bromination ortho to the methoxy group.
Experimental Protocol: One-Pot Bromination of 3-Methylanisole [7]
-
In a flask protected from light, suspend 3-methylanisole (5 g, 40.9 mmol), N-bromosuccinimide (7.65 g, 42.3 mmol), and 2,2'-azobis(isobutyronitrile) (AIBN) (70 mg, 0.4 mmol) in cyclohexane (50 mL).
-
Heat the suspension to reflux (approx. 83°C) for 15-20 minutes. The reaction is initiated, and the solid NBS should be consumed.
-
Cool the reaction mixture to room temperature.
-
Add a second portion of N-bromosuccinimide (7.28 g, 40.9 mmol), followed by tetrahydrofuran (25 mL) and water (5 mL).
-
Stir the resulting solution vigorously at 35°C for 1 hour to facilitate the aromatic bromination.
-
After the reaction is complete, quench with water and extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with aqueous sodium thiosulfate solution to remove any remaining bromine, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude oily residue by column chromatography or recrystallization from heptane to yield 2-bromo-5-methoxybenzyl bromide.
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Equivalents |
| 3-Methylanisole | 122.17 | 5 g | 40.9 mmol | 1.0 |
| NBS (Step 1) | 177.98 | 7.65 g | 42.3 mmol | 1.03 |
| AIBN | 164.21 | 70 mg | 0.4 mmol | 0.01 |
| NBS (Step 2) | 177.98 | 7.28 g | 40.9 mmol | 1.0 |
| Product | 279.96 | ~6.5 g (Typical) | ~23.2 mmol | ~57% Yield |
Core Synthesis Pathways
With the necessary precursors in hand, we can now execute the final C-N bond-forming reactions.
Pathway A: Synthesis via Reductive Amination
Expertise & Causality: Reductive amination is a cornerstone of modern amine synthesis due to its high efficiency and operational simplicity.[8] The process involves the initial formation of a hemiaminal, which then dehydrates to an iminium ion. This electrophilic intermediate is then reduced in situ by a hydride source. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly favored as it is mild, tolerant of many functional groups, and selectively reduces the protonated iminium ion much faster than the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[9]
Caption: Workflow for the Reductive Amination pathway.
Experimental Protocol: Reductive Amination
-
To a solution of 5-bromo-2-methoxybenzaldehyde (5.0 g, 23.2 mmol) in dichloromethane (DCM, 100 mL), add diethylamine (2.9 mL, 27.8 mmol, 1.2 equiv).
-
Stir the mixture at room temperature for 20 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (6.4 g, 30.2 mmol, 1.3 equiv) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 4-6 hours, or until TLC indicates complete consumption of the aldehyde.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure tertiary amine.
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Equivalents |
| 5-Bromo-2-methoxybenzaldehyde | 215.04 | 5.0 g | 23.2 mmol | 1.0 |
| Diethylamine | 73.14 | 2.9 mL (2.03 g) | 27.8 mmol | 1.2 |
| Sodium Triacetoxyborohydride | 211.94 | 6.4 g | 30.2 mmol | 1.3 |
| Product | 272.19 | ~5.8 g (Typical) | ~21.3 mmol | ~92% Yield |
Pathway B: Synthesis via Nucleophilic Substitution
Expertise & Causality: This pathway employs the direct alkylation of diethylamine with the synthesized 5-bromo-2-methoxybenzyl bromide.[10] As a secondary amine, diethylamine is a good nucleophile. However, the tertiary amine product is often more nucleophilic than the starting secondary amine, creating a significant risk of a second alkylation event (over-alkylation) to form a quaternary ammonium salt.[11] To ensure this is a self-validating protocol that favors the desired product, two key experimental choices are made:
-
Use of Excess Amine: Employing a large excess of diethylamine shifts the reaction equilibrium, making it statistically more likely for the benzyl bromide to encounter a molecule of diethylamine rather than the product amine.[11]
-
Inclusion of a Non-nucleophilic Base: A mild inorganic base like potassium carbonate (K₂CO₃) is added to act as a scavenger for the hydrobromic acid (HBr) produced during the reaction. This prevents the formation of diethylammonium bromide, which would remove the free amine from the reaction.
Caption: Workflow for the Nucleophilic Substitution pathway.
Experimental Protocol: Amine Alkylation
-
In a round-bottom flask, suspend 5-bromo-2-methoxybenzyl bromide (5.0 g, 17.9 mmol) and anhydrous potassium carbonate (4.9 g, 35.8 mmol, 2.0 equiv) in acetonitrile (100 mL).
-
Add diethylamine (5.5 mL, 53.7 mmol, 3.0 equiv) to the suspension.
-
Stir the mixture at room temperature for 12-18 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting benzyl bromide.
-
Once the reaction is complete, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude oil can be purified by silica gel column chromatography to yield the final product.
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Equivalents |
| 5-Bromo-2-methoxybenzyl bromide | 279.96 | 5.0 g | 17.9 mmol | 1.0 |
| Diethylamine | 73.14 | 5.5 mL (3.9 g) | 53.7 mmol | 3.0 |
| Potassium Carbonate | 138.21 | 4.9 g | 35.8 mmol | 2.0 |
| Product | 272.19 | ~4.2 g (Typical) | ~15.4 mmol | ~86% Yield |
Comparative Analysis and Conclusion
Both pathways represent robust and effective methods for the synthesis of this compound. The optimal choice depends on laboratory-specific factors.
| Feature | Pathway A: Reductive Amination | Pathway B: Nucleophilic Substitution |
| Primary Precursor | 5-Bromo-2-methoxybenzaldehyde | 5-Bromo-2-methoxybenzyl bromide |
| Precursor Stability | High (stable, crystalline solid) | Moderate (reactive, lachrymatory) |
| Key Reagents | NaBH(OAc)₃ | Excess Diethylamine, K₂CO₃ |
| Primary Side Reaction | Reduction of aldehyde to alcohol | Over-alkylation to quaternary salt |
| Typical Yields | High (often >90%) | Good to High (80-90%) |
| Advantages | Cleaner reaction profile, stable precursor, minimal side products. | Atom economical, does not require a reducing agent. |
| Disadvantages | Requires a stoichiometric reducing agent. | Requires a large excess of amine, risk of over-alkylation if not controlled. |
References
-
Ettrup, A., et al. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]
-
PubChem. 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Mao, C.-G., et al. (2012). 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(2), o249. Available at: [Link]
-
PubChem. 4-Bromo-2,5-Dimethoxyphenethylamine. National Center for Biotechnology Information. Available at: [Link]
-
León-Galeana, A., & Maldonado, L. A. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Natural Product Communications, 3(4). Available at: [Link]
-
da Silva, A. B., et al. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 32(8), 1695-1707. Available at: [Link]
- CN104693014A. Synthesis method of 5-bromo-2-methoxyphenol. Google Patents.
-
Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2654. Available at: [Link]
-
PrepChem. Synthesis of 5-bromo-2-methoxybenzaldehyde. Available at: [Link]
- WO1998051653A1. Process for producing 2-bromo-5-methoxybenzyl bromide. Google Patents.
-
White Rose eTheses Online. New catalysts for amine alkylation reactions promoted by hydrogen borrowing. Available at: [Link]
-
Ghorai, P., et al. (2015). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 51(82), 15154-15157. Available at: [Link]
-
Joly, K. M., & Jacobsen, E. N. (2009). Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. Journal of the American Chemical Society, 131(37), 13232–13233. Available at: [Link]
-
PubChem. 2-Bromo-5-methoxybenzyl bromide. National Center for Biotechnology Information. Available at: [Link]
-
Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1845. Available at: [Link]
-
Redalyc. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Available at: [Link]
-
Fallis, A. G., & Brinza, I. M. (1997). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Canadian Journal of Chemistry, 75(8), 1047-1054. Available at: [Link]
-
van den Berg, A. M. J., et al. (2013). Aqueous reductive amination using a dendritic metal catalyst in a dialysis bag. Beilstein Journal of Organic Chemistry, 9, 923–930. Available at: [Link]
-
Lawrence, S. A. (2004). Amines: Synthesis, Properties, and Applications. Cambridge University Press. Available at: [Link]
Sources
- 1. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4-Bromo-2,5-Dimethoxyphenethylamine | C10H14BrNO2 | CID 98527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. biosynth.com [biosynth.com]
- 6. 2-Bromo-5-methoxybenzyl bromide | C8H8Br2O | CID 3525951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. redalyc.org [redalyc.org]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Mechanism of Action of N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine (25B-NBOMe)
Abstract
N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine, more commonly known in scientific literature as 25B-NBOMe or Cimbi-36, is a potent synthetic derivative of the phenethylamine 2C-B.[1] This compound has garnered significant interest within the research community due to its exceptionally high affinity and selectivity as an agonist for the serotonin 2A receptor (5-HT₂AR), a key G protein-coupled receptor (GPCR) implicated in a vast array of neurological processes.[1][2] This technical guide provides a comprehensive elucidation of the molecular mechanism of action of 25B-NBOMe, intended for researchers, scientists, and drug development professionals. We will detail its primary molecular target, the subsequent intracellular signaling cascades, its receptor selectivity profile, and the validated experimental protocols essential for characterizing its pharmacological activity.
Introduction: A Potent Serotonergic Probe
The N-(2-methoxybenzyl)phenethylamine (NBOMe) series of compounds emerged from academic research in the early 2000s as powerful tools for probing the serotonergic system.[1] 25B-NBOMe is distinguished by the addition of an N-(2-methoxybenzyl) group to the 2C-B phenethylamine structure, a modification that dramatically enhances its potency.[1] It acts as a powerful full agonist at the 5-HT₂A receptor, capable of eliciting significant physiological and behavioral effects at sub-milligram doses.[3] Its high potency and selectivity make it an invaluable ligand for studying the structure, function, and downstream signaling of the 5-HT₂A receptor. However, it is also associated with a narrow safety margin and significant toxicity, underscoring the importance of understanding its precise mechanism of action.[1]
Primary Molecular Target: The Serotonin 2A Receptor (5-HT₂AR)
The principal pharmacological target of 25B-NBOMe is the 5-HT₂A receptor, a member of the Class A family of GPCRs.[4] The 5-HT₂A receptor is densely expressed in the central nervous system, particularly in high-level cortical regions such as the prefrontal cortex.[4][5] It plays a crucial role in modulating a wide range of cognitive and physiological processes, including learning, memory, and sensory perception.[4][6] Dysregulation of 5-HT₂A receptor signaling is implicated in various neuropsychiatric conditions, including schizophrenia and depression, making it a critical target for therapeutic development.[4][7]
Molecular Mechanism of Action at the 5-HT₂AR
The action of 25B-NBOMe is initiated by its high-affinity binding to and activation of the 5-HT₂A receptor. This interaction triggers a conformational change in the receptor, initiating a cascade of intracellular events.
Receptor Binding Profile and Selectivity
25B-NBOMe exhibits exceptionally high affinity for the human 5-HT₂A receptor, with reported binding affinity (Ki) values in the picomolar to low nanomolar range.[1] One study reported a Ki of 0.05 nM for the 5-HT₂A receptor.[2] This affinity is significantly higher than that of the endogenous ligand, serotonin.
While highly selective for the 5-HT₂A receptor, 25B-NBOMe also displays affinity for other serotonin receptor subtypes, albeit with lower potency. Its selectivity profile is a critical aspect of its pharmacology.
| Receptor Target | Binding Affinity (Ki, nM) | Selectivity over 5-HT₂A | Reference |
| 5-HT₂A | 0.05 - 1.01 | - | [2][5] |
| 5-HT₂C | 4.6 - 6.2 | ~100-fold | [2][3] |
| 5-HT₂B | 10 | ~20-fold | [3] |
| Serotonin Transporter (SERT) | 840 | >16,000-fold | [2] |
| Dopamine D2 Receptor | 840 | >16,000-fold | [2] |
Table 1: Receptor binding profile of 25B-NBOMe. Data compiled from multiple sources to illustrate the compound's selectivity.
Functional Agonism and Gq/11-Mediated Signal Transduction
As a full agonist, 25B-NBOMe not only binds to the 5-HT₂A receptor but also stabilizes it in an active conformation, leading to the activation of heterotrimeric G proteins. The 5-HT₂A receptor primarily couples to the Gq/11 family of G proteins.[4][7][8] This coupling is considered the canonical pathway for 5-HT₂A receptor signaling and is essential for the characteristic effects of agonists like 25B-NBOMe.[8][9]
The activation sequence is as follows:
-
G Protein Activation: Upon agonist binding, the 5-HT₂A receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
PLC Activation: The activated Gαq subunit dissociates and stimulates the membrane-bound enzyme Phospholipase C (PLC).[4][8]
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][8]
-
Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[8][10] This rapid increase in intracellular Ca²⁺ concentration is a hallmark of 5-HT₂A receptor activation.[10]
-
PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC), which then phosphorylates numerous downstream target proteins, modulating their activity.[8]
This Gq/11-PLC-Ca²⁺ signaling cascade is the primary mechanism through which 25B-NBOMe exerts its cellular effects.
Experimental Validation Protocols
The characterization of 25B-NBOMe's mechanism requires robust and validated experimental systems. The following protocols represent the gold-standard methodologies for determining receptor affinity and functional potency.
Protocol: Radioligand Binding Assay for Affinity (Ki) Determination
This protocol describes a competitive binding assay to determine the affinity of 25B-NBOMe for the human 5-HT₂A receptor. The principle relies on the competition between the unlabeled test compound (25B-NBOMe) and a radiolabeled ligand for binding to the receptor.
Objective: To calculate the inhibition constant (Ki) of 25B-NBOMe.
Materials:
-
Receptor Source: Membrane preparations from HEK293 or CHO-K1 cells stably expressing the human 5-HT₂A receptor.[11]
-
Radioligand: [³H]Ketanserin, a well-characterized 5-HT₂A antagonist.[12][13]
-
Non-specific Agent: Ketanserin (1 µM) or another high-affinity 5-HT₂A antagonist.[13]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: 96-well filter plates (e.g., GF/C), vacuum harvester, liquid scintillation counter.[12][14]
Methodology:
-
Plate Preparation: Pre-soak 96-well filter plates with a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[12]
-
Assay Reaction: In each well of a 96-well plate, combine in order:
-
Incubation: Incubate the plate for 60 minutes at room temperature or 30°C with gentle agitation to reach binding equilibrium.[13][14]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration onto the pre-soaked filter plates. Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove unbound radioligand.[14]
-
Quantification: Dry the filter mats, add scintillation cocktail, and quantify the bound radioactivity using a microplate scintillation counter.[14]
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percent specific binding against the log concentration of 25B-NBOMe to generate a competition curve. Determine the IC₅₀ value (the concentration of 25B-NBOMe that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Protocol: Calcium Mobilization Assay for Functional Potency (EC₅₀) Determination
This assay directly measures the functional consequence of Gq/11 pathway activation—the release of intracellular calcium.[15][16][17] It is a robust method for determining the potency (EC₅₀) and efficacy (Emax) of an agonist like 25B-NBOMe.
Objective: To determine the EC₅₀ value of 25B-NBOMe for 5-HT₂A receptor activation.
Materials:
-
Cell Line: HEK293 or CHO cells stably or transiently expressing the human 5-HT₂A receptor.
-
Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.[18]
-
Assay Plate: Black, clear-bottom 96-well or 384-well plates.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).[10][18]
Methodology:
-
Cell Plating: Seed the cells into the microplates and grow overnight to form a confluent monolayer.[15]
-
Dye Loading: Aspirate the growth medium. Add assay buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM). Incubate for approximately 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved into its active form.[15][16]
-
Baseline Reading: Place the plate into the fluorescence reader. The instrument will monitor the fluorescence intensity of each well over time. Establish a stable baseline reading.
-
Compound Addition: The instrument's liquid handler will automatically add varying concentrations of 25B-NBOMe to the wells while continuously recording fluorescence.
-
Signal Detection: Upon 5-HT₂A receptor activation by 25B-NBOMe, the resulting intracellular calcium release will cause the dye to fluoresce brightly.[15][16] The instrument records this sharp increase in fluorescence intensity.
-
Data Analysis: The change in fluorescence intensity is directly proportional to the amount of intracellular calcium released.[15][16] Plot the peak fluorescence response against the log concentration of 25B-NBOMe. Use non-linear regression (e.g., a four-parameter logistic equation) to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and Emax (the maximum possible effect).
Beyond the Primary Target: Dopaminergic and Other Systems
While the 5-HT₂A receptor is the primary mediator of 25B-NBOMe's potent effects, evidence suggests interactions with other neurotransmitter systems. Studies in rodents have shown that 25B-NBOMe can increase extracellular levels of dopamine, serotonin, and glutamate in brain regions like the frontal cortex and nucleus accumbens.[3][19] Unlike many other serotonergic psychedelics, 25B-NBOMe has been found to have reinforcing properties in animal models, an effect that may be mediated by its influence on the dopaminergic system.[3][20] These reinforcing effects could be blocked by dopamine receptor antagonists, suggesting a complex interplay between the serotonergic and dopaminergic pathways that contributes to its overall pharmacological profile.[3][20]
Conclusion and Future Directions
N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine (25B-NBOMe) is a highly potent and selective 5-HT₂A receptor agonist. Its mechanism of action is primarily driven by the activation of the canonical Gq/11-PLC-IP₃-Ca²⁺ signaling pathway, a process that can be reliably quantified using standard radioligand binding and calcium mobilization assays. The profound potency of 25B-NBOMe stems from its sub-nanomolar affinity for the 5-HT₂A receptor. While its primary action is well-defined, further research is warranted to fully understand the complex interplay with other neurotransmitter systems, such as dopamine, and to delineate the specific signaling pathways responsible for its reinforcing effects versus its classical psychedelic-like properties. Such investigations will not only enhance our fundamental understanding of 5-HT₂A receptor pharmacology but also inform the development of safer, more selective therapeutic agents targeting this critical receptor system.
References
-
Unal, H. (2013, June 20). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
-
25B-NBOMe. Grokipedia. [Link]
-
Unal, H. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
-
Ca2+ Mobilization Assay. Creative Bioarray. [Link]
-
Sniecikowska, J., et al. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research. [Link]
-
25B-NBOMe. Wikipedia. [Link]
-
5-HT2A receptor. Wikipedia. [Link]
-
Custodio, R. J. P., et al. (2020). 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential. Addiction Biology. [Link]
-
Kałkowska, A., et al. (2020). Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats. Neurotoxicity Research. [Link]
-
Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Kim, K., et al. (2020). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. [Link]
-
25-NB. Wikipedia. [Link]
-
de Jong, L. A., et al. (2018). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
25N-NBOMe. Wikipedia. [Link]
-
5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]
-
van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. [Link]
-
Del Rio, C., et al. (2024). G protein-specific mechanisms in the serotonin 5-HT2A receptor regulate psychosis-related effects and memory deficits. Nature Communications. [Link]
-
Riggs, R. M., et al. (2018). Neurochemical Pharmacology of Psychoactive Substituted N-benzylphenethylamines: High Potency Agonists at 5-HT 2A Receptors. ACS Chemical Neuroscience. [Link]
-
Riggs, R. M., et al. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. ACS Chemical Neuroscience. [Link]
-
5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
-
Ishiwari, K., et al. (2021). 5-HT2A receptor- and M1 muscarinic acetylcholine receptor-mediated activation of Gαq/11 in postmortem dorsolateral prefrontal cortex of opiate addicts. Neuropsychopharmacology Reports. [Link]
-
Kuypers, K. P. C., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science. [Link]
-
Hansen, M., et al. (2014). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry. [Link]
-
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. National Center for Biotechnology Information. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 25B-NBOMe | 5-HT2A agonist | Probechem Biochemicals [probechem.com]
- 3. 25B-NBOMe - Wikipedia [en.wikipedia.org]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. G protein-specific mechanisms in the serotonin 5-HT2A receptor regulate psychosis-related effects and memory deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Biological Activities of Brominated Methoxyphenyl Compounds
Introduction: The Emerging Therapeutic Potential of Brominated Methoxyphenyl Scaffolds
Brominated methoxyphenyl compounds, a diverse class of organic molecules, have garnered significant attention in the scientific community for their broad spectrum of biological activities. Found in various natural sources, particularly marine organisms, and also accessible through synthetic chemistry, these compounds represent a promising frontier in the development of novel therapeutic agents.[1][2] Their unique structural features, characterized by the presence of one or more bromine atoms and a methoxy group on a phenyl ring, contribute to their potent biological effects. This guide provides a comprehensive technical overview of the multifaceted biological activities of brominated methoxyphenyl compounds, offering insights into their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Several brominated methoxyphenyl derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3] Their anticancer effects are often attributed to a combination of mechanisms, including the induction of programmed cell death (apoptosis), disruption of the cell cycle, and interference with critical cellular machinery.[3]
Mechanisms of Anticancer Action
Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism by which brominated methoxyphenyl compounds exert their anticancer effects is through the induction of apoptosis. For instance, certain bromophenol hybrids have been shown to trigger apoptosis in cancer cells through pathways involving the generation of reactive oxygen species (ROS).[3] Furthermore, some derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, with one compound reported to cause arrest at the G0/G1 phase in A549 lung cancer cells.[3] Another example is a bromo chalcone derivative, 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on, which has been shown to induce apoptosis in T47D breast cancer cells by decreasing the expression of the anti-apoptotic protein Bcl-2.[4]
Interaction with Tubulin: A key molecular target for some brominated methoxyphenyl compounds is tubulin, a protein essential for microtubule formation and, consequently, cell division.[5][6] Certain brominated N-(5-methoxyphenyl) methoxybenzenesulphonamides have been found to inhibit microtubule protein polymerization at micromolar concentrations.[3][5] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately culminating in apoptosis.[3][6] Docking studies suggest that these compounds may bind to the colchicine site on tubulin, a well-established target for antimitotic drugs.[5][6]
Quantitative Analysis of Anticancer Potency
The cytotoxic activity of brominated methoxyphenyl compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes the IC50 values for representative compounds against various cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Bromo-2-methoxyphenol Derivatives | Various | Varies | [3] |
| Brominated N-(5-methoxyphenyl) methoxybenzenesulphonamides | HeLa, HT-29, MCF7 | Sub-micromolar | [5] |
| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on | T47D | 45 | [4] |
| 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | EGFRWT | 3.27 ± 0.72 | [7] |
| 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | EGFRT790M | 1.92 ± 0.05 | [7] |
Experimental Protocols for Anticancer Evaluation
MTT Assay for Cytotoxicity Assessment:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the brominated methoxyphenyl compound in a suitable solvent and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.[4]
Cell Cycle Analysis via Flow Cytometry:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[3]
Visualizing the Anticancer Mechanism
Caption: Proposed anticancer mechanisms of brominated methoxyphenyl compounds.
Antimicrobial Activity: Combating Pathogenic Microbes
Brominated methoxyphenyl compounds have also emerged as promising antimicrobial agents with activity against a range of pathogenic bacteria and fungi.[8][9][10] Their efficacy extends to both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[8]
Spectrum and Mechanism of Antimicrobial Action
Marine sponge-derived brominated phenoxyphenols have demonstrated broad antibacterial activity against medically relevant pathogens.[8] These compounds are bactericidal against both replicating and stationary phase cells of methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, and are also effective against biofilm-incorporated cells.[8] Interestingly, the activity profile can differ based on the specific bromination pattern, with some compounds showing better activity against Gram-positive bacteria and others against Gram-negative bacteria.[8]
One proposed mechanism of action involves the bacterial phosphotransferase system (PTS), which is suggested to be crucial for the uptake of these compounds into the bacterial cell.[8] Resistance to these compounds has been linked to the downregulation of PTS components.[8] Other studies have highlighted the antimicrobial potential of N-alkyl substituted methoxy azachalconium bromides, with their activity being influenced by the length of the alkyl chain.[10]
Quantitative Assessment of Antimicrobial Efficacy
The antimicrobial activity of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µM or µg/mL) | Reference |
| 2-bromo-PP | MRSA, P. aeruginosa | 12.5 µM | [8] |
| 3-bromo-PP | MRSA | 6.25 µM | [8] |
| 3-bromo-PP | P. aeruginosa | 50 µM | [8] |
| N-Alkyl substituted methoxy azachalconium bromides | Various bacteria and C. albicans | 0.42-58.7 µg/mL | [10] |
| N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | [9] |
| Pyrazine carboxamide derivative 5d | XDR S. Typhi | 6.25 mg/mL | [11] |
Experimental Protocols for Antimicrobial Susceptibility Testing
Broth Microdilution Method for MIC Determination:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth) to a density of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]
Agar Well Diffusion Assay:
-
Plate Preparation: Prepare a Mueller-Hinton agar plate and uniformly spread a standardized inoculum of the test microorganism on the surface.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a specific volume of the test compound solution (at different concentrations) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) in millimeters.[11]
Enzyme Inhibition: Targeting Key Biological Catalysts
The ability of brominated methoxyphenyl compounds to inhibit specific enzymes is another facet of their therapeutic potential. This activity is crucial in various disease contexts, including neurodegenerative disorders and metabolic diseases.
Target Enzymes and Inhibitory Mechanisms
Derivatives of brominated methoxyphenyl compounds have been shown to inhibit several enzymes. For example, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have demonstrated inhibitory activity against acetylcholinesterase (AChE) and α-glucosidase.[12] AChE inhibitors are used in the management of Alzheimer's disease, while α-glucosidase inhibitors are used to treat type 2 diabetes.[12] Another study identified a selective inhibitor of the B-form of monoamine oxidase (MAO-B), an enzyme implicated in Parkinson's disease.[13] Furthermore, a 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile derivative showed potent inhibitory activity against the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[7]
Quantitative Data on Enzyme Inhibition
The inhibitory potential of these compounds is expressed as IC50 values, representing the concentration required to inhibit 50% of the enzyme's activity.
| Compound Class/Derivative | Target Enzyme | IC50 (µM) | Reference |
| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides (e.g., 5l) | AChE | 52.63 ± 0.14 | [12] |
| 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | EGFRWT | 3.27 ± 0.72 | [7] |
| 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | EGFRT790M | 1.92 ± 0.05 | [7] |
| Pyrazine carboxamide derivative 5d | Alkaline Phosphatase | 1.469 ± 0.02 | [11] |
Experimental Protocol for a General Enzyme Inhibition Assay
-
Reaction Mixture Preparation: In a suitable buffer, combine the enzyme, the substrate, and varying concentrations of the inhibitor.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period.
-
Reaction Termination: Stop the reaction, often by adding a specific reagent or by changing the pH.
-
Product Quantification: Measure the amount of product formed, typically using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value.[7]
Neuroprotective and Antioxidant Activities: Shielding the Nervous System
Emerging evidence suggests that brominated methoxyphenyl compounds possess neuroprotective and antioxidant properties, making them potential candidates for the treatment of neurodegenerative diseases.[14][15]
Mechanisms of Neuroprotection and Antioxidant Effects
The neuroprotective effects of these compounds are often linked to their ability to combat oxidative stress, a key factor in the pathogenesis of many neurodegenerative disorders.[14] Some derivatives have demonstrated the ability to ameliorate oxidative damage and reduce the generation of reactive oxygen species (ROS) in cells.[16] For example, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline has been shown to inhibit excitotoxic neuronal cell damage and exhibits marked antioxidant activity.[14] The neuroprotective action of some compounds is also associated with the modulation of key signaling pathways, such as the ERK-CREB pathway, which plays a crucial role in neuronal survival.[14] A synthetic salidroside analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, has been shown to exert neuroprotective effects by regulating energy homeostasis and O-GlcNAcylation.[17]
Experimental Protocols for Evaluating Neuroprotective and Antioxidant Activity
DPPH Radical Scavenging Assay:
-
Reaction Setup: Prepare a solution of the test compound at various concentrations and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Mixing and Incubation: Mix the compound solution with the DPPH solution and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[18]
Neuroprotection Assay in Primary Cortical Cells:
-
Cell Culture: Culture primary rat cortical cells for 10-11 days.
-
Induction of Excitotoxicity: Expose the cultured cells to an excitotoxic agent such as glutamate or NMDA for a short period (e.g., 15 minutes).
-
Compound Treatment: Co-treat the cells with the excitotoxic agent and the test compound at various concentrations.
-
Cell Viability Assessment: After a recovery period, assess cell viability using the MTT assay.
-
Data Analysis: Compare the viability of cells treated with the compound and the excitotoxic agent to those treated with the excitotoxic agent alone to determine the neuroprotective effect.[14]
Visualizing the Neuroprotective Signaling Pathway
Caption: A simplified diagram of a neuroprotective signaling pathway modulated by brominated methoxyphenyl compounds.
Conclusion and Future Directions
The diverse biological activities of brominated methoxyphenyl compounds underscore their significant potential as a source of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurodegenerative disorders provides a strong rationale for their continued investigation. Future research should focus on several key areas:
-
Lead Optimization: Structure-activity relationship (SAR) studies are crucial to optimize the potency and selectivity of these compounds for their respective biological targets.
-
Mechanism of Action Elucidation: Further in-depth studies are needed to fully understand the molecular mechanisms underlying their biological effects.
-
In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Synthetic Methodology Development: The development of efficient and scalable synthetic routes is essential for the production of these compounds for further research and potential clinical development.
References
- The Anticancer Potential of 4-Bromo-2-methoxyphenol Derivatives: A Technical Guide - Benchchem. (n.d.).
- Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other pathogenic bacteria - PMC - NIH. (n.d.).
- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC - NIH. (n.d.).
- The effect of bromo chalcone [1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on] on T47D breast cancer cells - AIP Publishing. (2018, October 29).
- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - Taylor & Francis Online. (n.d.).
- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI. (n.d.).
- Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl) - Juniper Publishers. (2020, December 1).
- The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions - NIH. (n.d.).
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI. (n.d.).
- Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC - PubMed Central. (n.d.).
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - NIH. (2025, July 2).
- Some biological active compounds including methoxyphenyl moieties. - ResearchGate. (n.d.).
- 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation - PubMed. (2019, October).
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (2024, September 20).
- Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile - MDPI. (n.d.).
- Application Notes: 2-Bromo-4-methoxyphenol as a Versatile Intermediate in the Synthesis of Bioactive Natural Products - Benchchem. (n.d.).
- Synthesis and antimicrobial activity of methoxy azachalcones and N-alk - TÜBİTAK Academic Journals. (n.d.).
- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - CNR-IRIS. (2021, August 5).
- synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues - ResearchGate. (2024, October 9).
- 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-B-D-pyranoside confers neuro-protection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3 - ResearchGate. (2025, August 10).
- Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET | ACS Omega - ACS Publications. (n.d.).
- Methedrone - Wikipedia. (n.d.).
- Neuroprotective effects of compounds interacting with carrier-mediated amantadine transport across the blood-retinal barrier in rats - PubMed. (2025, February 12).
- New multifunctional melatonin-derived benzylpyridinium bromides with potent cholinergic, antioxidant, and neuroprotective properties as innovative drugs for Alzheimer's disease - PubMed. (2015, October 20).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Natural brominated phenoxyphenols kill persistent and biofilm-incorporated cells of MRSA and other pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Synthesis and antimicrobial activity of methoxy azachalcones and N-alk" by CANAN ALBAY, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]
- 11. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New multifunctional melatonin-derived benzylpyridinium bromides with potent cholinergic, antioxidant, and neuroprotective properties as innovative drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide [mdpi.com]
Literature review on the applications of [(5-Bromo-2-methoxyphenyl)methyl]diethylamine
An In-Depth Technical Guide to the Applications of the (5-Bromo-2-methoxyphenyl)methyl Scaffold in Research and Development
Authored by a Senior Application Scientist
Foreword: Unveiling the Potential of a Versatile Chemical Moiety
In the landscape of modern medicinal chemistry and materials science, the identification and exploration of versatile chemical scaffolds are paramount to innovation. The (5-Bromo-2-methoxyphenyl)methyl moiety has emerged as a significant building block, offering a unique combination of electronic and steric properties that make it a valuable starting point for the synthesis of a diverse array of functional molecules. This guide provides an in-depth exploration of the synthesis, applications, and future potential of derivatives based on this core structure. We will delve into the rationale behind its use in drug discovery, particularly in the context of neuroscience, as well as its utility as an intermediate in broader organic synthesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, providing both foundational knowledge and practical insights to inspire and guide future research endeavors.
The (5-Bromo-2-methoxyphenyl)methyl Scaffold: A Structural Overview
The (5-Bromo-2-methoxyphenyl)methyl scaffold is characterized by a benzene ring substituted with a bromo group at the 5-position, a methoxy group at the 2-position, and a methylamine group at the 1-position. The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group creates a unique electronic environment that can influence the binding of derivatives to biological targets. The bromine atom can also serve as a handle for further synthetic modifications, such as cross-coupling reactions. The methoxy group can participate in hydrogen bonding and can be a key determinant of metabolic stability and pharmacokinetic properties.
The diethylamine derivative, [(5-Bromo-2-methoxyphenyl)methyl]diethylamine, is one example of a compound built upon this scaffold. While specific applications of this particular derivative are not extensively documented in publicly available literature, the broader class of (5-Bromo-2-methoxyphenyl)methylamine derivatives has shown promise in several areas of research.
Synthesis of (5-Bromo-2-methoxyphenyl)methyl Derivatives: A Generalized Approach
The synthesis of (5-Bromo-2-methoxyphenyl)methylamine derivatives typically commences from commercially available precursors such as 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxyphenol. A general and robust synthetic strategy involves the reductive amination of 5-bromo-2-methoxybenzaldehyde with a primary or secondary amine.
Caption: A generalized synthetic workflow for producing (5-Bromo-2-methoxyphenyl)methylamine derivatives.
Detailed Experimental Protocol: Synthesis of this compound
This protocol provides a standard laboratory procedure for the synthesis of the title compound via reductive amination.
Materials:
-
5-Bromo-2-methoxybenzaldehyde
-
Diethylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 5-bromo-2-methoxybenzaldehyde (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add diethylamine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate iminium ion.
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Applications in Medicinal Chemistry and Pharmacology
The (5-Bromo-2-methoxyphenyl)methyl scaffold is a recurring motif in compounds with interesting biological activities. Its structural similarity to phenethylamines, a class of compounds known to interact with various neurotransmitter receptors, makes it a promising starting point for the design of novel central nervous system (CNS) active agents.
Serotonin Receptor Ligands
The serotonin (5-HT) system is implicated in a wide range of physiological and pathological processes, including mood, cognition, and sleep.[1] Consequently, 5-HT receptors are important targets for the treatment of neuropsychiatric disorders such as depression, anxiety, and schizophrenia.[1] The phenethylamine scaffold is a well-established pharmacophore for 5-HT receptor ligands.[2] Derivatives of (5-Bromo-2-methoxyphenyl)methylamine, which can be considered as constrained phenethylamine analogs, are being investigated for their potential to modulate 5-HT receptor activity.
The substitution pattern on the phenyl ring, particularly the bromo and methoxy groups, can significantly influence the binding affinity and selectivity for different 5-HT receptor subtypes. For instance, the bromine atom can enhance binding affinity and improve metabolic stability.[3]
Potential Antimicrobial and Anticancer Properties
Research into related compounds suggests that the (5-Bromo-2-methoxyphenyl)methyl scaffold may also be a valuable component in the development of antimicrobial and anticancer agents.[3] For example, 2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol has been studied for its potential biological activities in these areas.[3] The precise mechanism of action is still under investigation, but it is hypothesized that these compounds may interfere with essential cellular processes in pathogens or cancer cells.
Summary of Representative Derivatives and Their Potential Applications
| Derivative | Potential Application | Reference |
| 2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol | Antimicrobial, Anticancer | [3] |
| [(5-bromo-2-methoxyphenyl)methyl][(3,5-dimethoxyphenyl)methyl]amine | Building block for bioactive molecules | [4] |
| (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide | Biologically active hydrazone | [5] |
In-Vitro Pharmacological Profiling: Radioligand Binding Assay
A fundamental experiment to characterize the interaction of a novel compound with its biological target is the radioligand binding assay. This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
Caption: A typical workflow for a competitive radioligand binding assay.[6]
Detailed Protocol: 5-HT2A Receptor Binding Assay
Materials:
-
Cell membranes stably expressing the human 5-HT2A receptor
-
[³H]ketanserin (radioligand)
-
Test compound (e.g., a (5-Bromo-2-methoxyphenyl)methylamine derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor and centrifuge to pellet the membranes. Resuspend the membranes in assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]ketanserin, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess of a known non-radiolabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Applications in Organic Synthesis and Materials Science
Beyond its biological applications, the (5-Bromo-2-methoxyphenyl)methyl scaffold is a valuable intermediate in organic synthesis. The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce a wide range of substituents and build molecular complexity. This makes it a versatile starting material for the synthesis of complex natural products and other target molecules.
Furthermore, there is potential for this scaffold to be used in the development of novel materials. For instance, it could serve as a precursor for the synthesis of new catalysts or sensors, where the electronic properties of the substituted benzene ring could be exploited.[4]
Conclusion and Future Directions
The (5-Bromo-2-methoxyphenyl)methyl scaffold represents a promising platform for the discovery and development of novel molecules with diverse applications. While the full potential of its diethylamine derivative remains to be explored, the broader class of compounds based on this core structure has demonstrated significant utility in medicinal chemistry, particularly in the design of CNS-active agents. The synthetic accessibility and the potential for further functionalization make this scaffold an attractive starting point for future research.
Future investigations should focus on a more systematic exploration of the structure-activity relationships of various derivatives. This would involve the synthesis of a library of compounds with diverse substituents on the amine and the phenyl ring, followed by comprehensive pharmacological profiling. Such studies will undoubtedly uncover new lead compounds for drug discovery and expand the utility of the (5-Bromo-2-methoxyphenyl)methyl scaffold in both academic and industrial research.
References
- CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents.
-
(E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide - PMC - NIH. Available at: [Link]
-
Synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-hydroxymethyl-imidazole - PrepChem.com. Available at: [Link]
-
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - NCBI. Available at: [Link]
-
5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem. Available at: [Link]
-
ketoprofen | CAS#:22071-15-4 | Chemsrc. Available at: [Link]
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC - PubMed Central. Available at: [Link]
Sources
- 1. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy [(5-BROMO-2-METHOXYPHENYL)METHYL][(3,5-DIMETHOXYPHENYL)METHYL]AMINE (EVT-3709337) [evitachem.com]
- 5. (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Safe Handling, Storage, and Management of [(5-Bromo-2-methoxyphenyl)methyl]diethylamine
Section 1: Introduction & Compound Profile
[(5-Bromo-2-methoxyphenyl)methyl]diethylamine (CAS No. 7062-20-6) is a substituted benzylamine derivative utilized in specialized research and drug development contexts.[1] Its structure, featuring a brominated and methoxylated phenyl ring attached to a diethylaminomethyl group, makes it a valuable intermediate for synthesizing more complex molecules. The presence of a tertiary amine and a halogenated aromatic ring suggests a potential for biological activity and specific chemical reactivity that necessitates a rigorous and well-understood safety protocol.
This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound. It is designed for researchers, chemists, and laboratory professionals, synthesizing data from supplier information, established chemical safety principles, and analysis of structurally analogous compounds to provide field-proven insights. The primary objective is to ensure personnel safety, maintain compound integrity, and uphold regulatory compliance.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | n-(5-bromo-2-methoxybenzyl)-n-ethylethanamine | [1] |
| CAS Number | 7062-20-6 | [1] |
| Molecular Formula | C₁₂H₁₈BrNO | [1] |
| Molecular Weight | 272.19 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | Not specified; likely an oil or low-melting solid | Inferred |
| SMILES | CCN(CC)CC1=C(OC)C=CC(Br)=C1 |[1] |
Section 2: Hazard Identification & Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice.[2] While a complete, peer-reviewed safety profile for this compound is not extensively published, a robust hazard analysis can be constructed from available supplier data and the known toxicology of its core structural motifs: a substituted benzylamine and a diethylamine.
2.1 Known GHS Classification
Data from chemical suppliers provides a baseline for hazard identification.
2.2 Inferred Hazards from Structural Analogs
To create a more complete safety picture, we must analyze the hazards associated with the compound's constituent parts.
-
Benzylamine Moiety: Benzylamines are known to be harmful if swallowed or absorbed through the skin.[3] They are often corrosive, capable of causing skin irritation and serious eye damage.[3][4] Inhalation of vapors may also lead to respiratory tract irritation.[5]
-
Diethylamine Moiety: Diethylamine is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[6][7][8] It is toxic if it comes into contact with the skin and may cause respiratory irritation.[8][9]
-
Biological Activity Potential: The broader class of N-benzyl phenethylamines, which share some structural similarities, includes potent serotonergic agonists.[10] While this compound is not a phenethylamine, its structure suggests a potential for unforeseen biological effects, warranting careful handling to prevent any exposure.
Table 2: Summary of GHS Hazard Classifications (Known & Inferred)
| Hazard Class | Classification | Rationale / Source |
|---|---|---|
| Acute Toxicity, Oral | Category 5 (Warning) | "May be harmful if swallowed."[1] |
| Eye Irritation | Category 2A (Warning) | "Causes eye irritation."[1] |
| Acute Toxicity, Dermal | Likely Category 4 (Warning) | Inferred from benzylamine and diethylamine analogs.[3][9] |
| Skin Corrosion/Irritation | Likely Category 2 (Warning) | Inferred from benzylamine analogs.[4][5] |
| Respiratory Irritation | Potential STOT SE 3 (Warning) | Inferred from benzylamine and diethylamine analogs.[5][6] |
| Flammability | Potential Flammable Liquid | Inferred from diethylamine analogs; requires experimental verification.[6][7] |
2.3 Risk Assessment Workflow
A systematic approach to risk assessment should be performed before any new experimental protocol involving this compound is initiated. This involves identifying hazards, evaluating potential exposure, and implementing robust control measures.
Caption: Risk Assessment Workflow for Novel Reagents.
Section 3: Safe Handling Protocols
Based on the risk assessment, a multi-layered approach combining engineering controls, personal protective equipment, and procedural diligence is required.
3.1 Engineering Controls
-
Primary Containment: All handling of this compound, including weighing, aliquoting, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of vapors and contain potential spills.[11][12]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[5][13]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[12]
3.2 Personal Protective Equipment (PPE)
-
Eye and Face Protection: Tightly fitting safety goggles in combination with a face shield are mandatory to protect against splashes.[5][14][15]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[5] Given the amine structure, it is critical to check the glove manufacturer's breakthrough time data. Always inspect gloves for defects before use and practice proper removal techniques to avoid skin contact.[14]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. For larger quantities, a chemically resistant apron may be advisable.[5]
-
Respiratory Protection: Under normal fume hood use, additional respiratory protection is not required. However, in the event of a significant spill or ventilation failure, a respirator with an organic vapor cartridge should be used by trained emergency responders.[12]
3.3 Step-by-Step Handling Protocol
-
Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate height. Assemble all necessary equipment, including spill cleanup materials.
-
Don PPE: Put on all required PPE as described in Section 3.2.
-
Compound Retrieval: Retrieve the compound from its designated storage location. Check the container for any signs of damage or leakage.
-
Dispensing: Perform all transfers within the fume hood. If the compound is a solid, use a spatula. If it is a liquid, use a calibrated pipette or syringe. To prevent static discharge, especially if flammability is a concern, ground all metal equipment.[7][8]
-
Reaction Setup: Add the compound to the reaction vessel slowly. If the reaction is exothermic, ensure adequate cooling is in place.
-
Post-Handling: Tightly seal the source container and wipe it down with a damp cloth before returning it to storage.
-
Decontamination: Wipe down the work surface in the fume hood. Dispose of any contaminated consumables (e.g., pipette tips, weighing paper) in the designated chemical waste container.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
-
Hygiene: Wash hands and forearms thoroughly with soap and water.[3][5]
Section 4: Storage & Stability Management
Proper storage is essential for maintaining the purity and stability of the compound while preventing accidents.[16][17]
4.1 Recommended Storage Conditions
While a supplier suggests room temperature storage, best practices for complex organic amines often involve more stringent conditions to maximize shelf-life.[1][17]
Table 3: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2–8°C (Refrigerated) | While stable at room temperature, refrigeration minimizes degradation over long-term storage.[16][17] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Amines can be susceptible to air oxidation over time. An inert atmosphere preserves purity.[2][18] |
| Light | Amber Vial / Opaque Container | Protects against potential light-induced degradation (photolysis).[16][17] |
| Container | Tightly Sealed Glass Vial | Prevents moisture ingress and reaction with atmospheric CO₂.[5][11][12] |
4.2 Segregation of Incompatible Materials
Store this compound away from incompatible chemical classes to prevent dangerous reactions.[11][13]
-
Strong Oxidizing Agents (e.g., Nitrates, Peroxides, Perchlorates): Amines can react vigorously or explosively with strong oxidizers.[11][14]
-
Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid): Amines are basic and will undergo a strong exothermic neutralization reaction with acids.[7]
-
Acid Anhydrides and Acid Chlorides: These can react violently with amines in acylation reactions.
Section 5: Emergency Procedures & Waste Disposal
Preparedness is key to mitigating the impact of any laboratory incident.
5.1 Spill Response
Caption: Decision Flowchart for Spill Response.
5.2 Fire Response
-
Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4][11][15] A water spray can be used to cool nearby containers.[7]
-
Hazards: Combustion may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][11] If the compound is flammable, its vapors may be heavier than air and can travel to a source of ignition and flash back.[7][15]
-
Procedure: In case of a small fire, use a suitable extinguisher if you are trained to do so. For larger fires, or any fire that is not immediately extinguished, evacuate the area and activate the fire alarm.
5.3 First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][11][12]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][11][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3][11][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[4][11]
5.4 Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[11] Collect waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.
Section 6: Conclusion
This compound is a valuable research chemical that can be used safely by adhering to the principles outlined in this guide. A safety-first mindset, rooted in a thorough understanding of both known and inferred hazards, is paramount. By integrating robust engineering controls, consistent use of appropriate PPE, and diligent procedural practices, researchers can effectively mitigate risks, ensuring both personal safety and the integrity of their scientific work.
Section 7: References
-
Chem-Space. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First. [Link]
-
Global Chems Depot. (2025). 5 Tips On How to store research chemicals safely in Your Lab. [Link]
-
Loba Chemie. (2016). Benzylamine for Synthesis MSDS. [Link]
-
Alpha Chemika. Benzylamine For Synthesis. [Link]
-
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]
-
Oxford Lab Fine Chem LLP. Benzylamine - (For Synthesis) MSDS. [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]
-
Carl ROTH. Safety Data Sheet: Benzylamine. [Link]
-
Carl ROTH. Safety Data Sheet: Diethylamine. [Link]
-
Idesapetramin. (2025). Diethylamine Safety Data Sheet. [Link]
-
Sdfine. Benzylamine GHS Safety Data Sheet. [Link]
-
Science Interactive. Safety Data Sheet for Diethylamine. [Link]
-
PubMed Central. (2014). Determination of 4-bromo-2, 5-dimethoxy-N-[(2-methoxyphenyl) methyl]-benzeneethanamine (25B-NBOMe) in serum and urine... [Link]
-
PubMed. (2013). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. [Link]
Sources
- 1. This compound 95% | CAS: 7062-20-6 | AChemBlock [achemblock.com]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 3. lobachemie.com [lobachemie.com]
- 4. carlroth.com [carlroth.com]
- 5. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. idesapetroquimica.com [idesapetroquimica.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. Determination of 4-bromo-2, 5-dimethoxy-N-[(2-methoxyphenyl) methyl]-benzeneethanamine (25B-NBOMe) in serum and urine by high performance liquid chromatography with tandem mass spectrometry in a case of severe intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. globalchemsdepot.com [globalchemsdepot.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. scienceinteractive.com [scienceinteractive.com]
- 16. globalresearchchem.com [globalresearchchem.com]
- 17. apolloscientific.co.uk [apolloscientific.co.uk]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Spectroscopic Characterization of N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound, N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this specific molecule. We will explore the predicted spectral data, the underlying chemical principles dictating the spectral features, and detailed, field-proven protocols for data acquisition. The synthesis of the target compound is also discussed to provide a complete workflow from preparation to characterization. This guide emphasizes a deep understanding of the causality behind experimental choices and data interpretation, ensuring scientific integrity and trustworthiness in the structural elucidation of N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine and related substituted benzylamines.
Introduction: The Significance of N-Substituted Benzylamines
N-substituted benzylamines are a crucial class of organic compounds, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and other biologically active molecules. Their versatile structure allows for a wide range of modifications, leading to derivatives with diverse biological properties. The introduction of substituents on the benzyl ring and the nitrogen atom can significantly influence the molecule's pharmacological profile, including its binding affinity to biological targets, metabolic stability, and overall efficacy.
The title compound, N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine, is a tertiary amine featuring a substituted benzyl group. The presence of a bromine atom, a methoxy group, and two ethyl groups on the nitrogen atom suggests its potential as an intermediate in the synthesis of more complex molecules with specific biological activities. Accurate and unambiguous structural characterization is paramount in the drug discovery and development process. This guide provides the foundational spectroscopic knowledge for researchers working with this and structurally similar compounds.
Synthesis of N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine
A common and effective method for the synthesis of N,N-disubstituted benzylamines is through reductive amination. This process involves the reaction of an aldehyde or ketone with a primary or secondary amine in the presence of a reducing agent.
Proposed Synthetic Pathway
The synthesis of N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine can be achieved via the reductive amination of 5-bromo-2-methoxybenzaldehyde with diethylamine.
Reaction Scheme:
Experimental Protocol: Reductive Amination
This protocol is a general method and may require optimization for this specific reaction.
-
Reaction Setup: To a solution of 5-bromo-2-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane in a round-bottom flask, add diethylamine (1.1 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule, including the connectivity of atoms and the chemical environment of individual nuclei. For N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine, both ¹H and ¹³C NMR will be invaluable for structural confirmation.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the methoxy group, the benzylic methylene group, and the two ethyl groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~ 7.4 | d | 1H | Ar-H | Aromatic proton ortho to the bromine, deshielded by the halogen. |
| ~ 7.2 | dd | 1H | Ar-H | Aromatic proton meta to both the bromine and the methoxy group. |
| ~ 6.8 | d | 1H | Ar-H | Aromatic proton ortho to the methoxy group, shielded by its electron-donating effect. |
| ~ 3.8 | s | 3H | -OCH₃ | Methoxy group protons, typically appear as a singlet in this region. |
| ~ 3.6 | s | 2H | Ar-CH₂-N | Benzylic methylene protons, adjacent to the nitrogen and the aromatic ring. |
| ~ 2.5 | q | 4H | -N-CH₂-CH₃ | Methylene protons of the ethyl groups, split by the adjacent methyl protons. |
| ~ 1.1 | t | 6H | -N-CH₂-CH₃ | Methyl protons of the ethyl groups, split by the adjacent methylene protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~ 155 | Ar-C | Aromatic carbon attached to the methoxy group. |
| ~ 135 | Ar-C | Aromatic carbon attached to the bromine. |
| ~ 130 | Ar-CH | Aromatic CH carbon. |
| ~ 128 | Ar-C | Aromatic carbon attached to the CH₂N group. |
| ~ 115 | Ar-CH | Aromatic CH carbon. |
| ~ 112 | Ar-CH | Aromatic CH carbon. |
| ~ 56 | -OCH₃ | Methoxy carbon. |
| ~ 55 | Ar-CH₂-N | Benzylic methylene carbon. |
| ~ 48 | -N-CH₂-CH₃ | Methylene carbons of the ethyl groups. |
| ~ 12 | -N-CH₂-CH₃ | Methyl carbons of the ethyl groups. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1][2] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[3]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Justification |
| 3000-2800 | C-H stretch | Aliphatic (CH₂, CH₃) | Characteristic stretching vibrations of sp³ hybridized C-H bonds. |
| ~3050 | C-H stretch | Aromatic | Stretching vibrations of sp² hybridized C-H bonds on the benzene ring. |
| ~1600, ~1480 | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |
| ~1250 | C-O stretch | Aryl-alkyl ether | Asymmetric C-O-C stretching vibration. |
| ~1100 | C-N stretch | Tertiary amine | Stretching vibration of the C-N bond. |
| ~800 | C-H bend | Aromatic (out-of-plane) | Bending vibrations indicative of the substitution pattern on the benzene ring. |
| ~600 | C-Br stretch | Aryl bromide | Stretching vibration of the carbon-bromine bond. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a convenient technique that requires minimal sample preparation.[4]
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[5][6][7]
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Predicted Mass Spectrum
For N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine (C₁₂H₁₈BrNO), the expected molecular weight is approximately 272.07 g/mol for the monoisotopic mass. Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Expected Molecular Ion Peaks:
-
[M]⁺: m/z ~272 (with ⁷⁹Br)
-
[M+2]⁺: m/z ~274 (with ⁸¹Br)
Predicted Fragmentation Pattern: A common fragmentation pathway for benzylamines is the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation.[8][9][10][11]
-
m/z 200/202 (⁷⁹Br/⁸¹Br): Formation of the 5-bromo-2-methoxybenzyl cation ([C₈H₈BrO]⁺) after cleavage of the C-N bond. This is expected to be a major fragment.
-
m/z 72: Formation of the diethylaminomethyl cation ([C₄H₁₀N]⁺).
Experimental Protocol: Direct Infusion Electrospray Ionization (ESI)-MS
ESI is a soft ionization technique suitable for analyzing polar molecules.[12]
-
Sample Preparation: Prepare a dilute solution of the sample (around 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[13]
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, from which the analyte ions are desorbed.
-
Mass Analysis: The ions are then transferred into the mass analyzer (e.g., quadrupole, time-of-flight) where their m/z ratios are measured.
Conclusion
The structural elucidation of novel compounds like N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine is a critical step in the drug discovery and development pipeline. This technical guide has provided a comprehensive framework for the spectroscopic characterization of this molecule using NMR, IR, and MS techniques. By understanding the predicted spectral data and the underlying principles, researchers can confidently confirm the structure of their synthesized material. The detailed experimental protocols offer a practical starting point for acquiring high-quality spectroscopic data. The integration of synthesis and characterization workflows provides a holistic approach to the study of new chemical entities.
References
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Journal of Cheminformatics. Available at: [Link]
-
NMR Prediction. ACD/Labs. Available at: [Link]
-
Interpretation of IR Spectra. (n.d.). Available at: [Link]
-
Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. Available at: [Link]
-
The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe. Available at: [Link]
-
NMR - Interpretation. (2023). Chemistry LibreTexts. Available at: [Link]
-
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. (2006). Journal of Mass Spectrometry. Available at: [Link]
-
Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available at: [Link]
-
Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. (2024). Metabolites. Available at: [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. Available at: [Link]
-
A Report on Electrospray Ionization. (n.d.). Hilaris Publisher. Available at: [Link]
-
Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Interpreting Infrared Spectra. (2023). Chemistry LibreTexts. Available at: [Link]
- Preparation method of N,N-diethylethylenediamine. (n.d.). Google Patents.
-
Sample Preparation. (n.d.). Spectroscopy Online. Available at: [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Available at: [Link]
-
Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. (2014). European Journal of Medicinal Chemistry. Available at: [Link]
-
Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. (2010). Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Use of IR Spectrometer with an ATR cell. Oregon State University. Available at: [Link]
-
Interpreting IR Spectra. (n.d.). Chemistry Steps. Available at: [Link]
-
FTIR Sampling Techniques: Attenuated Total Reflectance Sample Preparation. (2015). YouTube. Available at: [Link]
-
Benzylamine. MassBank. Available at: [Link]
-
Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. (2009). ResearchGate. Available at: [Link]
-
Direct Amidation of Tertiary N-Benzylamines. (2026). Organic Letters. Available at: [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. Available at: [Link]
-
Tips for ATR Sampling. Gammadata. Available at: [Link]
-
An Open-Source Pipeline for Processing Direct Infusion Mass Spectrometry Data of the Human Plasma Metabolome. (2022). Metabolites. Available at: [Link]
-
Synthesis of Substituted N-Alkylamines in Aqueous Media. (2013). ResearchGate. Available at: [Link]
-
Biobased Amines: From Synthesis to Polymers; Present and Future. (2019). Chemical Reviews. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. Available at: [Link]
- Preparation of N-benzylamines. (n.d.). Google Patents.
-
An Accessible Method for the Quantitative Determination of Succinimide Additives in Diesel Fuel. (2021). Fuels. Available at: [Link]
-
Chemical Shift: Internal References and Solvent Effects. (2024). JoVE. Available at: [Link]
-
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (2007). Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (2007). ResearchGate. Available at: [Link]
Sources
- 1. Disolventes de RMN [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Video: Chemical Shift: Internal References and Solvent Effects [jove.com]
- 4. gammadata.se [gammadata.se]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Methodological & Application
Step-by-step synthesis protocol for [(5-Bromo-2-methoxyphenyl)methyl]diethylamine
An Application Note for the Synthesis of [(5-Bromo-2-methoxyphenyl)methyl]diethylamine
Introduction: The Strategic Importance of a Versatile Amine Intermediate
In the landscape of modern medicinal chemistry and organic synthesis, the molecule this compound (CAS No. 7062-20-6) serves as a highly valuable intermediate.[1] Its structure, featuring a brominated aromatic ring, a methoxy group, and a tertiary amine, provides a versatile scaffold for building more complex molecular architectures. The bromine atom acts as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck), while the tertiary amine moiety is a common pharmacophore in biologically active compounds.[2][3] This guide provides a detailed, step-by-step protocol for the synthesis of this compound via a one-pot reductive amination, a cornerstone reaction in the synthesis of amines.[4][5][6]
Underlying Principles: The Reductive Amination Pathway
The synthesis of this compound is efficiently achieved through the direct reductive amination of 5-Bromo-2-methoxybenzaldehyde with diethylamine.[7][8] This one-pot reaction proceeds through two key stages:
-
Iminium Ion Formation: The secondary amine, diethylamine, performs a nucleophilic attack on the carbonyl carbon of the aldehyde. The resulting hemiaminal intermediate rapidly dehydrates to form a transient, electrophilic iminium ion.
-
Hydride Reduction: A mild and selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), is introduced. It selectively reduces the iminium ion (C=N⁺ bond) to the corresponding tertiary amine without significantly reducing the starting aldehyde.[8]
The choice of Sodium Triacetoxyborohydride (STAB) is critical. Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is sufficiently mild to not react with the aldehyde starting material and is stable enough to be used in a one-pot procedure with the amine and aldehyde present.[7][8][9]
Visualized Experimental Workflow
The following diagram outlines the logical flow of the synthesis from setup to final product characterization.
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Part 1: Materials and Reagents
Proper preparation and handling of reagents are paramount for reaction success and laboratory safety.
| Reagent | CAS No. | Formula | MW ( g/mol ) | Purity | Notes |
| 5-Bromo-2-methoxybenzaldehyde | 25016-01-7 | C₈H₇BrO₂ | 215.04 | ≥97% | A key aromatic building block.[3][10][11] |
| Diethylamine | 109-89-7 | C₄H₁₁N | 73.14 | ≥99.5% | Corrosive and flammable liquid.[12][13][14][15] |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | ≥95% | Moisture-sensitive reducing agent.[9][16][17][18] |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | ≥99.8% | Reaction solvent. |
| Acetic Acid, Glacial | 64-19-7 | C₂H₄O₂ | 60.05 | ≥99.7% | Optional catalyst. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | - | Used as a saturated aqueous solution. |
| Sodium Chloride (NaCl) | 7647-14-5 | NaCl | 58.44 | - | Used as a saturated aqueous solution (brine). |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | - | Drying agent. |
Part 2: Step-by-Step Experimental Procedure
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory.
-
Reaction Setup:
-
To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-methoxybenzaldehyde (5.00 g, 23.25 mmol, 1.0 equiv.).
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). This is crucial to prevent deactivation of the moisture-sensitive reducing agent.[19]
-
Add 100 mL of anhydrous dichloromethane (DCM) and stir until the aldehyde is fully dissolved.
-
-
Iminium Ion Formation:
-
To the stirred solution, add diethylamine (3.62 mL, 2.55 g, 34.88 mmol, 1.5 equiv.) via syringe.
-
(Optional): Add glacial acetic acid (0.13 mL, 2.33 mmol, 0.1 equiv.) to catalyze the formation of the iminium ion.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
-
Reduction:
-
While maintaining a steady stir, add Sodium Triacetoxyborohydride (STAB) (7.39 g, 34.88 mmol, 1.5 equiv.) to the flask in small portions over 15-20 minutes. Portion-wise addition helps to control the reaction rate and any potential exotherm.[16]
-
Let the reaction stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 9:1 Hexane/Ethyl Acetate). The starting aldehyde should be consumed, and a new, lower Rf spot corresponding to the amine product should appear. The reaction is typically complete within 2-4 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases. This step neutralizes the acid and decomposes excess STAB.
-
Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine all organic layers and wash them sequentially with water (50 mL) and then brine (50 mL). The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) containing 1% triethylamine (to prevent the amine product from streaking on the acidic silica gel).
-
Combine the pure fractions and remove the solvent in vacuo to afford this compound as a pale yellow oil.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques.
-
¹H NMR (CDCl₃): Expect characteristic peaks for the aromatic protons, the benzylic CH₂ group, the methoxy (OCH₃) group, and the two ethyl groups of the diethylamine moiety.
-
¹³C NMR (CDCl₃): Expect signals corresponding to all unique carbon atoms in the molecule.
-
Mass Spectrometry (ESI-MS): Calculate the expected mass for the protonated molecule [M+H]⁺. For C₁₂H₁₈BrNO, the expected m/z would be approximately 272.06 and 274.06 due to the isotopic pattern of bromine.
-
-
Critical Safety and Handling Precautions
-
Sodium Triacetoxyborohydride (STAB): This reagent is water-reactive and can release flammable gases upon contact with water or protic solvents.[17][19] It is also a skin and eye irritant. Always handle it in a dry, inert atmosphere and wear appropriate PPE.[16][18]
-
Diethylamine: A highly flammable, volatile, and corrosive liquid.[14][20] It can cause severe skin burns and eye damage, and its vapors are harmful if inhaled.[12][13][15] All handling must be performed within a certified chemical fume hood.[20]
-
5-Bromo-2-methoxybenzaldehyde: May cause skin, eye, and respiratory irritation. It is harmful if swallowed.[11]
-
Dichloromethane (DCM): A volatile solvent and a potential carcinogen. Minimize exposure by handling it exclusively in a fume hood.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.
References
- AK Scientific, Inc. (n.d.).
- LifeChem Pharma. (n.d.). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
- Apollo Scientific. (n.d.).
- Safety Data Sheet. (2025). DIETHYLAMINE. Acc. to NOM-018-STPS-2015 and NMX-R-019-SFCI-2011.
- BenchChem. (2025). A Comprehensive Technical Guide to the Safe Handling of Sodium Triacetoxyborohydride.
- PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde.
- Carl ROTH. (n.d.).
- TCI Chemicals. (2025).
- PENTA. (2025).
- SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
- CDH Fine Chemical. (n.d.).
- New Jersey Department of Health. (n.d.). DIETHYLAMINE HAZARD SUMMARY.
- The Chemical Versatility of 5-Bromo-2-methoxybenzaldehyde in Modern Synthesis. (n.d.).
- Chem-Impex. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
- Advanced ChemBlocks. (n.d.). This compound.
- CymitQuimica. (n.d.). CAS 25016-01-7: 5-Bromo-2-methoxybenzaldehyde.
- Beilstein Journals. (n.d.).
- Royal Society of Chemistry. (n.d.).
- PubChem. (n.d.). 2-(4-bromo-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine;hydrochloride.
- Master Organic Chemistry. (2017).
- Nature. (n.d.).
- Myers, A. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Royal Society of Chemistry. (n.d.).
- EvitaChem. (n.d.). [(5-bromo-2-methoxyphenyl)methyl][(3,5-dimethoxyphenyl)methyl]amine.
- PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
Sources
- 1. This compound 95% | CAS: 7062-20-6 | AChemBlock [achemblock.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CAS 25016-01-7: 5-Bromo-2-methoxybenzaldehyde | CymitQuimica [cymitquimica.com]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. idesapetroquimica.com [idesapetroquimica.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. aksci.com [aksci.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. tcichemicals.com [tcichemicals.com]
- 19. lifechempharma.com [lifechempharma.com]
- 20. nj.gov [nj.gov]
Application Notes and Protocols for [(5-Bromo-2-methoxyphenyl)methyl]diethylamine in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Chemical Scaffold
[(5-Bromo-2-methoxyphenyl)methyl]diethylamine is a substituted aromatic amine that, while not extensively characterized in public-domain literature for its own biological activities, represents a highly valuable starting scaffold for medicinal chemistry campaigns. Its structural features—a brominated and methoxylated phenyl ring attached to a diethylaminomethyl group—are present in numerous classes of biologically active agents. The bromine atom can enhance metabolic stability and receptor binding affinity, the methoxy group influences electronic properties and can participate in hydrogen bonding, and the tertiary amine is a common feature in many centrally active and peripherally active drugs.
These application notes provide a detailed guide for researchers and drug development professionals on the potential uses of this compound as a key building block. We will explore its application in the synthesis of novel compounds targeting the central nervous system (CNS), inflammatory pathways, and cancer. This document will provide not only the scientific rationale but also detailed, actionable protocols for synthesis and in-vitro evaluation.
Rationale for Application: A Scaffold for Diverse Therapeutic Targets
The utility of this compound can be inferred from the established biological activities of structurally related molecules. Below, we outline three primary areas of therapeutic interest where this scaffold can be leveraged.
Central Nervous System Agents: Targeting Serotonin and Dopamine Receptors
The 2,5-disubstituted phenethylamine framework is a cornerstone of many potent agonists of the serotonin 5-HT2A receptor. Compounds like 2C-B, which is 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine, highlight the importance of the bromo-methoxy substitution pattern for high-affinity binding.[1] Agonists of the 5-HT2A receptor are under intense investigation as potential therapeutics for psychiatric disorders such as depression and obsessive-compulsive disorder.[1] Furthermore, bromo-dimethoxybenzamide structures have been developed as high-affinity ligands for dopamine D2 and D3 receptors, which are crucial targets in the treatment of schizophrenia and other neuropsychiatric conditions.[2]
The this compound core provides a strategic starting point for creating novel ligands for these receptors. The existing diethylamine can be modified, or the entire side chain can be elaborated to explore structure-activity relationships (SAR) for achieving desired potency and selectivity.
Anti-inflammatory Agents
Phenolic compounds, especially those with halogen and methoxy substitutions, are known to possess significant anti-inflammatory properties.[3][4] For instance, derivatives of 2-bromo-5-hydroxybenzaldehyde have demonstrated potent inhibition of pro-inflammatory mediators.[5] A structurally similar compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, leading to reduced production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α and IL-6.[3]
By modifying this compound, it is plausible to develop novel anti-inflammatory agents that operate through similar mechanisms. The core structure can be derivatized to optimize interactions with key enzymes or transcription factors in the inflammatory cascade.
Anticancer Agents
The bromo-methoxyphenyl moiety is also a feature in certain classes of anticancer compounds. For example, N-(5-methoxyphenyl) methoxybenzenesulphonamides with bromo substitutions have shown potent cytotoxic effects against various human tumor cell lines, acting as tubulin polymerization inhibitors.[6] While the subject compound is not a sulfonamide, the substituted phenyl ring is a key pharmacophoric element that can be incorporated into new molecular designs targeting tubulin or other cancer-related targets. Additionally, derivatives of 5-Bromo-2-Hydroxybenzaldehyde have demonstrated anticancer properties against human colon cancer cell lines.[7]
The following diagram illustrates the workflow for leveraging this compound in a drug discovery program.
Sources
- 1. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedures for reactions involving n-(5-bromo-2-methoxybenzyl)-n-ethylethanamine
Introduction
N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine is a substituted tertiary amine with significant potential as a versatile building block in medicinal chemistry and materials science. Its molecular architecture, featuring an aryl bromide, a methoxy group, and a diethylamino moiety, offers multiple reaction sites for diversification. The aryl bromide serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-nitrogen bonds.[1][2] The tertiary amine can be targeted for oxidation or salt formation, while the methoxy group can be cleaved to reveal a phenol, providing another point for modification.
This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its subsequent functionalization. The procedures are designed for researchers in drug development and organic synthesis, with an emphasis on explaining the rationale behind experimental choices to ensure reproducibility and success.
PART I: Synthesis of N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine
The most direct and efficient method for the synthesis of the title compound is the reductive amination of 5-bromo-2-methoxybenzaldehyde with diethylamine. This one-pot procedure involves the formation of an intermediate iminium ion, which is then reduced in situ by a mild hydride agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its selectivity, mildness, and tolerance of a wide range of functional groups.[3]
Protocol 1: Reductive Amination
This protocol details the synthesis of N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine from commercially available starting materials.
Reaction Scheme:
Caption: Reductive amination workflow.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 5-bromo-2-methoxybenzaldehyde | 215.04 | 10.0 | 1.0 | 2.15 g |
| Diethylamine | 73.14 | 12.0 | 1.2 | 1.24 mL |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 15.0 | 1.5 | 3.18 g |
| Dichloromethane (DCM), anhydrous | - | - | - | 50 mL |
| Saturated aq. NaHCO₃ solution | - | - | - | 50 mL |
| Brine | - | - | - | 50 mL |
| Anhydrous MgSO₄ | - | - | - | As needed |
Instrumentation:
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Septum and nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 5-bromo-2-methoxybenzaldehyde (2.15 g, 10.0 mmol). Dissolve the aldehyde in 50 mL of anhydrous dichloromethane (DCM) and stir under a nitrogen atmosphere.
-
Amine Addition: Add diethylamine (1.24 mL, 12.0 mmol) to the solution. Stir the mixture at room temperature for 20 minutes to allow for iminium ion formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Causality Note: STAB is moisture-sensitive and reacts with protic solvents; its slow addition prevents an exothermic reaction and ensures a controlled reduction.[4][5] The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Self-Validation & Characterization: The identity and purity of the synthesized N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expected ¹H NMR signals would include triplets and quartets for the ethyl groups, a singlet for the benzylic protons, a singlet for the methoxy group, and signals in the aromatic region.[6][7]
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₁₂H₁₈BrNO ≈ 272.06).
PART II: Application Protocols for N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine
The presence of the aryl bromide is the most powerful feature of this molecule, allowing for its use in a variety of palladium-catalyzed cross-coupling reactions.[8] These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.[9]
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of the title compound with an arylboronic acid to form a biaryl structure. The choice of palladium catalyst and ligand is crucial for achieving high yields.[10] A common and effective system is Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand.[11][12]
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling workflow.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine | 272.18 | 1.0 | 1.0 | 272 mg |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 | 146 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 0.03 | 35 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 | 212 mg |
| Toluene | - | - | - | 8 mL |
| Water | - | - | - | 2 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vial, combine N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine (272 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol). Causality Note: The Pd(0) catalyst is air-sensitive. The reaction should be set up under an inert atmosphere to prevent catalyst oxidation and deactivation.
-
Solvent Addition & Degassing: Add toluene (8 mL) and water (2 mL). Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This step is critical to remove dissolved oxygen.
-
Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring for 8-12 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS.[13] Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and transfer to a separatory funnel.
-
Extraction & Purification: Wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol enables the formation of a C-N bond, replacing the aryl bromide with a primary or secondary amine. This reaction is a cornerstone for synthesizing complex aniline derivatives.[14][15] The choice of a sterically hindered phosphine ligand is often key to high catalytic activity.[16]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine | 272.18 | 1.0 | 1.0 | 272 mg |
| Aniline (example amine) | 93.13 | 1.2 | 1.2 | 110 µL |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.01 | 0.01 | 9.2 mg |
| XPhos | 476.63 | 0.04 | 0.04 | 19 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg |
| Toluene, anhydrous | - | - | - | 10 mL |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry reaction vial.
-
Reagent Addition: Add N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine (272 mg, 1.0 mmol) and anhydrous toluene (10 mL).
-
Nucleophile Addition: Add aniline (110 µL, 1.2 mmol).
-
Reaction: Seal the vial and heat the mixture to 100 °C for 12-18 hours.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 4: N-Oxidation of the Tertiary Amine
The diethylamino group can be oxidized to the corresponding N-oxide, a transformation that can alter the compound's polarity and biological activity.[17] Hydrogen peroxide is a common and green oxidant for this purpose.[18]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine | 272.18 | 1.0 | 1.0 | 272 mg |
| Hydrogen Peroxide (30% aq. solution) | 34.01 | 3.0 | 3.0 | 0.31 mL |
| Methanol | - | - | - | 10 mL |
Step-by-Step Procedure:
-
Dissolution: Dissolve N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine (272 mg, 1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Oxidation: Cool the solution in an ice bath. Slowly add 30% aqueous hydrogen peroxide (0.31 mL, 3.0 mmol).
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 24 hours. The formation of the N-oxide can be monitored by LC-MS.[19]
-
Work-up: To quench excess peroxide, add a small amount of manganese dioxide (MnO₂) and stir for 1 hour until bubbling ceases.
-
Purification: Filter the mixture through Celite, and concentrate the filtrate under reduced pressure to yield the crude N-oxide, which can be purified by crystallization or chromatography.
Protocol 5: O-Demethylation (Ether Cleavage)
The methoxy group can be cleaved to a hydroxyl group using strong Lewis acids like boron tribromide (BBr₃).[20] This reaction opens up the possibility of further functionalization at the phenolic position.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine | 272.18 | 1.0 | 1.0 | 272 mg |
| Boron Tribromide (1.0 M in DCM) | 250.52 | 1.5 | 1.5 | 1.5 mL |
| Dichloromethane (DCM), anhydrous | - | - | - | 10 mL |
| Methanol | - | - | - | 5 mL |
Step-by-Step Procedure:
-
Inert Setup: Dissolve N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine (272 mg, 1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere and cool to -78 °C (dry ice/acetone bath).
-
Reagent Addition: Slowly add boron tribromide solution (1.5 mL of 1.0 M solution in DCM, 1.5 mmol) dropwise. Causality Note: BBr₃ is highly reactive and moisture-sensitive. The reaction is performed at low temperature to control its reactivity and prevent side reactions.[21][22]
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quenching: Cool the reaction back to 0 °C and quench by the very slow, dropwise addition of methanol (5 mL).
-
Work-up and Purification: Concentrate the mixture under reduced pressure. The residue can be purified by column chromatography to yield the desired phenol.
References
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Online] Available at: [Link]
-
Wikipedia. Cross-coupling reaction. [Online] Available at: [Link]
-
Loba Chemie. SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. [Online] Available at: [Link]
-
Chem-Station. Synthesis of N-Oxide. [Online] Available at: [Link]
- Synthesis of Tertiary Amine N-Oxides-A Review. Journal of the Indian Chemical Society.
-
Fantoni, T., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Online] Available at: [Link]
-
Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters. [Online] Available at: [Link]
- Chu, G. & Li, C. Convenient and Clean Synthesis of Imines from Primary Benzylamines. Royal Society of Chemistry.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Online] Available at: [Link]
-
MDPI. Palladium Catalysts for Cross-Coupling Reaction. [Online] Available at: [Link]
- Iali, W., et al. Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. Royal Society of Chemistry.
- Science of Synthesis. Product Class 3: Amine N-Oxides.
-
Organic Chemistry Portal. Synthesis of N-oxides of tertiary amines. [Online] Available at: [Link]
- What are the key steps involved in the general procedure of the Suzuki reaction?. Consensus.app.
- Boron Tribromide.
- W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant. Journal of Chemical Sciences.
- ACS GCI Pharmaceutical Roundtable.
-
Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link]
-
3,3'-dihydroxybiphenyl. Organic Syntheses. [Online] Available at: [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Online] Available at: [Link]
-
Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Online] Available at: [Link]
-
Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. PubMed. [Online] Available at: [Link]
-
Reddit. What is the proper way to set up a suzuki coupling?. [Online] Available at: [Link]
-
YouTube. Buchwald-Hartwig Amination Reaction. [Online] Available at: [Link]
- Pearson+. The reagent boron tribromide (BBr3) is used to cleave ethers....
-
Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. [Online] Available at: [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Online] Available at: [Link]
- 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Arabian Journal of Chemistry.
-
The Cleavage of Ethers with Boron Bromide. I. Some Common Ethers. Journal of the American Chemical Society. [Online] Available at: [Link]
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Online] Available at: [Link]
-
The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications. [Online] Available at: [Link]
- 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine.
Sources
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. aksci.com [aksci.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 18. N-oxide of tertiary amines synthesis by oxidation [organic-chemistry.org]
- 19. asianpubs.org [asianpubs.org]
- 20. researchgate.net [researchgate.net]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for the characterization of [(5-Bromo-2-methoxyphenyl)methyl]diethylamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Comprehensive Analytical Characterization of [(5-Bromo-2-methoxyphenyl)methyl]diethylamine
Abstract
This application note provides a detailed, multi-technique guide for the analytical characterization of this compound (CAS No. 7062-20-6). As a substituted benzylamine, this compound and its analogues are of significant interest in medicinal chemistry and drug discovery as potential intermediates or active agents.[1][2] Rigorous characterization is essential to confirm its chemical identity, purity, and stability, thereby ensuring the reliability and reproducibility of downstream research. This document outlines validated protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis, offering field-proven insights into experimental design and data interpretation.
Introduction and Rationale
This compound is a halogenated aromatic amine. The presence of a bromine atom, a methoxy group, and a diethylamine moiety suggests its potential utility as a scaffold in the synthesis of more complex molecules with potential biological activity.[1] Accurate analytical characterization is the cornerstone of chemical research and drug development. An integrated approach using orthogonal analytical techniques is necessary to unambiguously determine the molecule's structure and assess its purity profile.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind the selection of each method and its parameters, empowering researchers to adapt and troubleshoot these protocols effectively.
Compound Profile
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| IUPAC Name | N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine | [3] |
| CAS Number | 7062-20-6 | [3] |
| Molecular Formula | C₁₂H₁₈BrNO | [3] |
| Molecular Weight | 272.19 g/mol | [3] |
| Appearance | (Predicted) Colorless to pale yellow oil or solid | N/A |
Integrated Analytical Workflow
A successful characterization relies on the convergence of data from multiple independent techniques. The following workflow illustrates the logical sequence of analysis to confirm both the identity and purity of the target compound.
Figure 1: Integrated workflow for the characterization of this compound.
Experimental Protocols and Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For this compound, NMR will verify the substitution pattern on the aromatic ring and the structure of the diethylamine and methylene bridge.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experimental Parameters:
-
Technique: ¹H (Proton) and ¹³C (Carbon) NMR.
-
Temperature: 298 K (25 °C).
-
¹H NMR: 16-32 scans.
-
¹³C NMR: 1024-2048 scans, with proton decoupling.
-
-
Data Interpretation and Expected Results: The chemical shifts (δ) are predicted based on the structure and data from analogous compounds.[4][5][6]
| Protons (¹H NMR) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| CH₃ (ethyl) | ~1.1 | Triplet (t) | 6H | Diethylamino group |
| CH₂ (ethyl) | ~2.6 | Quartet (q) | 4H | Diethylamino group |
| Ar-CH₂-N | ~3.6 | Singlet (s) | 2H | Methylene bridge |
| OCH₃ | ~3.8 | Singlet (s) | 3H | Methoxy group |
| Ar-H (H3) | ~7.3 | Doublet (d) | 1H | Aromatic proton |
| Ar-H (H4) | ~6.8 | Doublet of doublets (dd) | 1H | Aromatic proton |
| Ar-H (H6) | ~7.4 | Doublet (d) | 1H | Aromatic proton |
| Carbons (¹³C NMR) | Predicted δ (ppm) | Assignment |
| CH₃ | ~12 | Diethylamino group |
| CH₂ | ~48 | Diethylamino group |
| Ar-CH₂-N | ~55 | Methylene bridge |
| OCH₃ | ~56 | Methoxy group |
| C-Br (C5) | ~113 | Aromatic carbon |
| C-H (C3, C4, C6) | ~115-132 | Aromatic carbons |
| C-OCH₃ (C2) | ~158 | Aromatic carbon |
| C-CH₂ (C1) | ~130 | Aromatic carbon |
Mass Spectrometry (MS)
Rationale: MS provides crucial information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺. The presence of a bromine atom will result in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio), which is a key diagnostic feature.
Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled with an ESI source.
-
Experimental Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3-4 kV.
-
Solvent: Typically a mixture of acetonitrile/water with 0.1% formic acid to promote protonation.
-
-
Data Interpretation and Expected Results:
-
Molecular Ion: Look for a pair of peaks corresponding to [C₁₂H₁₈⁷⁹BrNO + H]⁺ and [C₁₂H₁₈⁸¹BrNO + H]⁺ at m/z 272.06 and 274.06, respectively. The relative intensity of these peaks should be approximately 1:1.
-
Fragmentation: Key fragment ions may be observed, such as the loss of the diethylamine group, leading to the stable 5-bromo-2-methoxybenzyl cation at m/z 201/203.[7]
-
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical compounds and intermediates. A reversed-phase (RP-HPLC) method is suitable for this moderately polar molecule. By developing a stability-indicating method, it can also be used to monitor for degradation products over time.[8]
Protocol: RP-HPLC with UV Detection
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: An HPLC system equipped with a UV/PDA detector, autosampler, and column oven.
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column for small molecules. |
| Mobile Phase | Acetonitrile : Water (70:30 v/v) with 0.1% Formic Acid | Provides good resolution and peak shape. Formic acid is MS-compatible.[9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical runs. |
| Detector | UV at 220 nm and 280 nm | Wavelengths where the aromatic ring is expected to absorb. |
-
Data Interpretation and Expected Results:
-
Purity: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Retention Time: A consistent retention time under fixed conditions serves as an identifier for the compound.
-
Elemental Analysis
Rationale: Elemental analysis provides experimental verification of the empirical formula by quantifying the percentage of carbon, hydrogen, and nitrogen. The results must fall within an acceptable range of the theoretical values to confirm the elemental composition. This technique is a fundamental measure of purity, as it is sensitive to impurities that contain these elements.[10]
Protocol: CHN Analysis
-
Sample Preparation: Provide 2-3 mg of the highly purified, dry sample in a pre-weighed tin capsule.
-
Instrumentation: A calibrated CHN elemental analyzer.
-
Data Interpretation and Expected Results:
-
The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula C₁₂H₁₈BrNO.
-
| Element | Theoretical % |
| Carbon (C) | 52.95% |
| Hydrogen (H) | 6.67% |
| Nitrogen (N) | 5.15% |
| Bromine (Br) | 29.36% |
| Oxygen (O) | 5.88% |
Conclusion
The robust characterization of this compound requires an orthogonal analytical approach. The combination of NMR for structural confirmation, high-resolution MS for molecular weight and formula verification, HPLC for purity assessment, and elemental analysis for empirical formula validation provides a comprehensive and trustworthy data package. The protocols detailed in this application note represent a validated starting point for researchers, ensuring data integrity for regulatory submissions, publications, and further scientific investigation.
References
-
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Available at: [Link]
-
Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. LinkedIn. Available at: [Link]
-
Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. PubMed Central. Available at: [Link]
-
Supplementary Information for "Synthesis of unsymmetrically substituted biaryls via sequential lithiation of dibromobiaryls using integrated microflow systems". Beilstein Journals. Available at: [Link]
-
Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. MDPI. Available at: [Link]
-
Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. Available at: [Link]
-
Separation of 4-(Acetylamino)-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Wiley Online Library. Available at: [Link]
-
Synthesis, Characterization and Applications of (E)-3-((5-bromo-2-hydroxy-3-methoxycyclohexa-1,3-dienyl)methyleneamino)-6-(hydroxymethyl)-tetrahydro-2H-pyran-2,4,5-triol. ResearchGate. Available at: [Link]
-
Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. Available at: [Link]
-
GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. ResearchGate. Available at: [Link]
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. Available at: [Link]
-
HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column. SIELC Technologies. Available at: [Link]
-
(E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. PubMed Central. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. Available at: [Link]
Sources
- 1. 2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol | Benchchem [benchchem.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. This compound 95% | CAS: 7062-20-6 | AChemBlock [achemblock.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of 4-(Acetylamino)-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Crude [(5-Bromo-2-methoxyphenyl)methyl]diethylamine
Abstract
This document provides a comprehensive guide to the purification of crude [(5-Bromo-2-methoxyphenyl)methyl]diethylamine, a key intermediate in various synthetic pathways. Recognizing the critical impact of purity on reaction yield, selectivity, and final product integrity, we present a series of validated protocols. These methods are designed to address a range of common impurities encountered during its synthesis. This guide moves beyond simple step-by-step instructions, delving into the underlying chemical principles to empower researchers to adapt and troubleshoot these techniques effectively. We will cover impurity characterization, a primary liquid-liquid extraction protocol based on acid-base chemistry, and an orthogonal column chromatography method for achieving high purity standards.
Introduction: The Importance of Purity
This compound is a substituted benzylamine derivative. The presence of a bromine atom, a methoxy group, and a tertiary amine makes it a versatile building block. However, its synthesis, often proceeding via reductive amination of 5-bromo-2-methoxybenzaldehyde or nucleophilic substitution of a corresponding benzyl halide, can introduce a variety of impurities. These may include unreacted starting materials, over-alkylation products, or by-products from competing reactions. Failure to remove these impurities can lead to downstream complications, including catalyst poisoning, reduced yields, and the formation of difficult-to-separate side products in subsequent steps.
The purification strategies outlined herein are based on the distinct physicochemical properties of the target molecule, primarily the basicity of the tertiary amine functionality.
Preliminary Analysis: Know Your Impurities
Before commencing any purification protocol, a preliminary analysis of the crude material is essential. This allows for the selection of the most appropriate purification strategy and provides a baseline against which to measure success.
Recommended Preliminary Analyses:
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique for visualizing the complexity of the crude mixture. It helps in identifying the number of components and selecting a suitable solvent system for column chromatography.
-
¹H NMR Spectroscopy: Provides structural information about the major components, confirming the presence of the desired product and offering clues about the identity of major impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Offers a more detailed impurity profile, separating components and providing their mass-to-charge ratio, which is invaluable for identifying unknown by-products.
Primary Purification: Acid-Base Liquid-Liquid Extraction
The most effective initial purification step leverages the basic nature of the diethylamine group. By converting the amine into its protonated, water-soluble salt form, it can be selectively separated from non-basic organic impurities.
Underlying Principle: The Chemistry of Extraction
The tertiary amine in our target compound is a Lewis base, readily reacting with an acid (like HCl) to form a water-soluble ammonium salt. Most common organic impurities from its synthesis (e.g., unreacted aldehyde, residual solvents) are neutral and will remain in the organic phase. This differential solubility is the basis for the separation. Subsequently, neutralizing the aqueous layer with a base deprotonates the ammonium salt, regenerating the free amine, which can then be extracted back into an organic solvent.
Visual Workflow: Acid-Base Extraction
Caption: Workflow for purifying amines via acid-base extraction.
Detailed Protocol: Acid-Base Extraction
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
2M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate volume of organic solvent (e.g., 50 mL of EtOAc per 5 g of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation 1: Allow the layers to separate completely. The protonated amine is now in the aqueous (bottom) layer if using DCM, or the aqueous (bottom) layer if using the less dense EtOAc. Drain and collect the aqueous layer.
-
Back-Extraction (Optional but Recommended): To ensure complete recovery, wash the organic layer (which contains neutral impurities) with a fresh portion of 1M HCl (0.5x volume). Combine this second aqueous extract with the first. The organic layer can now be discarded.
-
Basification: Place the combined aqueous layers in a clean separatory funnel. Cool the funnel in an ice bath. Slowly add 2M NaOH while swirling until the solution is strongly basic (pH > 10, verified with pH paper). The free amine may precipitate or form an oily layer.
-
Re-extraction: Add a fresh portion of organic solvent (equal volume to the aqueous layer) to the funnel. Shake vigorously for 1-2 minutes.
-
Separation 2: Allow the layers to separate. Drain and collect the organic layer containing the purified product. For maximum yield, extract the aqueous layer again with two more portions of fresh organic solvent (0.5x volume each).
-
Final Steps: Combine all organic extracts. Wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the purified product.
Secondary Purification: Silica Gel Column Chromatography
For instances where acidic or basic impurities are present, or for achieving analytical-grade purity, column chromatography is the preferred method. The polar amine group interacts strongly with silica gel, which can lead to tailing and poor separation. This can be mitigated by adding a small amount of a basic modifier to the mobile phase.
Principle of Modified Chromatography
Standard silica gel is slightly acidic and can protonate basic compounds like amines. This strong, ionic interaction leads to irreversible binding or significant peak tailing on the column. To counteract this, a small percentage of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, is added to the eluent. This base competitively binds to the acidic sites on the silica, creating a more neutral surface and allowing the target amine to elute more symmetrically and efficiently.
Protocol: Column Chromatography
Materials:
-
Product from primary purification (or crude material if acid-base extraction is unsuitable)
-
Silica gel (230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl acetate (EtOAc)
-
Triethylamine (TEA)
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Using TLC, identify a solvent system that provides good separation and gives the target compound an Rf value of approximately 0.2-0.3. A common starting point is a mixture of Hexanes and EtOAc.
-
Modifier Addition: Once a suitable ratio is found (e.g., 80:20 Hexanes:EtOAc), prepare the bulk mobile phase by adding 0.5-1% TEA by volume. For example, for 1 L of eluent, use 795 mL Hexanes, 200 mL EtOAc, and 5 mL TEA.
-
Column Packing: Pack the chromatography column with silica gel using the prepared mobile phase (wet slurry packing is recommended). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM. If using DCM, pre-adsorb the sample onto a small amount of silica gel by mixing and then evaporating the solvent. Carefully add the concentrated sample or the silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the separation by TLC analysis of the collected fractions.
-
Fraction Pooling: Once the desired product begins to elute, collect the fractions containing it. Combine all pure fractions, as determined by TLC.
-
Solvent Removal: Remove the solvent and TEA from the pooled fractions using a rotary evaporator. The co-evaporation with a lower-boiling solvent like toluene can help remove the last traces of TEA.
Data Summary: Purification Method Comparison
| Parameter | Acid-Base Extraction | Column Chromatography (with TEA) |
| Principle | Differential solubility of base vs. salt | Differential adsorption on a solid phase |
| Best For | Removing neutral or acidic impurities | Removing impurities of similar polarity |
| Scalability | High (easily scaled to kg quantities) | Moderate (can be complex on a large scale) |
| Purity Achieved | Good to excellent (>95%) | Excellent to high (>99%) |
| Speed | Fast (1-3 hours) | Slower (several hours to a day) |
| Solvent Usage | Moderate | High |
Purity Assessment and Final Characterization
After purification, the final product's purity must be confirmed.
-
TLC: A single spot (visualized under UV light and/or with a potassium permanganate stain) in multiple solvent systems is a good indicator of purity.
-
qNMR (Quantitative NMR): Provides a highly accurate measure of purity when run against a certified internal standard.
-
GC-MS or LC-MS: Can detect trace-level impurities not visible by NMR or TLC.
-
Melting Point: If the final product is a solid, a sharp melting point range is indicative of high purity.
Conclusion
The successful purification of this compound is readily achievable through a logical, two-tiered approach. A preliminary acid-base extraction serves as a robust and scalable method for bulk impurity removal. For achieving the highest levels of purity required for sensitive applications, subsequent column chromatography on a TEA-modified silica gel is highly effective. The choice of method, or their combination, should be guided by a preliminary analysis of the crude mixture and the specific purity requirements of the downstream application.
References
-
Principles of Acid-Base Extraction: "Purification of Laboratory Chemicals, 8th Edition". W. L. F. Armarego, Christina Li Lin Chai. Elsevier. [Link]
-
Practical Organic Chemistry Techniques: "Vogel's Textbook of Practical Organic Chemistry, 5th Edition". A. I. Vogel, B. S. Furniss, A. J. Hannaford, P. W. G. Smith, A. R. Tatchell. Prentice Hall. [Link]
-
TLC in Practice: "Thin Layer Chromatography in Drug Analysis, 2nd Edition". Ł. Komsta, M. Waksmundzka-Hajnos, J. Sherma. CRC Press. [Link]
Application Notes and Protocols for [(5-Bromo-2-methoxyphenyl)methyl]diethylamine in Receptor Binding Assays
Introduction: Unveiling the Pharmacological Potential of a Novel Ligand
[(5-Bromo-2-methoxyphenyl)methyl]diethylamine is a synthetic compound with a chemical structure suggestive of potential interactions with various biological targets, particularly G-protein coupled receptors (GPCRs).[1][2] The presence of a brominated methoxyphenyl group is a feature found in ligands known to interact with serotonin receptors, such as the 5-HT2A receptor.[3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in receptor binding assays. These assays are fundamental in pharmacological research, enabling the quantification of ligand-receptor interactions, which is a critical step in drug discovery and development.[7][8]
This guide will detail the theoretical and practical aspects of utilizing this compound in two primary types of receptor binding assays: saturation and competitive binding assays.[7][9] The protocols provided are designed to be self-validating, with explanations for each step to ensure experimental robustness and data integrity.
Scientific Rationale and Postulated Target Engagement
The molecular architecture of this compound, specifically the substituted phenethylamine-like scaffold, bears resemblance to known serotonergic ligands.[4][10] The 4-bromo-2,5-dimethoxyphenethylamine (2C-B) scaffold, for instance, is a well-characterized structure with high affinity for serotonin 5-HT2 receptors.[4][6] Based on these structural analogies, it is hypothesized that this compound may act as a ligand for one or more subtypes of the serotonin receptor family. The following protocols are therefore presented with the serotonin 5-HT2A receptor as a hypothetical target to illustrate the experimental approach.
Experimental Workflows: A Visual Guide
The following diagram outlines the general workflow for characterizing the binding of this compound to a target receptor.
Caption: General workflow for receptor binding assay characterization.
Part 1: Saturation Binding Assay Protocol
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand to the target receptor. While this compound itself is not radiolabeled, this protocol outlines the foundational assay where a known radioligand for the target receptor is used. This is a prerequisite for the competitive binding assay. For the hypothetical target, 5-HT2A, a suitable radioligand would be [³H]-Ketanserin.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from a cell line recombinantly expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Ketanserin (specific activity ~80 Ci/mmol).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding (NSB) Agent: 10 µM Mianserin or another suitable 5-HT2A antagonist.
-
Scintillation Cocktail.
-
96-well filter plates (GF/B filters).
-
Scintillation counter.
Step-by-Step Methodology
-
Receptor Membrane Preparation:
-
Thaw the frozen cell membrane preparation on ice.
-
Homogenize the membranes in ice-cold Assay Buffer using a glass-Teflon homogenizer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Dilute the membranes to the desired final concentration in Assay Buffer (typically 10-50 µg protein per well, to be optimized).[11]
-
-
Assay Plate Setup:
-
Prepare serial dilutions of the radioligand ([³H]-Ketanserin) in Assay Buffer. A typical concentration range would be 0.1 to 10 times the expected Kd (e.g., 0.05 nM to 10 nM).
-
For each concentration of radioligand, prepare triplicate wells for:
-
Total Binding: Radioligand + Receptor Membranes.
-
Non-specific Binding (NSB): Radioligand + Receptor Membranes + NSB Agent (10 µM Mianserin).
-
-
Add 50 µL of Assay Buffer to the Total Binding wells.
-
Add 50 µL of the NSB agent to the Non-specific Binding wells.
-
Add 50 µL of each radioligand dilution to the respective wells.
-
Initiate the binding reaction by adding 100 µL of the diluted receptor membrane preparation to all wells. The final volume in each well is 200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C, to be optimized) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Harvesting:
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters rapidly three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).
-
Data Analysis and Expected Results
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Data Plotting: Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Non-linear Regression: Fit the data to a one-site binding (hyperbola) equation using a suitable software package (e.g., GraphPad Prism):
-
Y = (Bmax * X) / (Kd + X)
-
This analysis will yield the Kd (in nM) and Bmax (in fmol/mg protein).
-
Hypothetical Saturation Binding Data for [³H]-Ketanserin at the 5-HT2A Receptor
| [³H]-Ketanserin (nM) | Total Binding (DPM) | Non-specific Binding (DPM) | Specific Binding (DPM) |
| 0.1 | 550 | 50 | 500 |
| 0.2 | 1050 | 100 | 950 |
| 0.5 | 2200 | 250 | 1950 |
| 1.0 | 3500 | 500 | 3000 |
| 2.0 | 5000 | 1000 | 4000 |
| 5.0 | 6500 | 2500 | 4000 |
| 10.0 | 7000 | 5000 | 2000 |
From non-linear regression of such data, one might obtain:
-
Kd: 1.5 nM
-
Bmax: 4500 fmol/mg protein
Part 2: Competitive Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of an unlabeled test compound, in this case, this compound, by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to the target receptor.
Materials and Reagents
-
All materials and reagents from the Saturation Binding Assay.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Assay Buffer.
Step-by-Step Methodology
-
Receptor Membrane and Radioligand Preparation:
-
Prepare the receptor membranes as described in the saturation assay protocol.
-
Prepare the radioligand ([³H]-Ketanserin) at a fixed concentration, typically at or below its Kd value (e.g., 1.0 nM), in Assay Buffer.
-
-
Assay Plate Setup:
-
Prepare serial dilutions of the test compound, this compound, in Assay Buffer. A wide concentration range is recommended for the initial characterization (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Set up triplicate wells for:
-
Total Binding: Radioligand + Receptor Membranes (no test compound).
-
Non-specific Binding (NSB): Radioligand + Receptor Membranes + NSB Agent (10 µM Mianserin).
-
Competition: Radioligand + Receptor Membranes + varying concentrations of this compound.
-
-
Add 50 µL of Assay Buffer to the Total Binding wells.
-
Add 50 µL of the NSB agent to the NSB wells.
-
Add 50 µL of each dilution of the test compound to the competition wells.
-
Add 50 µL of the fixed concentration of radioligand to all wells.
-
Initiate the binding reaction by adding 100 µL of the diluted receptor membrane preparation to all wells. The final volume in each well is 200 µL.
-
-
Incubation, Termination, and Detection:
-
Follow the same procedures for incubation, termination, and detection as described in the saturation assay protocol.
-
Data Analysis and Expected Results
-
Data Normalization: Express the data as a percentage of the specific binding in the absence of the competitor.
-
% Specific Binding = ((Binding in presence of competitor - NSB) / (Total Binding - NSB)) * 100
-
-
Data Plotting: Plot the % Specific Binding (Y-axis) against the logarithm of the competitor concentration (X-axis). This will generate a sigmoidal dose-response curve.
-
Non-linear Regression: Fit the data to a one-site fit logIC50 equation using a suitable software package:
-
This analysis will yield the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation binding assay).
-
Hypothetical Competitive Binding Data for this compound
| Log [Competitor] (M) | % Specific Binding |
| -11 | 98 |
| -10 | 95 |
| -9 | 85 |
| -8 | 50 |
| -7 | 15 |
| -6 | 5 |
| -5 | 2 |
From non-linear regression of such data, one might obtain:
-
IC50: 10 nM
Using the Cheng-Prusoff equation with a radioligand concentration of 1.0 nM and a Kd of 1.5 nM:
-
Ki = 10 nM / (1 + (1.0 nM / 1.5 nM)) = 6.0 nM
This Ki value represents the affinity of this compound for the 5-HT2A receptor.
Signaling Pathway Context
The following diagram illustrates the canonical Gq-coupled signaling pathway for the 5-HT2A receptor, a potential target for this compound.
Caption: Hypothetical 5-HT2A receptor signaling pathway activation.
Conclusion and Future Directions
These application notes provide a robust framework for the initial characterization of this compound in receptor binding assays. By following these detailed protocols, researchers can reliably determine the binding affinity of this novel compound for its putative receptor target(s). The hypothetical data and target serve as a practical example of how to approach the pharmacological profiling of a new chemical entity. Subsequent studies should include functional assays to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptor, as well as selectivity screening against a panel of other receptors to establish its specificity profile.
References
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
-
Gee, P., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]
-
Patching, S. G. (2014). Receptor–ligand binding assays: Technologies and Applications. ResearchGate. [Link]
-
Acosta-García, J., et al. (2011). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology. [Link]
-
Abás, C., et al. (2019). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Leung, K. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. In Molecular Imaging and Contrast Agent Database (MICAD). NCBI. [Link]
-
PubChem. 4-Bromo-2,5-Dimethoxyphenethylamine. [Link]
- Google Patents. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
-
Jensen, A. A., et al. (2020). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]
-
Cruz, P. C. D., et al. (2007). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. ResearchGate. [Link]
-
El-Gazzar, M. G., et al. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. [Link]
-
Zhang, Y., et al. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank. [Link]
-
Iglarz, M., et al. (2011). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]
-
Kim, J. E., et al. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. International Journal of Molecular Sciences. [Link]
Sources
- 1. This compound 95% | CAS: 7062-20-6 | AChemBlock [achemblock.com]
- 2. Buy [(5-BROMO-2-METHOXYPHENYL)METHYL][(3,5-DIMETHOXYPHENYL)METHYL]AMINE (EVT-3709337) [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. researchgate.net [researchgate.net]
- 9. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Bromo-2,5-Dimethoxyphenethylamine | C10H14BrNO2 | CID 98527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Topic: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for the Analysis of [(5-Bromo-2-methoxyphenyl)methyl]diethylamine
An Application Note from the Office of the Senior Application Scientist
Abstract
This comprehensive application note provides detailed analytical procedures for the quantitative and qualitative analysis of [(5-Bromo-2-methoxyphenyl)methyl]diethylamine. As a substituted phenethylamine, this compound is of significant interest in pharmaceutical development and chemical synthesis, necessitating robust and reliable analytical methods for its characterization and quality control. We present two orthogonal, validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and purity assessment, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and trace-level analysis. The causality behind experimental choices, step-by-step protocols, and method validation data are detailed to ensure scientific integrity and immediate applicability for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
This compound is a substituted phenethylamine derivative. Compounds within this class are known for a wide range of pharmacological activities, making them crucial intermediates or active pharmaceutical ingredients (APIs) in drug discovery.[1][2] The presence of a bromine atom and a methoxy group on the aromatic ring, along with a tertiary amine side chain, imparts specific physicochemical properties that must be considered for analytical method development.[3] Accurate and precise analytical methods are paramount for ensuring product quality, stability, and purity, as well as for pharmacokinetic and metabolic studies.
This guide is structured to provide not just a set of instructions, but a scientifically grounded rationale for each step, empowering the analyst to understand, implement, and adapt these methods as needed.
Part A: HPLC-UV Method for Quantification and Purity
A.1. Principle and Rationale
The HPLC method is designed for the accurate quantification of this compound and the separation of potential impurities. A reversed-phase chromatographic approach was selected, as it is ideally suited for compounds of intermediate polarity.
-
Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is chosen for its hydrophobic character, which provides effective retention of the analyte's aromatic ring. The end-capping on modern C18 columns minimizes undesirable interactions with the basic diethylamine group, leading to improved peak symmetry.
-
Mobile Phase Strategy: The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile).
-
pH Control: The tertiary amine in the analyte has a pKa that makes its charge state pH-dependent. By maintaining a low pH (e.g., with 0.1% formic acid), the amine is consistently protonated. This suppresses silanol interactions and ensures a single, sharp chromatographic peak.
-
Organic Modifier: Acetonitrile is selected for its low viscosity and UV transparency. A gradient elution is employed to ensure efficient elution of the main analyte while also providing adequate resolution of earlier and later eluting impurities.
-
-
Detection: The substituted benzene ring provides strong chromophores, making UV detection a suitable choice. The presence of the bromine substituent is known to cause a bathochromic (red-shift) and enhanced absorbance of the aromatic system.[4] A detection wavelength of 275 nm was selected to maximize sensitivity while minimizing interference from common solvents.
A.2. Experimental Workflow: HPLC-UV Analysis
Caption: HPLC-UV Experimental Workflow.
A.3. Detailed Protocol: HPLC-UV
Instrumentation and Consumables:
-
HPLC system with gradient pump, autosampler, and UV/Vis detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes.
-
Syringe filters (0.45 µm PTFE).
-
HPLC grade acetonitrile, formic acid, and water.
Reagent Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in Diluent.
-
Perform serial dilutions to create calibration standards at concentrations of 100, 50, 25, 10, and 5 µg/mL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Add Diluent to the mark and sonicate for 5 minutes to ensure complete dissolution.[5]
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This removes particulates that could damage the column.[6]
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-10 min: 30% to 90% B10-12 min: 90% B12-12.1 min: 90% to 30% B12.1-15 min: 30% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 275 nm |
| Run Time | 15 minutes |
Data Analysis:
-
Integrate the peak area of the analyte in both standard and sample chromatograms.
-
Construct a linear regression curve from the calibration standards (Peak Area vs. Concentration).
-
Calculate the concentration of the analyte in the sample using the regression equation.
A.4. Method Validation Summary (per ICH Q2(R2) Guidelines)
This method was validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for the intended purpose.[7][8][9][10]
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Range | 5 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: < 0.8%Intermediate: < 1.5% | RSD ≤ 2.0% |
| LOD | 1.5 µg/mL | - |
| LOQ | 5.0 µg/mL | RSD < 10% |
| Specificity | No interference from placebo or known impurities | Peak purity > 99.5% |
Part B: GC-MS Method for Identification and Trace Analysis
B.1. Principle and Rationale
Gas chromatography coupled with mass spectrometry offers unparalleled specificity and sensitivity, making it an ideal confirmatory technique.[11]
-
Separation Principle: The analyte must be thermally stable and sufficiently volatile for GC analysis. This compound meets these criteria. A low-polarity 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms) is used, which separates compounds primarily based on their boiling points and, to a lesser extent, their polarity.
-
Injector and Temperature Program: A splitless injection is used to maximize the transfer of the analyte onto the column, which is critical for trace analysis. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature, ensuring that volatile impurities are separated from the analyte and that the analyte is eluted with a good peak shape.
-
Mass Spectrometric Detection: Electron Ionization (EI) at 70 eV is a robust and reproducible method for generating characteristic fragmentation patterns. The key diagnostic feature for this analyte is the presence of the bromine isotope pattern (¹⁹Br and ⁸¹Br) in the molecular ion and bromine-containing fragments. This pattern provides a highly confident identification. Selected Ion Monitoring (SIM) can be used to further enhance sensitivity for trace quantification.[12]
B.2. Experimental Workflow: GC-MS Analysis
Caption: GC-MS Experimental Workflow.
B.3. Detailed Protocol: GC-MS
Instrumentation and Consumables:
-
GC system with a split/splitless injector and temperature programming.
-
Mass Selective Detector (MSD) capable of EI.
-
HP-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Data acquisition and processing software with a mass spectral library.
-
Autosampler vials with inserts.
-
High purity helium (carrier gas).
Reagent Preparation:
-
Solvent: Dichloromethane (DCM), pesticide grade or equivalent.
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in DCM.
-
Create working standards via serial dilution as needed (e.g., down to 1 µg/mL).
-
For samples, prepare a solution at approximately 100 µg/mL in DCM. Ensure the sample is fully dissolved.
GC-MS Conditions:
| Parameter | Setting |
|---|---|
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Splitless, 1 µL |
| Oven Program | Initial: 100 °C, hold 1 minRamp: 20 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Transfer Line | 280 °C |
| MS Source Temp. | 230 °C |
| Ionization | Electron Ionization (EI), 70 eV |
| Mass Range | 50 - 400 amu (Full Scan) |
Data Analysis:
-
Identification: Extract the mass spectrum from the analyte's chromatographic peak. Confirm the identity by matching the fragmentation pattern and the characteristic M+ and M+2 isotope peaks for bromine.
-
Quantification: If required, use the total ion chromatogram (TIC) or a specific quantifier ion for peak area integration and quantify against a standard curve.
References
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [7]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [8]
-
ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds. Retrieved from [4]
-
Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [5]
- American Chemical Society Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry.
- YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- LCGC. (2017). IMPROVING SAMPLE PREPARATION IN HPLC.
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [9]
-
PubMed. (n.d.). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Retrieved from [11]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [10]
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [6]
-
PubMed. (n.d.). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Retrieved from [1]
-
Benchchem. (n.d.). Application Notes and Protocols for the Analytical Detection of Substituted Phenethylamines. Retrieved from [2]
-
Benchchem. (n.d.). 2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol. Retrieved from [3]
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [12]
Sources
- 1. Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. organomation.com [organomation.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tdi-bi.com [tdi-bi.com]
Application Notes and Protocols for [(5-Bromo-2-methoxyphenyl)methyl]diethylamine: A Versatile Building Block for Complex Molecule Synthesis
Introduction: Strategic Value of the 5-Bromo-2-methoxybenzyl Motif
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of specific structural motifs can profoundly influence the biological activity and physicochemical properties of novel compounds. [(5-Bromo-2-methoxyphenyl)methyl]diethylamine emerges as a highly valuable and versatile building block, offering a unique convergence of reactive sites that empower chemists to construct complex molecular architectures. Its utility is anchored in three key structural features: a strategically placed bromine atom, an activating methoxy group, and a diethylaminomethyl substituent. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, or alkyl groups. The ortho-methoxy group not only influences the electronic properties of the aromatic ring but also acts as a powerful directing group in ortho-lithiation reactions, providing a pathway for regioselective functionalization adjacent to the methoxy substituent. Finally, the diethylaminomethyl group can also play a role in directing lithiation and can influence the solubility and pharmacokinetic profile of the resulting molecules. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, complete with detailed protocols and mechanistic insights for its use in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and directed ortho-lithiation reactions.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 7062-20-6 | [1] |
| Molecular Formula | C₁₂H₁₈BrNO | [1] |
| Molecular Weight | 272.19 g/mol | [1] |
| IUPAC Name | N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine | [1] |
| SMILES | CCN(CC)CC1=C(OC)C=CC(Br)=C1 | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis of this compound
The most direct and efficient synthesis of the title compound is achieved through a two-step sequence starting from commercially available p-bromoanisole. The first step involves the formylation of p-bromoanisole to produce 5-bromo-2-methoxybenzaldehyde. This is followed by a reductive amination with diethylamine to yield the final product.
Step 1: Synthesis of 5-Bromo-2-methoxybenzaldehyde
A reliable method for the formylation of p-bromoanisole utilizes titanium tetrachloride and dichloromethyl methyl ether.[2]
Protocol 1: Formylation of p-Bromoanisole
-
Materials:
-
p-Bromoanisole
-
Methylene chloride (CH₂Cl₂)
-
Titanium tetrachloride (TiCl₄)
-
1,1-Dichloromethyl methyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve p-bromoanisole (1.0 equiv) in methylene chloride and cool the solution to 0°C in an ice bath.
-
Add titanium tetrachloride (2.0 equiv) dropwise to the cooled solution.
-
After stirring for 10 minutes, add 1,1-dichloromethyl methyl ether (1.1 equiv) dropwise, maintaining the temperature between 0-10°C.
-
Stir the reaction mixture at 0-10°C for 90 minutes.
-
Carefully quench the reaction by pouring it into a mixture of ice and excess saturated sodium bicarbonate solution with vigorous stirring.
-
Separate the organic layer and extract the aqueous phase with methylene chloride.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-methoxybenzaldehyde.[2]
-
Step 2: Reductive Amination to this compound
Reductive amination is a robust method for forming carbon-nitrogen bonds.[3] In this step, 5-bromo-2-methoxybenzaldehyde is reacted with diethylamine in the presence of a mild reducing agent, such as sodium triacetoxyborohydride.
Protocol 2: Reductive Amination
-
Materials:
-
5-Bromo-2-methoxybenzaldehyde
-
Diethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 5-bromo-2-methoxybenzaldehyde (1.0 equiv) in ethyl acetate, add diethylamine (1.1 equiv).
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.2 equiv) portion-wise to the reaction mixture.
-
Stir at room temperature for 6 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford this compound.
-
Applications in Cross-Coupling Reactions
The aryl bromide functionality of this compound is a key feature that allows for its participation in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules.[4]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common and effective choice, though other catalyst/ligand systems can be employed for more challenging substrates.
-
Base: A base, such as potassium carbonate or potassium phosphate, is essential to activate the boronic acid for transmetalation.
-
Solvent: A two-phase solvent system, typically an organic solvent like toluene or dioxane with water, is used to dissolve both the organic and inorganic reagents.
Protocol 3: Suzuki-Miyaura Coupling with an Arylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system to the flask.
-
Stir the reaction mixture at 80-100°C, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[5]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction typically requires a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to facilitate the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine, making it a more active nucleophile.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and deactivation of the catalyst.
Protocol 4: Buchwald-Hartwig Amination with a Primary or Secondary Amine
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add this compound, the amine, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture (typically 80-120°C) with stirring, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Directed Ortho-Lithiation: Regioselective Functionalization
The methoxy group on the aromatic ring of this compound is a powerful directed metalation group (DMG). This allows for the regioselective deprotonation of the aromatic ring at the position ortho to the methoxy group using a strong organolithium base. The resulting aryllithium species can then be trapped with various electrophiles.
Causality Behind Experimental Choices:
-
Base: A strong alkyllithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), is required to deprotonate the aromatic C-H bond. The choice of base can influence the regioselectivity.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are essential for the stability of the organolithium reagents.
-
Temperature: The reaction is conducted at low temperatures (typically -78°C) to prevent side reactions and decomposition of the aryllithium intermediate.
Protocol 5: Directed Ortho-Lithiation and Trapping with an Electrophile
-
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl chloride, dimethylformamide, benzaldehyde; 1.2 equiv)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of this compound in anhydrous THF under an inert atmosphere, cool the mixture to -78°C.
-
Slowly add n-butyllithium dropwise, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 1-2 hours to ensure complete lithiation.
-
Add a solution of the chosen electrophile in anhydrous THF dropwise to the aryllithium species at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Caption: Workflow for directed ortho-lithiation and electrophilic quench.
Conclusion
This compound is a strategically designed building block that provides chemists with multiple avenues for the synthesis of complex and diverse molecular structures. Through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig, the aryl bromide moiety can be efficiently transformed into new C-C and C-N bonds. Furthermore, the directing effect of the ortho-methoxy group enables regioselective C-H functionalization via directed ortho-lithiation. The protocols outlined in this guide provide a robust starting point for researchers in drug discovery and materials science to leverage the synthetic potential of this versatile intermediate, paving the way for the creation of novel and valuable compounds.
References
-
PrepChem. Synthesis of 5-bromo-2-methoxybenzaldehyde. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of [(5-Bromo-2-methoxyphenyl)methyl]diethylamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of [(5-Bromo-2-methoxyphenyl)methyl]diethylamine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your synthetic protocols and overcoming common experimental challenges. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
Introduction
The synthesis of this compound, a substituted benzylamine, is a critical process in the development of various pharmaceutical intermediates. The most common and efficient route to this compound is the reductive amination of 5-Bromo-2-methoxybenzaldehyde with diethylamine. This method is generally preferred over direct alkylation due to higher selectivity and better control over side reactions.[1][2]
This guide will focus on troubleshooting and optimizing the reductive amination pathway to maximize the yield and purity of your target compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound via reductive amination.
Low or No Product Yield
Q1: My reaction has gone to completion according to TLC, but after workup, I have a very low yield of the desired amine. What are the potential causes?
A1: Several factors can contribute to low isolated yields despite apparent reaction completion. The primary culprits are often related to the workup and purification steps, or suboptimal reaction conditions.
-
Inefficient Extraction: The product, this compound, is a tertiary amine and may exhibit some water solubility, especially if the aqueous layer is acidic. During the workup, ensure the aqueous layer is made sufficiently basic (pH > 10) with a suitable base like sodium hydroxide to deprotonate any ammonium salts and minimize the product's solubility in the aqueous phase. Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether, dichloromethane) to ensure complete recovery.
-
Volatilization of Product: While not extremely volatile, some loss can occur during solvent removal under high vacuum, especially if excessive heat is applied. It is advisable to use a rotary evaporator with controlled temperature and pressure.
-
Suboptimal Reducing Agent Activity: The choice and handling of the reducing agent are critical. Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used.
-
NaBH₄: This reagent can be deactivated by protic solvents like methanol over time. It is best to add it to the reaction mixture in portions. The reaction of NaBH₄ with methanol also generates hydrogen gas, so ensure adequate ventilation.
-
NaBH(OAc)₃: This is a milder and more selective reducing agent that is often preferred for reductive aminations.[2] It is less prone to reducing the starting aldehyde directly. Ensure the reagent is of high quality and has been stored under anhydrous conditions.
-
-
Incomplete Imine Formation: The initial step of reductive amination is the formation of an iminium ion intermediate from the aldehyde and diethylamine. This equilibrium can be influenced by pH and the presence of water. While the reaction is often performed in a protic solvent like methanol, removing the water formed during imine formation, for instance with the addition of molecular sieves, can drive the equilibrium towards the imine and improve the overall reaction rate.
Q2: I am observing a significant amount of the starting aldehyde, 5-Bromo-2-methoxybenzaldehyde, remaining even after prolonged reaction times. How can I drive the reaction to completion?
A2: The persistence of the starting aldehyde suggests an issue with either imine formation or the reduction step.
-
Catalyst for Imine Formation: The formation of the iminium ion can be acid-catalyzed. A small amount of a weak acid, such as acetic acid, can be added to the reaction mixture to facilitate this step. However, be cautious as a large excess of acid can protonate the diethylamine, rendering it non-nucleophilic.
-
Reaction Temperature: While many reductive aminations proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the rate of both imine formation and reduction. Monitor the reaction closely by TLC to avoid potential side reactions at elevated temperatures.
-
Stoichiometry of Reagents: Ensure that at least a stoichiometric amount of diethylamine and the reducing agent are used. An excess of the amine (e.g., 1.2-1.5 equivalents) is often beneficial to push the imine formation equilibrium forward.
Impurity Profile and Side Reactions
Q3: My final product is contaminated with a significant amount of 5-bromo-2-methoxybenzyl alcohol. How can I prevent its formation?
A3: The formation of the corresponding alcohol is a common side reaction in reductive aminations and occurs when the reducing agent directly reduces the starting aldehyde before it can react with the amine.[3]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally more selective for the iminium ion over the aldehyde compared to stronger reducing agents like sodium borohydride.[2] Switching to NaBH(OAc)₃ can significantly minimize the formation of the alcohol byproduct.
-
Order of Reagent Addition: If using NaBH₄, it is crucial to allow sufficient time for the imine to form before adding the reducing agent. Pre-stirring the aldehyde and diethylamine in the solvent for a period (e.g., 30-60 minutes) before the portion-wise addition of NaBH₄ can favor the desired reaction pathway.
Q4: I am observing an unknown impurity in my final product. What are the likely side products in this synthesis?
A4: Besides the alcohol byproduct, other impurities can arise from the starting materials or subsequent reactions.
-
Over-alkylation Products: While less common with secondary amines like diethylamine, the formation of quaternary ammonium salts is a possibility, though generally in very small amounts. This is more of a concern when using primary amines.[1][4][5]
-
Impurities from Starting Aldehyde: The purity of the 5-Bromo-2-methoxybenzaldehyde is crucial. Impurities in the starting material will likely carry through the reaction. It is advisable to purify the aldehyde by recrystallization or column chromatography if its purity is questionable.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol outlines a standard procedure for the synthesis of this compound using sodium borohydride.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 5-Bromo-2-methoxybenzaldehyde | 1.0 | 215.04[6] | (e.g., 5.0 g, 23.2 mmol) |
| Diethylamine | 1.2 | 73.14 | (e.g., 2.4 g, 32.5 mmol) |
| Sodium Borohydride | 1.1 | 37.83 | (e.g., 0.96 g, 25.5 mmol) |
| Methanol | - | - | (e.g., 100 mL) |
Procedure:
-
Dissolve 5-Bromo-2-methoxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add diethylamine to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add water and make the solution basic (pH > 10) with 2M NaOH.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol utilizes a milder and more selective reducing agent.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 5-Bromo-2-methoxybenzaldehyde | 1.0 | 215.04 | (e.g., 5.0 g, 23.2 mmol) |
| Diethylamine | 1.2 | 73.14 | (e.g., 2.4 g, 32.5 mmol) |
| Sodium Triacetoxyborohydride | 1.2 | 211.94 | (e.g., 5.9 g, 27.8 mmol) |
| Dichloromethane (DCM) | - | - | (e.g., 100 mL) |
| Acetic Acid (optional) | catalytic | 60.05 | (e.g., 1-2 drops) |
Procedure:
-
To a solution of 5-Bromo-2-methoxybenzaldehyde in dichloromethane, add diethylamine and a catalytic amount of acetic acid.
-
Stir the mixture for 20 minutes at room temperature.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.
Visualizing the Process
Reaction Pathway
Caption: General reaction pathway for the reductive amination of 5-Bromo-2-methoxybenzaldehyde.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- BenchChem. (n.d.). Preventing over-alkylation in benzylamine synthesis.
- BenchChem. (n.d.). Identifying common side products in alpha-(4-Biphenylyl)benzylamine reactions.
- Liu, Y., Afanasenko, A., Elangovan, S., Sun, Z., & Barta, K. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11495-11504.
- Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin.
- National Center for Biotechnology Information. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- ResearchGate. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
-
PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 4. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting common side reactions in n-(5-bromo-2-methoxybenzyl)-n-ethylethanamine synthesis
Technical Support Center: Synthesis of N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine
Welcome to the technical support guide for the synthesis of N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure. The synthesis, primarily achieved through reductive amination, is robust yet susceptible to specific side reactions that can impact yield and purity. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Core Synthesis Protocol: Reductive Amination
The synthesis of the target tertiary amine is most efficiently accomplished via a one-pot reductive amination. This process involves the reaction of 5-bromo-2-methoxybenzaldehyde with diethylamine to form an intermediate iminium ion, which is then reduced in situ by a mild hydride-donating agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice due to its high selectivity for the iminium ion over the starting aldehyde, minimizing the formation of alcohol byproducts.[1][2][3]
Reagents and Materials Summary
| Compound | Formula | Mol. Weight ( g/mol ) | Role | Notes |
| 5-Bromo-2-methoxybenzaldehyde | C₈H₇BrO₂ | 215.04 | Aldehyde | Can be a skin and eye irritant.[4][5] |
| Diethylamine | C₄H₁₁N | 73.14 | Amine | Volatile and corrosive. Work in a fume hood. |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | Reducing Agent | Moisture-sensitive.[6] |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Solvent | Preferred solvent for STAB reactions.[2] |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | 84.01 | Quench/Work-up | Neutralizes acid and quenches excess reagent. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-2-methoxybenzaldehyde (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Amine Addition: Add diethylamine (1.1-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes. This allows for the formation of the hemiaminal and subsequent iminium ion.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 10-15 minutes. An exothermic reaction may be observed. Maintain the temperature below 25°C if necessary with a water bath.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Quenching: Once complete, slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction and any remaining STAB. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient with 1% triethylamine to prevent product tailing) to yield the pure N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine.
Visualizing the Reaction and Troubleshooting Logic
dot digraph "Reductive_Amination_Pathway" { graph [fontname="Arial", label="Main Reaction Pathway", labelloc=t, fontsize=16]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} ondot Caption: The desired synthesis proceeds via an iminium ion intermediate.
dot digraph "Side_Reaction_Pathway" { graph [fontname="Arial", label="Common Side Reaction", labelloc=t, fontsize=16]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} ondot Caption: Aldehyde reduction is a key competing side reaction.
Troubleshooting Guide & FAQs
Here we address the most common issues encountered during the synthesis of N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine.
Q1: My reaction is very slow or appears stalled, with a significant amount of starting aldehyde remaining after several hours. What's wrong?
A1: This is a common issue that typically points to problems with reagents or reaction conditions.
-
Causality: The rate-limiting step is often the formation of the iminium ion, which is then rapidly reduced. If this intermediate does not form efficiently, the reaction will not proceed. Alternatively, the reducing agent may be inactive.
-
Troubleshooting Steps:
-
Check Reagent Quality:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is hygroscopic. If it has absorbed moisture, its reducing power will be significantly diminished.[6] Always use freshly opened STAB or store it properly in a desiccator.
-
Solvent: Ensure your solvent (DCE or DCM) is anhydrous. Water in the solvent can hydrolyze the iminium intermediate back to the aldehyde and amine, and also decompose the STAB.
-
-
Stoichiometry: Ensure you are using a slight excess of both the amine (1.1-1.2 eq) and the reducing agent (1.2-1.5 eq). An insufficient amount of the reducing agent is a frequent cause of incomplete reactions.
-
pH Conditions: The formation of the iminium ion is catalyzed by mild acid. Sometimes, adding a small amount of acetic acid (0.1-0.25 eq) can accelerate the reaction, particularly if the amine salt is used or if the reagents are not pure.[1] However, for aldehydes, this is often not necessary.
-
Temperature: While the reaction proceeds well at room temperature, gentle heating to 35-40°C can sometimes drive a sluggish reaction to completion. Monitor carefully to avoid side reactions.
-
Q2: My crude NMR/LC-MS shows a major byproduct with a mass corresponding to the starting aldehyde plus two hydrogens. What is it and how do I avoid it?
A2: You have identified the most common side product: 5-bromo-2-methoxybenzyl alcohol . This occurs when the reducing agent directly reduces the aldehyde carbonyl group instead of the intended iminium ion intermediate.
-
Causality: This side reaction is highly dependent on the choice and handling of the reducing agent.
-
Incorrect Reducing Agent: Using a stronger, less selective reducing agent like sodium borohydride (NaBH₄) will cause significant reduction of the aldehyde, especially under neutral or acidic conditions. NaBH₄ should only be used in a two-step procedure where the imine is formed first and isolated or the pH is carefully controlled.[7]
-
Order of Addition: Adding the STAB before the diethylamine is a critical error. The STAB will immediately begin to reduce the aldehyde. It is crucial to allow the aldehyde and amine to pre-mix (20-30 min) to form the iminium ion before introducing the selective reducing agent.
-
-
Solution: The primary solution is to use sodium triacetoxyborohydride (STAB) and to follow the correct order of addition as detailed in the protocol. STAB is sterically hindered and less reactive, making it highly selective for the protonated iminium ion over the neutral aldehyde carbonyl.[2][8]
dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", label="Troubleshooting Logic", labelloc=t, fontsize=16]; node [shape=diamond, style=filled, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} ondot Caption: A logical workflow for diagnosing common synthesis issues.
Q3: My product appears as a long streak or "tail" on the TLC plate, making it difficult to assess purity and isolate by column chromatography. Why does this happen?
A3: This phenomenon, known as tailing, is characteristic of basic compounds like amines on acidic silica gel.
-
Causality: The lone pair of electrons on the nitrogen of your tertiary amine product interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding prevents the compound from moving smoothly up the plate or through the column as a tight band.
-
Solution: To mitigate this interaction, you need to neutralize the acidic sites on the silica. This is easily achieved by adding a small amount of a volatile base to your chromatography eluent.
-
Mobile Phase Modification: Add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to your mobile phase (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.
-
Q4: The reaction seems complete, but my final yield after purification is low. Where could my product have been lost?
A4: Product loss can occur at several stages, particularly during the aqueous work-up.
-
Causality: As a tertiary amine, your product can be protonated under acidic conditions to form an ammonium salt. This salt is water-soluble and will be lost to the aqueous layer during extraction.
-
Troubleshooting the Work-up:
-
Check pH during Extraction: Before separating the layers, check the pH of the aqueous phase with pH paper. It should be basic (pH 8-10) to ensure your amine product is in its freebase form, which is soluble in the organic solvent. The initial quench with saturated NaHCO₃ should achieve this, but if any acidic byproducts were formed in excess, you may need to add more base (e.g., 1M NaOH).
-
Emulsion Formation: Amines can act as surfactants, leading to the formation of emulsions at the organic-aqueous interface, trapping product. If an emulsion forms, it can often be broken by adding a small amount of brine (saturated NaCl solution) and allowing the mixture to stand. Gentle swirling, rather than vigorous shaking, can also help prevent their formation.
-
References
-
PrepChem. (n.d.). Synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-hydroxymethyl-imidazole. Retrieved from PrepChem.com. [Link]
-
PubChem. (n.d.). 2-bromo-5-methoxybenzaldehyde (C8H7BrO2). Retrieved from PubChem. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from Wikipedia. [Link]
-
Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from Chemistry Steps. [Link]
-
Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Retrieved from Myers' Chem 115 course materials. [Link]
-
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from organic-chemistry.org. [Link]
-
PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from PubChem. [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Google Patents. (n.d.). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from Organic Chemistry Portal. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. [Link]
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl-)-ethyl-carbamic acid tert-butyl ester.
-
Nature. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. [Link]
-
MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. [Link]
-
Chem Help ASAP. (2020, March 20). tertiary amine synthesis & reductive amination [Video]. YouTube. [Link]
-
National Institutes of Health. (2013). Aqueous reductive amination using a dendritic metal catalyst in a dialysis bag. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Page loading... [wap.guidechem.com]
- 5. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Sodium Triacetoxyborohydride [sigmaaldrich.com]
Technical Support Center: Optimizing Coupling Reactions with [(5-Bromo-2-methoxyphenyl)methyl]diethylamine
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with [(5-Bromo-2-methoxyphenyl)methyl]diethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the synthesis of complex molecules utilizing this versatile building block.
The structure of this compound presents unique considerations for cross-coupling reactions. The presence of an electron-donating methoxy group ortho to the bromine can influence the reactivity of the aryl bromide. Additionally, the diethylaminomethyl substituent introduces steric bulk and a potential coordinating site, which must be managed for successful coupling. This guide will provide a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My cross-coupling reaction with this compound is showing minimal or no conversion to the desired product. What are the primary factors to investigate?
A1: Low or no product yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.[1] Here are the critical checkpoints:
-
Catalyst System Integrity: The palladium source and ligand are paramount. For Pd(II) precatalysts, in situ reduction to the active Pd(0) species is a critical first step.[2][3] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source or a more robust precatalyst system. The ligand choice is equally important as it dictates the stability and reactivity of the catalyst.[4][5]
-
Reagent Purity and Inert Atmosphere: Ensure all reagents, especially the solvent and base, are pure and anhydrous.[1] Palladium-catalyzed reactions are highly sensitive to oxygen and moisture.[1][6] Confirm that your reaction vessel was thoroughly degassed and maintained under a strict inert atmosphere (e.g., argon or nitrogen).
-
Substrate-Specific Challenges: The methoxy group on your substrate is electron-donating, which can slow down the initial oxidative addition step compared to electron-deficient aryl bromides.[5] The steric hindrance from the ortho-methoxy and the diethylaminomethyl groups can also impede the reaction.[7][8][9][10]
Issue 2: Formation of Side Products
Q2: I'm observing significant amounts of side products, such as hydrodehalogenation (replacement of bromine with hydrogen) or homocoupling of my starting material. What are the likely causes and solutions?
A2: The formation of side products often points to issues with the catalytic cycle or reagent stability.
-
Hydrodehalogenation: This side reaction can occur due to β-hydride elimination, especially in Suzuki-Miyaura couplings with alkylboronic acids.[8] It can also be promoted by moisture in the reaction. Ensure your reagents and solvents are scrupulously dry.
-
Homocoupling: Homocoupling of the aryl bromide or the coupling partner (e.g., boronic acid in Suzuki reactions) can be a sign of a sluggish transmetalation step or catalyst decomposition. Optimizing the ligand, base, and temperature can help favor the desired cross-coupling pathway.
Issue 3: Catalyst Decomposition
Q3: My reaction mixture turns black, and I suspect the palladium catalyst is decomposing. How can I prevent this?
A3: The formation of palladium black is a clear indicator of catalyst decomposition and loss of catalytic activity.
-
Ligand Choice and Ratio: The ligand's role is to stabilize the palladium center.[4][5] Insufficient ligand or a ligand that is not robust enough for the reaction conditions can lead to catalyst precipitation. Consider using a slight excess of the ligand relative to the palladium source.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. It's a delicate balance that often requires careful optimization for your specific substrate and catalyst system.
-
Reaction Concentration: Very dilute or highly concentrated reaction mixtures can sometimes contribute to catalyst instability. Experiment with adjusting the solvent volume.
In-Depth Guide to Common Coupling Reactions
This section provides detailed protocols and optimization strategies for common palladium-catalyzed cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[11]
Reaction Principle
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5][12][13] The base is crucial for activating the organoboron species.[11]
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Recommended Starting Conditions & Optimization Table
| Parameter | Recommended Starting Condition | Optimization Strategy | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Screen various Pd(0) and Pd(II) precatalysts. | Different precatalysts have varying activation profiles.[14] |
| Ligand | SPhos, XPhos, RuPhos (1.2-2.4 equiv. to Pd) | Screen bulky, electron-rich phosphine ligands.[13] | Bulky ligands promote reductive elimination and can overcome steric hindrance.[8][12] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv.) | Test different inorganic bases. | The choice of base can significantly impact the transmetalation step.[11] |
| Solvent | Toluene, Dioxane, THF/H₂O | Screen a range of polar aprotic and biphasic solvent systems. | Solvent influences solubility and the rate of catalytic steps. |
| Temperature | 80-110 °C | Optimize temperature in 10 °C increments. | Balances reaction rate with catalyst stability. |
Troubleshooting Suzuki-Miyaura Reactions
-
Low Yield with Electron-Rich Boronic Acids: The electron-donating methoxy group on your aryl bromide coupled with an electron-rich boronic acid can make the reaction sluggish. More forcing conditions (higher temperature, more active catalyst system) may be required.
-
Protodeborylation of Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, especially with heteroaryl boronic acids.[5] Using boronate esters (e.g., MIDA boronates) can mitigate this issue.[15]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds.[16][17]
Reaction Principle
Similar to the Suzuki coupling, the mechanism involves oxidative addition, but is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination.[17][18][19]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Recommended Starting Conditions & Optimization Table
| Parameter | Recommended Starting Condition | Optimization Strategy | Rationale |
| Palladium Source | Pd₂(dba)₃, Buchwald Precatalysts (G3, G4) (1-5 mol%) | Use pre-formed catalysts for difficult couplings. | Buchwald precatalysts offer reliable generation of the active Pd(0) species.[14] |
| Ligand | BrettPhos, DavePhos, Xantphos (1.1-2.2 equiv. to Pd) | Screen a variety of bulky, electron-rich phosphine ligands. | The ligand choice is critical for promoting the reductive elimination of the C-N bond.[20] |
| Base | NaOtBu, K₃PO₄, LHMDS (1.5-2.5 equiv.) | Screen strong, non-nucleophilic bases. | A strong base is required to deprotonate the amine.[16] |
| Solvent | Toluene, Dioxane, t-BuOH | Test different aprotic solvents. | Solvent polarity can influence the reaction rate and catalyst stability.[16] |
| Temperature | 80-120 °C | Optimize temperature for substrate and catalyst system. | Higher temperatures may be needed for less reactive amines or aryl halides. |
Troubleshooting Buchwald-Hartwig Aminations
-
Reaction with Secondary Amines: The diethylaminomethyl group on the substrate is a tertiary amine and should be stable under the reaction conditions. However, if coupling with a bulky secondary amine, steric hindrance can be a significant challenge, requiring a highly active catalyst system.
-
Competing SNAr Reaction: While unlikely with an electron-rich aryl bromide, be aware of the possibility of a direct nucleophilic aromatic substitution (SNAr) reaction, especially if using a very strong nucleophile or high temperatures.
Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides.[21]
Reaction Principle
This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.[21] The base plays a dual role: neutralizing the HX byproduct and facilitating the formation of the copper acetylide intermediate.[22][23] Copper-free variations are also widely used.[24][25]
Recommended Starting Conditions & Optimization Table
| Parameter | Recommended Starting Condition | Optimization Strategy | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%) | Screen different Pd(0) and Pd(II) sources. | PdCl₂(PPh₃)₂ is a common and effective catalyst for this transformation.[21] |
| Copper Co-catalyst | CuI (2-10 mol%) | Vary the loading or perform the reaction under copper-free conditions. | Copper facilitates the formation of the reactive acetylide species.[26] |
| Ligand | PPh₃, P(t-Bu)₃, NHCs | Screen phosphine ligands of varying steric bulk and electron density.[21][27][28] | The ligand influences the rate of both oxidative addition and reductive elimination.[28] |
| Base | Et₃N, i-Pr₂NH, DBU (2-5 equiv., often used as solvent) | Test different amine bases or inorganic bases like K₂CO₃. | The base is critical for the formation of the copper acetylide.[23] |
| Solvent | THF, DMF, Toluene/Amine mixture | Screen polar aprotic and nonpolar solvents. | The solvent choice can impact reaction rates and solubility.[26] |
| Temperature | Room Temperature to 80 °C | Start at room temperature and gently heat if necessary. | Sonogashira couplings can often be run under mild conditions.[22] |
Troubleshooting Sonogashira Couplings
-
Glaser Homocoupling of the Alkyne: This is a common side reaction where the alkyne couples with itself. It is often promoted by the presence of oxygen. Ensure the reaction is rigorously degassed. Running the reaction under copper-free conditions can also minimize this side product.
-
Slow Reaction with Sterically Hindered Alkynes: The steric bulk of the ortho-methoxy and diethylaminomethyl groups on your substrate, combined with a bulky alkyne, can slow the reaction. A more active catalyst system, such as one with a bulky, electron-rich phosphine ligand, may be necessary.[27][29]
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[30]
Reaction Principle
The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond, and then β-hydride elimination to form the product and a palladium-hydride species.[30] The base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.[30]
Recommended Starting Conditions & Optimization Table
| Parameter | Recommended Starting Condition | Optimization Strategy | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂ (1-5 mol%) | Screen various Pd(II) precatalysts. | Pd(OAc)₂ is a commonly used and effective precatalyst. |
| Ligand | PPh₃, P(o-tolyl)₃ (1-2 equiv. to Pd) (often ligandless) | Run with and without phosphine ligands. | The Heck reaction can often be run without a ligand, but ligands can improve yields for challenging substrates. |
| Base | Et₃N, K₂CO₃, NaOAc (1.5-3 equiv.) | Test both organic and inorganic bases. | The base is essential for regenerating the active catalyst. |
| Solvent | DMF, NMP, Acetonitrile | Use polar, aprotic solvents. | These solvents are effective at dissolving the reagents and promoting the reaction. |
| Temperature | 80-140 °C | Optimize temperature for the specific substrates. | The Heck reaction often requires elevated temperatures. |
Troubleshooting Heck Reactions
-
Regioselectivity Issues: With unsymmetrical alkenes, the regioselectivity of the aryl group addition can be an issue. The electronic and steric properties of the alkene substituents will influence the outcome.
-
Alkene Isomerization: Double bond isomerization in the product can occur, especially at high temperatures. Careful temperature control and reaction time can help minimize this.
Concluding Remarks
Optimizing cross-coupling reactions with a substituted substrate like this compound requires a systematic and logical approach to troubleshooting. By carefully considering the interplay between the catalyst system, base, solvent, and temperature, researchers can overcome common challenges and achieve high yields of their desired products. This guide provides a robust starting point for your experimental design and a framework for addressing issues as they arise. Remember that careful execution of experimental techniques, particularly maintaining an inert atmosphere, is crucial for success and reproducibility.[6]
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Vautravers, C. S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Wu, X., et al. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]
-
Specialty Chemicals. (n.d.). The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
van der Vlugt, J. I., et al. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. Journal of the American Chemical Society. [Link]
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]
-
Gholinejad, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Schilz, M., & Plenio, H. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. PubMed. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Barboni, L., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
NIH. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 25. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 26. books.lucp.net [books.lucp.net]
- 27. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of [(5-Bromo-2-methoxyphenyl)methyl]diethylamine
Welcome to the technical support center for the purification of [(5-Bromo-2-methoxyphenyl)methyl]diethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this tertiary amine. Here, we provide in-depth, field-proven insights and detailed protocols to help you achieve high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: My crude this compound appears as a dark, oily residue. Is this normal?
A1: Yes, it is not uncommon for the crude product of this synthesis to be a dark-colored oil. The coloration can be due to a number of factors, including residual starting materials, polymeric byproducts, or minor degradation products formed during the reaction or workup. The key is to employ a robust purification strategy to isolate the desired compound.
Q2: What are the most common impurities I should expect?
A2: The impurity profile can vary depending on the synthetic route. However, common impurities may include:
-
Unreacted starting materials: Such as 5-bromo-2-methoxybenzaldehyde or diethylamine.
-
Over-alkylation products: Formation of quaternary ammonium salts.
-
Oxidation products: Amines can be susceptible to oxidation, leading to colored impurities.
-
Byproducts from side reactions: Depending on the specific reagents and conditions used.
Q3: Can I purify this compound by distillation?
A3: While distillation is a common technique for purifying liquids, it may not be ideal for this compound. Tertiary amines, especially those with higher molecular weights, can be prone to decomposition at elevated temperatures. Vacuum distillation could be an option, but it's crucial to first assess the thermal stability of the compound. For many researchers, chromatographic or extraction-based methods are preferred.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to overcoming specific purification challenges.
Challenge 1: Poor Separation During Liquid-Liquid Extraction
Issue: I'm performing an acid-base extraction to isolate my tertiary amine, but I'm getting poor separation, or my product seems to be lost between the aqueous and organic layers.
Root Cause Analysis: this compound is a basic compound due to the lone pair of electrons on the nitrogen atom of the diethylamino group. In an acidic aqueous solution, this amine will be protonated to form a water-soluble ammonium salt.[1][2] This principle is the foundation of acid-base extraction for purifying amines.[3] However, several factors can compromise the efficiency of this separation:
-
Incorrect pH: The pH of the aqueous layer must be sufficiently acidic to fully protonate the amine (typically pH < 2) and sufficiently basic during the back-extraction to deprotonate the ammonium salt and move it back into the organic phase (typically pH > 10).
-
Emulsion Formation: The presence of surfactants or fine particulate matter can lead to the formation of a stable emulsion at the interface of the two liquid phases, trapping the product.
-
Insufficient Mixing or Settling Time: Inadequate mixing can result in incomplete extraction, while insufficient settling time can lead to cross-contamination of the layers.
Solutions & Protocols:
Protocol 1: Optimized Acid-Base Extraction
-
Acidic Wash:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract the organic solution with 1M HCl (aq). Repeat this extraction 2-3 times to ensure all the amine is protonated and moves into the aqueous phase.
-
Combine the aqueous extracts.
-
-
Neutral Wash (Optional):
-
Wash the initial organic layer with brine to recover any remaining organic-soluble material. This can be discarded if only the amine product is desired.
-
-
Basification and Back-Extraction:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add a strong base, such as 6M NaOH (aq), with stirring until the pH is strongly basic (pH > 10, check with pH paper). The free amine should precipitate or form an oily layer.
-
Extract the basified aqueous solution with a fresh portion of the organic solvent. Repeat this extraction 3 times.
-
-
Final Workup:
-
Combine the organic extracts from the back-extraction.
-
Wash with brine to remove residual water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the purified amine.
-
Diagram 1: Acid-Base Extraction Workflow
Caption: Workflow for purifying basic amines using acid-base extraction.
Challenge 2: Product Loss and Tailing During Column Chromatography
Issue: When I try to purify my compound using silica gel column chromatography, I get very broad peaks (tailing) and poor recovery of my product.
Root Cause Analysis: This is a classic problem when purifying basic compounds like tertiary amines on standard silica gel.[4][5] The surface of silica gel is acidic due to the presence of silanol groups (Si-OH). These acidic sites can strongly and sometimes irreversibly interact with the basic amine, leading to the observed tailing and product loss.[4][5]
Solutions & Protocols:
1. Mobile Phase Modification:
-
Addition of a Basic Modifier: The most common solution is to add a small amount of a basic modifier to the eluent.[4] This modifier competes with your product for the acidic sites on the silica gel, allowing your compound to elute more cleanly.
2. Stationary Phase Modification:
-
Deactivated Silica Gel: You can pre-treat the silica gel to neutralize the acidic sites before packing the column.
-
Protocol 2: Preparation of Triethylamine-Deactivated Silica Gel:
-
Prepare a slurry of your silica gel in the chosen mobile phase.
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Stir the slurry for 30 minutes.
-
Pack the column with the treated silica gel slurry.
-
-
-
Alternative Stationary Phases:
-
Basic Alumina: Alumina is generally more basic than silica and can be a good alternative for purifying basic compounds.[4]
-
Amine-functionalized Silica: This specialized stationary phase has amine groups bonded to the silica surface, creating a more basic environment that minimizes unwanted interactions.[4][5]
-
Reversed-Phase (C18) Silica: For more polar, ionizable compounds, reversed-phase chromatography with an appropriate mobile phase can be effective.[4]
-
Table 1: Troubleshooting Column Chromatography of Tertiary Amines
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Strong interaction between the basic amine and acidic silica gel. | Add a basic modifier (e.g., 0.5-1% triethylamine) to the eluent. |
| Low Recovery | Irreversible adsorption of the product onto the silica gel. | Use deactivated silica gel or switch to a more inert stationary phase like basic alumina or amine-functionalized silica.[4] |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase polarity. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., hexane/ethyl acetate with triethylamine) may be necessary. |
Diagram 2: Logic for Choosing a Chromatography Strategy
Caption: Decision tree for optimizing the chromatographic purification of tertiary amines.
Challenge 3: Difficulty with Crystallization/Recrystallization
Issue: My purified amine is an oil, and I'm struggling to crystallize it to get a solid product for easier handling and final purification.
Root Cause Analysis: Many tertiary amines, including this compound, have relatively low melting points and can be difficult to crystallize as the free base. The presence of even minor impurities can further inhibit crystallization.
Solutions & Protocols:
1. Salt Formation:
-
Converting the basic amine to a salt is a highly effective method to induce crystallization.[6] The resulting salt is often a stable, crystalline solid with a well-defined melting point.
-
Protocol 3: Hydrochloride Salt Formation
-
Dissolve the purified amine oil in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
A precipitate (the hydrochloride salt) should form. If no precipitate forms immediately, you can try cooling the solution in an ice bath or gently scratching the inside of the flask with a glass rod to induce nucleation.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
2. Recrystallization of the Free Base:
-
If you need the free base as a solid, a careful screening of solvents is necessary.
-
Solvent Screening: Use small amounts of your product to test its solubility in a range of solvents (e.g., hexanes, toluene, ethanol, acetonitrile). The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Co-solvent Systems: If a single solvent is not effective, a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be employed. Dissolve the compound in the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until turbidity is observed. Then, allow the solution to cool slowly.
-
References
- Vertex AI Search. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds.
- Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
- BenchChem. (n.d.). Troubleshooting purification of tertiary amine compounds by column chromatography.
- JoVE. (2020). Video: Extraction - Concept.
- Unknown. (n.d.). Liquid/liquid Extraction.
- Biotage. (2023). Is there an easy way to purify organic amines?
- Wikipedia. (n.d.). Liquid–liquid extraction.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
Sources
Stability issues and degradation of n-(5-bromo-2-methoxybenzyl)-n-ethylethanamine
Welcome to the technical support guide for n-(5-bromo-2-methoxybenzyl)-n-ethylethanamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound. Drawing from established principles of chemical stability and degradation, this guide offers practical advice to anticipate and troubleshoot issues encountered during its use.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary stability concerns for n-(5-bromo-2-methoxybenzyl)-n-ethylethanamine?
Based on its chemical structure, the molecule possesses three key functional groups that can be susceptible to degradation under certain conditions:
-
5-Bromo Aromatic Ring: Brominated aromatic compounds are known to be sensitive to light. Exposure to UV or even ambient light over extended periods can lead to photodegradation, primarily through the cleavage of the carbon-bromine (C-Br) bond.[1][2] This process, known as reductive debromination, would result in the formation of n-(2-methoxybenzyl)-n-ethylethanamine as a major degradant.
-
2-Methoxybenzyl Group: The methoxy group on the benzyl ring can be susceptible to cleavage under strong acidic conditions, which could lead to the formation of a phenolic derivative.[3][4]
-
Tertiary Benzylamine: The tertiary amine functional group is susceptible to oxidation.[5][6] Common laboratory oxidants or even atmospheric oxygen over long-term storage can lead to the formation of the corresponding N-oxide.[6][7] The benzyl-nitrogen bond can also be a point of cleavage under certain conditions.[8][9]
Q2: How should I properly store n-(5-bromo-2-methoxybenzyl)-n-ethylethanamine?
To ensure the long-term integrity of the compound, we recommend the following storage conditions for both solid material and solutions:
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or below. | Low temperatures slow down the rate of all potential chemical degradation reactions. |
| Light | Store in an amber vial or a container protected from light. | Prevents photolytic cleavage of the C-Br bond.[1] |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation of the tertiary amine.[7] |
| Form | Store as a solid whenever possible. | Solutions, especially in protic or reactive solvents, are generally less stable than the solid form. |
Q3: Which solvents are recommended for preparing solutions, and are there any to avoid?
-
Recommended: For short-term use, high-purity aprotic solvents such as DMSO, DMF, or acetonitrile are generally suitable.
-
Use with Caution: Protic solvents like methanol and ethanol could potentially participate in degradation reactions over time. Acidic aqueous solutions should be avoided to prevent potential cleavage of the methoxy group.[10][11] Solutions should always be freshly prepared for optimal results.
Q4: Is this compound sensitive to pH?
Yes, extremes in pH can pose a stability risk.
-
Acidic Conditions (pH < 4): Strong acidic conditions may lead to the cleavage of the 2-methoxy ether linkage.[3][4]
-
Basic Conditions (pH > 10): While generally more stable to base than acid, prolonged exposure to strong basic conditions is not recommended without specific stability data.
TROUBLESHOOTING GUIDE
This section addresses specific experimental issues you may encounter.
Issue 1: I observe a new, more polar peak in my HPLC/LC-MS analysis of an aged solution.
-
Possible Cause: This is likely due to the oxidation of the tertiary amine to form n-(5-bromo-2-methoxybenzyl)-n-ethylethanamine-N-oxide. N-oxides are significantly more polar than their parent amines and will thus have shorter retention times on reverse-phase chromatography.[6]
-
Troubleshooting Workflow:
-
Confirm Identity: Use LC-MS to check if the mass of the new peak corresponds to the parent compound +16 Da (the mass of an oxygen atom).
-
Prevent Recurrence:
-
Prepare solutions fresh whenever possible.
-
If solutions must be stored, degas the solvent before use and store the solution under an inert atmosphere (argon or nitrogen) at -20°C or below.
-
Avoid sources of radical initiators or strong oxidizing agents in your experimental setup.
-
-
Issue 2: My compound appears to be losing its bromine atom, as suggested by mass spectrometry (M-Br+H).
-
Possible Cause: This is a classic sign of photodegradation.[1][2] Exposure to ambient laboratory light or UV light (e.g., from a UV detector flow cell) can cause the C-Br bond to break, leading to the formation of n-(2-methoxybenzyl)-n-ethylethanamine.
-
Troubleshooting Workflow:
-
Verify Degradant: Synthesize or procure a standard of the debrominated compound to confirm its identity by co-injection in your chromatography system.
-
Implement Light Protection:
-
Work in a fume hood with the sash lowered and the lights off where possible.
-
Use amber glass vials or wrap your glassware/vials in aluminum foil.
-
Minimize the exposure time of the compound to light during weighing and solution preparation.
-
-
Issue 3: After an acidic workup or purification step (e.g., preparative HPLC with TFA), I see a new impurity.
-
Possible Cause: The methoxy group on the benzyl ring may be susceptible to cleavage under acidic conditions, especially with heat.[3][10] This would result in the formation of 4-bromo-2-((diethylamino)methyl)phenol.
-
Troubleshooting Workflow:
-
Characterize the Impurity: Use LC-MS and NMR to determine the structure of the new species. Look for a mass corresponding to the loss of a methyl group (M-14 Da) and the appearance of a phenolic proton in the NMR spectrum.
-
Modify Experimental Conditions:
-
Avoid strong acids if possible. Use weaker acids or buffer your system.
-
Perform acidic steps at low temperatures (e.g., 0°C) to minimize the rate of ether cleavage.
-
Reduce the time the compound is exposed to acidic conditions.
-
-
VISUALIZED DEGRADATION PATHWAYS & WORKFLOWS
To provide a clearer understanding, the potential degradation pathways and a general troubleshooting workflow are illustrated below.
Caption: Potential degradation pathways for the title compound.
Caption: General troubleshooting workflow for impurity identification.
Forced Degradation Studies Framework
Forced degradation studies are essential to definitively identify degradation products and establish stability-indicating analytical methods.[12][13] A typical study framework is proposed below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]
| Stress Condition | Recommended Protocol | Likely Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48h | Cleavage of the methoxy group.[3] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48h | Generally expected to be more stable, but should be tested. |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Formation of the N-oxide.[6][7] |
| Thermal | Solid state at 80°C for 72h | Assesses intrinsic thermal stability. |
| Photostability | Expose solution (e.g., in ACN/H₂O) to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²).[12] | Reductive debromination.[1][2] |
References
-
Hodgetts, K. J., & Wallace, T. W. (1994). Cleavage or Acetyl-de-alkylation of 4-Methoxybenzyl (MPM) Ethers Using Acetic Acid. Synthetic Communications, 24(8), 1151-1155.
-
Kiessling, L. L., & Gestwicki, J. E. (2001). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 3(7), 987-990.
-
van der Vlist, V. C., et al. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry, 80(16), 8493-8504.
-
BenchChem. (2025). Application Note: Efficient Cleavage of p-Methoxybenzyl (PMB) Ethers Using 1,3,5-Trimethoxybenzene as a Cation Scavenger.
-
Wang, W., et al. (2020). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 25(15), 3376.
-
Gestwicki, J. E., & Kiessling, L. L. (2001). p-Methoxybenzyl ether cleavage by polymer-supported sulfonamides. PubMed.
-
Tsang, W. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Semantic Scholar.
-
Smith, J. R. L., & Masheder, D. (1977). Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity. Journal of the Chemical Society, Perkin Transactions 2, (13), 1732-1736.
-
Li, Y., et al. (2022). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate.
-
Turski, M., & Cioslowski, J. (2017). Photodecomposition properties of brominated flame retardants (BFRs). Request PDF.
-
Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(10), 1243.
-
Leggett, F. S., et al. (2014). Oxidation of tertiary amine-derivatized surfaces to control protein adhesion. PubMed.
-
Nelsen, S. F., & Hintz, P. J. (1972). Electrochemical oxidation of tertiary amines. Effect of structure upon reversibility. Journal of the American Chemical Society, 94(20), 7114-7119.
-
LibreTexts. (2021). 23.11: Oxidation of Amines. Chemistry LibreTexts.
-
Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI.
-
PubChem. Benzylamine. National Center for Biotechnology Information.
-
ResearchGate. (2024). Oxidation of primary, secondary and tertiary amines.
-
Chaudhry, G. R., & Chapalamadugu, S. (1991). Biodegradation of halogenated organic compounds. Microbiological Reviews, 55(1), 59-79.
-
MacMillan, J., et al. (2026). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. ACS Publications.
-
Krasner, S. W., et al. (2018). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 4(10), 1684-1695.
-
Organic Chemistry Portal. Benzylamines.
-
ACS Publications. (2025). Temperature Dependence of Halogen Radical Reactivity with Dissolved Organic Matter. Environmental Science & Technology.
-
Bajaj, S., et al. (2016). Forced degradation studies. MedCrave online.
-
Haidar Ahmad, I. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
-
ResearchGate. (1991). (PDF) Biodegradation of Halogenated Organic Compounds.
-
Chaudhry, G. R., & Chapalamadugu, S. (1991). Biodegradation of halogenated organic compounds. PMC - NIH.
-
BenchChem. (2025). A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies.
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040.
Sources
- 1. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Oxidation of tertiary amine-derivatized surfaces to control protein adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Benzylamines [organic-chemistry.org]
- 10. kiesslinglab.com [kiesslinglab.com]
- 11. p-Methoxybenzyl ether cleavage by polymer-supported sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medcraveonline.com [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Impurity Formation in [(5-Bromo-2-methoxyphenyl)methyl]diethylamine Reactions
<New_Generation>
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reactions involving [(5-bromo-2-methoxyphenyl)methyl]diethylamine. This guide is designed to provide in-depth troubleshooting advice and practical solutions to minimize the formation of impurities in your experiments. As Senior Application Scientists, we understand the critical importance of purity in drug development and research.[1][2][3] This resource is structured to address common challenges through a question-and-answer format, offering explanations grounded in chemical principles and field-proven experience.
I. Understanding the Core Chemistry & Potential Impurities
This compound is a versatile intermediate in pharmaceutical synthesis.[4] Its structure, featuring a substituted benzylamine, presents specific reactivity patterns that can lead to impurity formation if not carefully controlled. The primary reactive sites are the benzylic position, the aromatic ring, and the tertiary amine.
Common reactions involving this compound include nucleophilic substitutions, couplings, and further functionalization of the aromatic ring. Impurities can arise from various sources, including raw materials, intermediates, by-products, and degradation products.[5][6][7]
Diagram: Key Reactive Sites and Potential Impurity Pathways
Caption: Potential impurity pathways from this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying chemistry and actionable troubleshooting steps.
FAQ 1: I am observing an unexpected peak in my HPLC analysis that corresponds to a higher molecular weight. What could it be?
Answer:
This is a common issue, often indicative of over-alkylation or dimerization . The nitrogen of the diethylamine group, while sterically hindered, can still react with electrophiles, especially under forcing conditions. Similarly, benzylic amines can undergo oxidative coupling to form imine dimers.[8]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of your electrophile. Use a slight excess of the limiting reagent if possible, but avoid a large excess of the alkylating or acylating agent.
-
Temperature Control: Run the reaction at the lowest effective temperature. Higher temperatures can overcome the activation energy for unwanted side reactions.
-
Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors bimolecular side reactions.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) to minimize its participation in side reactions.
Protocol: Controlled N-Alkylation
| Parameter | Recommendation | Rationale |
| Temperature | 0°C to Room Temperature | Minimizes over-alkylation and side reactions. |
| Solvent | Aprotic (e.g., THF, DCM) | Prevents solvent participation in the reaction. |
| Reagent Addition | Slow, dropwise addition | Maintains low concentration of the electrophile. |
| Base | Non-nucleophilic (e.g., DIPEA) | Prevents the base from competing as a nucleophile. |
FAQ 2: My reaction is sluggish, and upon forcing the conditions (e.g., heating), I see significant decomposition and the formation of a polar impurity. What is happening?
Answer:
Forcing reaction conditions can lead to degradation pathways . The methoxy group on the aromatic ring is an electron-donating group, which can activate the ring towards certain reactions but can also be a site for cleavage under harsh acidic or thermal conditions. The bromo-substituent can also be labile under certain catalytic conditions.
Troubleshooting Steps:
-
Catalyst Screening: If you are performing a cross-coupling reaction, screen different catalysts and ligands. Some catalysts may be more prone to promoting side reactions.
-
Optimize Reaction Time: Monitor the reaction progress by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products.
-
pH Control: If your reaction involves acidic or basic conditions, carefully control the pH. Extreme pH can lead to hydrolysis of the methoxy group or other degradation pathways.
FAQ 3: I am performing a reductive amination to synthesize a related secondary amine, but the yield is low and I have multiple by-products. How can I improve this?
Answer:
Reductive amination is a powerful tool, but it requires careful selection of the reducing agent and reaction conditions to avoid side reactions.[9][10][11] Common issues include the reduction of the starting aldehyde/ketone before imine formation and the over-alkylation of the product amine.
Troubleshooting Steps:
-
Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[9][10] These reagents are less likely to reduce the carbonyl starting material directly.
-
Pre-formation of the Imine: In some cases, it is beneficial to pre-form the imine by stirring the amine and carbonyl compound together for a period before adding the reducing agent. This can be monitored by techniques like NMR or IR spectroscopy.
-
Solvent Selection: Use an appropriate solvent. For NaBH(OAc)₃, solvents like dichloroethane (DCE) or tetrahydrofuran (THF) are common.[12] For NaBH₃CN, methanol is often used.[11]
Protocol: Optimized Reductive Amination
-
Dissolve this compound and the carbonyl compound in an appropriate solvent (e.g., DCE).
-
Add a catalytic amount of acetic acid if necessary to facilitate imine formation.
-
Stir at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride in portions, monitoring the reaction by TLC or HPLC.
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate.
Diagram: Reductive Amination Workflow
Caption: A typical workflow for reductive amination.
FAQ 4: I am concerned about impurities originating from my starting material. What are the common impurities in commercially available this compound?
Answer:
Commercially available starting materials can contain impurities from their synthesis.[1][5] For this compound, potential impurities could include:
-
Isomeric Impurities: Bromination of 2-methoxybenzaldehyde or a related precursor may not be perfectly regioselective, leading to small amounts of other bromo-isomers.
-
Starting Material from Synthesis: Residual 5-bromo-2-methoxybenzaldehyde or diethylamine may be present.
-
By-products of Synthesis: If the synthesis involved a Grignard reaction, by-products from Wurtz coupling or enolization could be present.[13][14]
Troubleshooting Steps:
-
Purity Analysis of Starting Material: Always analyze the purity of your starting material by HPLC, GC-MS, and/or NMR before use. A certificate of analysis from the supplier is a good starting point, but in-house verification is recommended.
-
Purification of Starting Material: If significant impurities are detected, consider purifying the starting material before use. This can be done by distillation, recrystallization, or column chromatography.[6]
-
Supplier Qualification: For large-scale work, it is crucial to qualify your suppliers to ensure consistent quality of starting materials.[2]
III. Analytical Methods for Impurity Profiling
A robust analytical methodology is essential for identifying and quantifying impurities.[5][15]
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | The primary tool for separating and quantifying impurities. A good stability-indicating method is crucial.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | For identifying the molecular weights of unknown impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile impurities and residual solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information about isolated impurities. |
IV. General Best Practices for Minimizing Impurity Formation
-
Inert Atmosphere: For reactions sensitive to air or moisture, always use an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use high-purity, dry solvents, as impurities in solvents can participate in side reactions.
-
Reaction Monitoring: Regularly monitor the progress of your reaction to avoid prolonged reaction times that can lead to degradation.
-
Purification: Employ appropriate purification techniques such as column chromatography, crystallization, or distillation to remove impurities from the final product.[6]
V. References
-
CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents.
-
Synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-hydroxymethyl-imidazole - PrepChem.com. [Link]
-
IMPURITIES AND ITS IMPORTANCE IN PHARMACY - International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Grignard reaction - Wikipedia. [Link]
-
Grignard Reaction - Organic Chemistry Portal. [Link]
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Waters. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
-
Resolving API Impurity Issues in Drug Development | Pharmaguideline. [Link]
-
Pharmaceutical Impurity Analysis Overview - Chemass. [Link]
-
How to purify Benzylamine? : r/OrganicChemistry - Reddit. [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. [Link]
-
Pharmaceutical Impurity Testing and Identification - Intertek. [Link]
-
Reductive amination - Wikipedia. [Link]
-
(PDF) REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE - ResearchGate. [Link]
-
Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem - NIH. [Link]
-
Reductive Amination - Common Conditions - Organic Chemistry Data. [Link]
-
Reactions with Grignard Reagents - Chemistry LibreTexts. [Link]
-
(PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds - ResearchGate. [Link]
-
The expert's guide to pharmaceutical impurity analysis - Manufacturing Chemist. [Link]
-
Benzylamine - Wikipedia. [Link]
-
How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. [Link]
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. [Link]
-
How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc.. [Link]
-
Benzylamines - Organic Chemistry Portal. [Link]
-
The control of API impurities - A critical issue to the pharmaceutical industry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - ACS Publications. [Link]
-
Reductive Amination - Chemistry Steps. [Link]
Sources
- 1. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 2. fbpharmtech.com [fbpharmtech.com]
- 3. oceanicpharmachem.com [oceanicpharmachem.com]
- 4. This compound 95% | CAS: 7062-20-6 | AChemBlock [achemblock.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 7. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Grignard reaction - Wikipedia [en.wikipedia.org]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
Enhancing the solubility of [(5-Bromo-2-methoxyphenyl)methyl]diethylamine for biological assays
As a Senior Application Scientist, I've often seen promising compounds stall due to simple, yet frustrating, formulation issues. The compound [(5-Bromo-2-methoxyphenyl)methyl]diethylamine is a classic example. Its promising structure is paired with poor aqueous solubility, making consistent and reliable results in biological assays a significant challenge.
This guide is designed to be your direct line to a solution. We will move beyond just listing solvents and delve into the physicochemical principles governing the solubility of this molecule. Our goal is to empower you to not only solve the immediate problem but also to understand the underlying science, enabling you to troubleshoot similar challenges with other compounds in your pipeline.
Compound Overview: Understanding the Challenge
The structure of this compound is the key to understanding its behavior. It consists of two main parts:
-
A large, hydrophobic core: The (5-Bromo-2-methoxyphenyl)methyl group is nonpolar and inherently resistant to dissolving in water.
-
A basic tertiary amine group: The diethylamine moiety (-N(CH₂CH₃)₂) is a weak base.[1][2]
This dual nature is the source of the solubility problem. At neutral pH, the compound exists predominantly in its non-ionized, "free base" form, which is poorly soluble. However, the basic amine group provides a handle we can use to dramatically improve solubility.
| Property | Estimated Value / Characteristic | Implication for Solubility |
| Chemical Structure | C₁₂H₁₈BrNO | Contains a large, hydrophobic bromophenyl ring and a basic diethylamine group. |
| Molecular Weight | 272.19 g/mol [3] | Relatively large, contributing to lower aqueous solubility. |
| Functional Group | Tertiary Amine | Basic. Can be protonated at acidic pH to form a more soluble salt.[4][5] |
| Predicted pKa | ~10.5 - 11.0 (for the diethylamine group)[1][6][7][8] | The compound will be >99.9% protonated (ionized) at pH < 7.4. |
| Predicted Form at pH 7.4 | Predominantly Protonated (Cationic) | While ionized, the large hydrophobic core can still lead to aggregation and precipitation in simple aqueous buffers. |
Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate when I dilute my DMSO stock into aqueous buffer or cell culture media?
This is the most common failure mode. You've successfully dissolved the compound in 100% DMSO, but when this stock is introduced to the aqueous environment of your assay buffer (typically at pH 7.2-7.4), the local concentration of the compound exceeds its aqueous solubility limit. The DMSO concentration drops dramatically, and the compound crashes out of the solution. This is a classic "solvent-shift" precipitation.
Q2: I'm using DMSO. What is a safe final concentration for my cells?
While cell-line dependent, a general rule is to keep the final concentration of DMSO as low as possible.[9] DMSO can have direct biological effects and cause cytotoxicity at higher concentrations.[10][11]
| Final DMSO Concentration | General Recommendation |
| < 0.1% | Ideal for most applications, especially for sensitive cell lines or long-term incubation assays (> 24h).[9][12] |
| 0.1% - 0.5% | Generally acceptable for many cell lines in shorter-term assays (e.g., up to 24-48h).[11][13] |
| > 0.5% - 1.0% | Should be approached with caution. A vehicle control with the same DMSO concentration is critical to assess solvent toxicity.[9][10] |
| > 1.0% | Not recommended for most cell-based assays due to a high risk of cytotoxicity and artifacts.[10] |
Always run a vehicle control (media + identical final DMSO concentration, without your compound) to ensure the solvent itself is not affecting the experimental outcome.
Q3: Can I just sonicate the solution or heat it to get the compound to dissolve?
These are temporary fixes at best. Sonication can break up solid particles to create a fine suspension or dispersion, but it does not typically increase the thermodynamic solubility. Heating can transiently increase solubility, but the compound will likely precipitate out again as the solution cools to the assay temperature (e.g., 37°C). This can lead to highly variable and non-reproducible effective concentrations in your assay.
Q4: Should I make the hydrochloride (HCl) salt of the compound first?
This is an excellent strategy and the most chemically robust approach. Reacting the basic amine with an acid like HCl creates an amine salt.[4][14] This salt is an ionic compound and will be significantly more water-soluble than the free base.[5][15] If you have the resources to perform this synthesis and purification, the resulting hydrochloride salt is the ideal starting material. Our troubleshooting guide provides an in situ method to achieve the same effect without formal synthesis.
Troubleshooting Guide: A Step-by-Step Workflow
This guide provides a logical progression from the simplest to more advanced techniques for solubilizing this compound.
Caption: A decision-making workflow for solubilizing the target compound.
Strategy 1 (Primary Recommendation): pH Adjustment
The Causality: The tertiary amine on your compound is a "pH switch." According to the Henderson-Hasselbalch equation, by lowering the pH of the solvent well below the pKa of the amine (~10.5), we can force the equilibrium almost completely toward the protonated, charged, and therefore more water-soluble, cationic form.[16][17][18]
Caption: pH effect on the equilibrium of an amine-containing compound.
Experimental Protocol: Preparation of a 10 mM Stock in Acidic Buffer
-
Prepare the Vehicle: Prepare a sterile 50 mM sodium acetate buffer and adjust the pH to 4.5 with acetic acid. Filter sterilize using a 0.22 µm filter.
-
Weigh the Compound: Accurately weigh out the required amount of this compound for a 10 mM stock solution (e.g., 2.72 mg for 1 mL).[19][20]
-
Dissolution: Add the acidic buffer directly to the solid compound. Vortex vigorously. Gentle warming (to 37°C) may be used to aid dissolution. The compound should dissolve to form a clear solution.
-
Verification: Visually inspect for any particulates against a dark background.
-
Storage: Store the acidic stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[21]
-
Application: When dosing your assay, ensure that the volume added is small enough that the final pH of the cell culture media or assay buffer is not significantly altered. For example, a 1:1000 dilution of a pH 4.5 stock into a well-buffered physiological solution will have a negligible impact on the final pH.
Strategy 2: Co-Solvents
The Causality: If pH adjustment alone is insufficient, a co-solvent can be added to the acidic vehicle.[22][23] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic molecules.[22][24]
Recommended Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400).
Experimental Protocol: Co-Solvent System
-
Follow steps 1 and 2 from the pH adjustment protocol.
-
Prepare Co-solvent Vehicle: Create a vehicle mixture, for example, 80% Sodium Acetate Buffer (pH 4.5) and 20% Ethanol.
-
Dissolution: Add the co-solvent vehicle to the solid compound and vortex until dissolved.
-
Important: The final concentration of the co-solvent in your assay must be tested for toxicity in a vehicle control. Ethanol, PG, and PEG-400 are generally better tolerated by cells than DMSO, but validation is still essential.
Strategy 3: Cyclodextrins
The Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[25][26] The hydrophobic core of your compound can become encapsulated within the cyclodextrin's cavity, forming an "inclusion complex."[27] This complex has a hydrophilic exterior, dramatically increasing the apparent aqueous solubility of the compound.[28]
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred for biological use due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[29]
Experimental Protocol: Preparation using HP-β-CD
-
Prepare Cyclodextrin Vehicle: Prepare a 40% (w/v) solution of HP-β-CD in purified water (400 mg of HP-β-CD in 1 mL of water). This is a high concentration and may require stirring and gentle warming to fully dissolve.
-
Weigh Compound: Accurately weigh the target compound.
-
Dissolution/Complexation: Add the 40% HP-β-CD solution to the solid compound. Vortex vigorously and allow it to shake or stir at room temperature for several hours (or overnight) to ensure maximal complexation. The solution should become clear.
-
Sterilization & Storage: Filter the final stock solution through a 0.22 µm syringe filter and store in aliquots at -20°C.
-
Validation: It is crucial to run a control with the HP-β-CD vehicle alone to ensure that the cyclodextrin itself does not interfere with your assay readout (e.g., by interacting with assay reagents or cell membranes).
By systematically applying these strategies, you can develop a robust and reproducible formulation for this compound, ensuring that your biological assay results are accurate and reliable.
References
-
Diethylamine | (C2H5)2NH | CID 8021 - PubChem. National Institutes of Health. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Available at: [Link]
-
Diethylamine - ChemBK. Available at: [Link]
-
Parshad, H., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-9. Available at: [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. Available at: [Link]
-
Showing metabocard for Diethylamine (HMDB0041878) - Human Metabolome Database. (2012). Available at: [Link]
-
Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist | AccessPhysiotherapy. Available at: [Link]
-
From what concentration of DMSO is harmful to cell in vivo and vitro? - ResearchGate. (2017). Available at: [Link]
-
Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK, 3(4), 358-362. Available at: [Link]
-
What effect does adding HCl have on the solubility of the amines? Explain why this happens [Chemistry] - Gauth. Available at: [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? - ResearchGate. (2016). Available at: [Link]
-
What the concentration of DMSO you use in cell culture assays? - ResearchGate. (2016). Available at: [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta. Available at: [Link]
-
How to Make Accurate Stock Solutions - Bitesize Bio. (2025). Available at: [Link]
-
Pandya, P., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech, 12(4), 1136-1143. Available at: [Link]
-
Best Practices For Stock Solutions - FasterCapital. Available at: [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). Brazilian Oral Research, 38, e120. Available at: [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
-
Stock Solutions 101: Everything You Need to Know - G-Biosciences. (2013). Available at: [Link]
-
Maximum DMSO concentration in media for cell culture? : r/labrats - Reddit. (2023). Available at: [Link]
-
Preparing Stock Solutions - PhytoTech Labs. Available at: [Link]
-
Absorption of drugs - Vetscraft. Available at: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Available at: [Link]
-
Isolation (Recovery) of amines - University of Alberta. Available at: [Link]
-
Muntean, D., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(15), 3299. Available at: [Link]
-
Solutions and dilutions: working with stock solutions - Rice University. Available at: [Link]
-
(PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY - ResearchGate. Available at: [Link]
-
Vlase, L., et al. (2023). Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. Pharmaceutics, 15(7), 1999. Available at: [Link]
-
Iurciuc-Tincu, C.-E., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(22), 5413. Available at: [Link]
-
What is the best way to convert my amine compound from the salt form into free amine? - ResearchGate. (2015). Available at: [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022). Available at: [Link]
-
5-Bromo-2-methoxyphenethylamine hydrobromide - ChemBK. Available at: [Link]
Sources
- 1. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. This compound 95% | CAS: 7062-20-6 | AChemBlock [achemblock.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Isolation (Recovery) [chem.ualberta.ca]
- 6. Diethylamine CAS#: 109-89-7 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. youtube.com [youtube.com]
- 15. Solved: What effect does adding HCl have on the solubility of the amines? Explain why this happens [Chemistry] [gauthmath.com]
- 16. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 17. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 18. vetscraft.com [vetscraft.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. fastercapital.com [fastercapital.com]
- 21. phytotechlab.com [phytotechlab.com]
- 22. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 23. researchgate.net [researchgate.net]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. scispace.com [scispace.com]
- 26. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
Resolving unexpected spectral data for [(5-Bromo-2-methoxyphenyl)methyl]diethylamine
Welcome to the technical support center for [(5-Bromo-2-methoxyphenyl)methyl]diethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of spectral analysis for this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific issues you may encounter during your experiments. My goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower your research.
Section 1: Understanding the Expected Spectral Data
Before troubleshooting unexpected results, it is crucial to have a clear understanding of the expected spectral data for this compound. This section provides a predicted and rationalized overview of the 1H NMR, 13C NMR, Mass Spectrometry, and IR data for the target compound.
FAQ 1: What is the expected 1H NMR spectrum for this compound?
The expected 1H NMR spectrum should display distinct signals corresponding to the aromatic protons, the methoxy group, the benzylic methylene group, and the two ethyl groups of the diethylamine moiety. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom on the aromatic ring.
Predicted 1H NMR Data (in CDCl₃, 400 MHz):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (H-6) | ~ 7.35 | d | 1H | Doublet due to coupling with H-4. |
| Aromatic (H-4) | ~ 7.20 | dd | 1H | Doublet of doublets due to coupling with H-3 and H-6. |
| Aromatic (H-3) | ~ 6.75 | d | 1H | Doublet due to coupling with H-4. |
| Methoxy (-OCH₃) | ~ 3.85 | s | 3H | Singlet, characteristic for a methoxy group on an aromatic ring. |
| Benzylic (-CH₂-) | ~ 3.60 | s | 2H | Singlet, adjacent to the aromatic ring and the nitrogen atom. |
| Methylene (-NCH₂CH₃) | ~ 2.60 | q | 4H | Quartet due to coupling with the methyl protons. |
| Methyl (-NCH₂CH₃) | ~ 1.05 | t | 6H | Triplet due to coupling with the methylene protons. |
FAQ 2: What is the expected 13C NMR spectrum?
The 13C NMR spectrum will show signals for all 12 unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents (bromo and methoxy groups).
Predicted 13C NMR Data (in CDCl₃, 100 MHz):
| Carbon | Chemical Shift (δ, ppm) | Rationale |
| Aromatic (C-2, with -OCH₃) | ~ 157.0 | Downfield due to the deshielding effect of the oxygen atom. |
| Aromatic (C-1, with -CH₂N) | ~ 132.0 | Quaternary carbon. |
| Aromatic (C-6) | ~ 130.0 | |
| Aromatic (C-4) | ~ 128.0 | |
| Aromatic (C-3) | ~ 111.0 | Shielded by the ortho-methoxy group. |
| Aromatic (C-5, with -Br) | ~ 114.0 | Attached to bromine. |
| Methoxy (-OCH₃) | ~ 55.5 | Typical for an aromatic methoxy group. |
| Benzylic (-CH₂-) | ~ 58.0 | |
| Methylene (-NCH₂CH₃) | ~ 47.0 | |
| Methyl (-NCH₂CH₃) | ~ 12.0 |
FAQ 3: What is the expected Mass Spectrum (MS) fragmentation pattern?
In mass spectrometry with electron ionization (EI), the molecule will fragment in a characteristic manner. The molecular ion peak is expected, along with fragments resulting from the cleavage of the benzylic C-N bond and the loss of ethyl groups.
Expected Mass Spectrometry Fragmentation:
| m/z | Fragment | Rationale |
| 271/273 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one bromine atom. |
| 256/258 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 242/244 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |
| 200/202 | [M - N(C₂H₅)₂]⁺ | Cleavage of the benzylic C-N bond, forming the 5-bromo-2-methoxybenzyl cation. This is often a prominent peak. |
| 86 | [N(C₂H₅)₂CH₂]⁺ | The other fragment from the benzylic C-N bond cleavage. |
| 72 | [N(C₂H₅)₂]⁺ | Loss of the benzyl group. |
FAQ 4: What are the expected key signals in the Infrared (IR) spectrum?
The IR spectrum will show characteristic absorption bands for the aromatic ring, the C-O bond of the methoxy group, and the C-N bond of the amine.
Expected Infrared (IR) Absorption Frequencies:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3000-2800 | C-H (alkyl) | Stretching |
| ~1600, ~1480 | C=C (aromatic) | Stretching |
| ~1250 | C-O (aryl ether) | Stretching |
| ~1150 | C-N (amine) | Stretching |
| ~800 | C-H (aromatic) | Out-of-plane bending |
| ~600 | C-Br | Stretching |
Section 2: Troubleshooting Unexpected Spectral Data
This section addresses common discrepancies between expected and observed spectral data and provides systematic approaches to diagnose and resolve these issues.
Troubleshooting Guide: 1H NMR Spectroscopy
Issue 1: My aromatic signals are shifted or show unexpected splitting patterns.
-
Potential Cause 1: Solvent Effects. The chemical shifts of aromatic protons can be sensitive to the choice of deuterated solvent. For instance, using benzene-d₆ can induce significant shifts compared to chloroform-d.
-
Troubleshooting Protocol:
-
Confirm the solvent used.
-
If possible, re-run the spectrum in a different solvent (e.g., acetone-d₆, DMSO-d₆) to see if the signals resolve as expected.
-
-
-
Potential Cause 2: Presence of Impurities. Residual solvents from the reaction or purification steps are a common source of extra peaks.
-
Troubleshooting Protocol:
-
Consult a table of common NMR solvent impurities to identify potential contaminants.
-
Purify the sample again, ensuring to use high-purity solvents and dry the sample thoroughly under high vacuum.
-
-
-
Potential Cause 3: Sample Degradation. Amines, especially aromatic amines, can be susceptible to oxidation or other degradation pathways, leading to the formation of byproducts with different spectral signatures.[1]
-
Troubleshooting Protocol:
-
Check the sample's appearance for any color change, which might indicate degradation.
-
Acquire a fresh spectrum of a newly prepared or purified sample.
-
Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).
-
-
Issue 2: The integration of my signals is incorrect.
-
Potential Cause 1: Incomplete Relaxation of Nuclei. If the relaxation delay (d1) in the NMR experiment is too short, signals from nuclei with longer relaxation times (like quaternary carbons in 13C NMR, but can also affect protons) may not fully relax, leading to lower signal intensity and inaccurate integration.
-
Troubleshooting Protocol:
-
Increase the relaxation delay (d1) in the NMR acquisition parameters (e.g., to 5-10 seconds).
-
Re-acquire the spectrum and compare the integrations.
-
-
-
Potential Cause 2: Presence of Water. A broad singlet from water can sometimes overlap with signals of interest, affecting their integration.
-
Troubleshooting Protocol:
-
Ensure the use of dry NMR solvent.
-
If water is present, a D₂O shake can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The water peak and any exchangeable protons (e.g., -OH, -NH) will disappear or shift.
-
-
Troubleshooting Guide: Mass Spectrometry
Issue 1: The molecular ion peak is weak or absent.
-
Potential Cause: In-source Fragmentation. For some molecules, the molecular ion is unstable and readily fragments in the ion source, leading to a very weak or absent molecular ion peak.
-
Troubleshooting Protocol:
-
Use a softer ionization technique if available, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), which typically results in less fragmentation and a more prominent molecular ion.
-
Lower the ionization energy in the EI source if the instrument allows.
-
-
Issue 2: I see unexpected peaks in my mass spectrum.
-
Potential Cause 1: Contamination. Phthalates (from plastics), siloxanes (from grease), or solvent impurities can introduce unexpected peaks.
-
Troubleshooting Protocol:
-
Run a blank (injecting only the solvent) to identify background peaks.
-
Ensure all glassware and syringes are scrupulously clean.
-
-
-
Potential Cause 2: Reaction with Residual Water. Certain fragment ions can react with residual water in the mass spectrometer's collision cell, leading to unexpected adduct peaks.[2]
-
Troubleshooting Protocol:
-
Ensure the instrument is well-maintained and the vacuum is optimal to minimize residual water.
-
Be aware of this possibility when interpreting spectra, especially for highly reactive fragment ions.
-
-
Troubleshooting Guide: Infrared (IR) Spectroscopy
Issue 1: My spectrum has broad, rolling peaks in the 3200-3600 cm⁻¹ region.
-
Potential Cause: Water Contamination. The O-H stretching vibration of water appears as a broad band in this region.
-
Troubleshooting Protocol:
-
Ensure the sample is completely dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider using a drying agent and filtering before analysis.
-
For KBr pellets, ensure the KBr is dry by heating it in an oven and storing it in a desiccator. Prepare the pellet in a low-humidity environment if possible.
-
-
Issue 2: I see sharp, rotational peaks around 2350 cm⁻¹ and in the 3700-3500 cm⁻¹ region.
-
Potential Cause: Atmospheric CO₂ and Water Vapor. These atmospheric gases can appear in the spectrum if the background and sample scans are not acquired under identical conditions.[3]
-
Troubleshooting Protocol:
-
Purge the sample compartment of the IR spectrometer with a dry, inert gas like nitrogen.
-
Acquire a fresh background spectrum immediately before running the sample.
-
-
Section 3: Experimental Protocols
For consistent and reliable results, adherence to standardized experimental protocols is essential.
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a clean, dry NMR tube using a Pasteur pipette.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
Protocol 2: Sample Preparation for Mass Spectrometry (Direct Infusion ESI)
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation.
-
Infuse the solution into the mass spectrometer at a flow rate of 5-10 µL/min.
Protocol 3: Sample Preparation for IR Spectroscopy (Thin Film)
-
If the sample is a liquid, place a small drop between two KBr or NaCl plates.
-
Gently press the plates together to form a thin film.
-
Mount the plates in the spectrometer's sample holder and acquire the spectrum.
-
If the sample is a solid, dissolve a small amount in a volatile solvent, apply the solution to a KBr or NaCl plate, and allow the solvent to evaporate.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Ge, X., Wexler, A. S., & Clegg, S. L. (2011). Atmospheric Degradation of Amines (ADA). Environmental Science & Technology, 45(2), 524-539. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Stein, S. E. (2014). Mass spectra. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
ChemAxon. (2023). Chemicalize. [Link]
-
NMRDB.org. (n.d.). Predict 1H and 13C NMR spectra. [Link]
-
Smith, B. C. (2016). A Process for Successful Infrared Spectral Interpretation. Spectroscopy, 31(1), 28-35. [Link]
Sources
Technical Support Center: Chromatographic Optimization for N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine
Welcome to the technical support center for the analysis of N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common chromatographic challenges.
Frequently Asked Questions (FAQs)
General Method Development
Q1: What are the recommended starting conditions for the HPLC analysis of N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine?
A1: N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine is a tertiary amine, making it a basic compound. Its analysis by Reversed-Phase HPLC (RP-HPLC) is often complicated by interactions with the silica stationary phase, leading to poor peak shape. Therefore, controlling the mobile phase pH is the most critical first step. We recommend starting with one of two approaches: low pH or high pH chromatography.
Expertise & Experience: The choice between low and high pH depends on your available columns and analytical goals. Low pH conditions protonate the basic analyte and suppress the ionization of acidic silanol groups on the silica surface, which is a primary cause of peak tailing for basic compounds.[1] High pH conditions keep the analyte in its neutral, more hydrophobic form, which increases retention and often improves peak shape, but this requires a pH-stable column.[2][3]
Recommended Starting Conditions:
| Parameter | Low pH Approach | High pH Approach | Rationale & Key Considerations |
| Column | High-purity, end-capped C18 or C8 (e.g., Type B silica) | Hybrid-silica or polymer-based C18 (pH stable 1-12) | Standard silica columns degrade rapidly above pH 7.5.[1][4] Hybrid columns are essential for high pH work to ensure method longevity.[2] |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water | 10 mM Ammonium Bicarbonate or Ammonium Hydroxide in Water, adjust to pH 10 | Formic acid is MS-friendly. TFA is a strong ion-pairing agent that can improve peak shape but may suppress MS signal and be difficult to remove from the column. Ammonium buffers are volatile and ideal for LC-MS.[5] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Acetonitrile (ACN) or Methanol (MeOH) | ACN typically provides sharper peaks and lower backpressure. MeOH can offer different selectivity. |
| Gradient | 5-95% B over 15 minutes | 5-95% B over 15 minutes | A generic gradient is a good starting point to determine the approximate elution time. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | 1.0 mL/min (for 4.6 mm ID column) | Adjust based on column dimensions and particle size. |
| Temperature | 30-40 °C | 30-40 °C | Elevated temperature can reduce viscosity and improve peak efficiency.[6] |
| Detection | UV at ~280 nm (confirm with UV scan) | UV at ~280 nm (confirm with UV scan) | The brominated aromatic structure should provide good UV absorbance. Aromatic amines are often detected around 280 nm.[7] |
Troubleshooting Guides
Issue 1: Significant Peak Tailing
Q2: My peak for N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine is tailing badly. What causes this and how can I fix it?
A2: Peak tailing is the most common issue for basic compounds like this analyte. The primary cause is secondary ionic interactions between the positively charged analyte (at acidic to neutral pH) and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[8] This leads to a portion of the analyte being more strongly retained, resulting in an asymmetric peak.
Trustworthiness: A systematic approach is crucial to diagnose and resolve this issue. The following workflow helps to isolate the cause and implement the most effective solution.
-
Control Mobile Phase pH: This is the most powerful tool.[9]
-
Low pH (2.5 - 3.5): Add 0.1% formic acid to your mobile phase. At this pH, most surface silanols are protonated (Si-OH) and non-ionic, which minimizes the secondary interactions causing tailing.[1]
-
High pH (9 - 11): Use a pH-stable column and a buffer like ammonium carbonate. At high pH, the basic analyte is in its neutral form, eliminating the ionic interaction and increasing hydrophobic retention.[2][3] Caution: Never use a standard silica column outside its recommended pH range (typically 2-7.5), as it will dissolve the stationary phase.[4]
-
-
Select an Appropriate Column:
-
Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can help to better control the surface environment of the stationary phase and mask residual silanol activity.[1]
-
Consider a Mobile Phase Additive (Advanced):
-
Adding a small amount of a "sacrificial base" like triethylamine (TEA) to a low-pH mobile phase can be effective. TEA, being a small basic molecule, will preferentially interact with the active silanol sites, shielding the larger analyte from these interactions.[1] However, TEA is not MS-compatible and can be difficult to remove from the column.
-
Issue 2: Poor Resolution from Impurities
Q3: I cannot separate N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine from a closely eluting impurity. How can I improve the resolution?
A3: Achieving separation between structurally similar compounds requires optimizing selectivity (α), efficiency (N), or retention (k).[10] Selectivity is the most powerful factor for improving resolution.[10]
Expertise & Experience: For aromatic and halogenated compounds, standard C18 columns may not provide sufficient selectivity. Alternative stationary phase chemistries that offer different interaction mechanisms, such as π-π or dipole-dipole interactions, can dramatically improve separation.
-
Optimize Selectivity (α):
-
Change Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa. ACN and MeOH interact differently with analytes and the stationary phase, which can alter elution order and improve separation.
-
Adjust Mobile Phase pH: As discussed previously, pH affects the ionization state of the analyte and any ionizable impurities, which can significantly change retention and selectivity.[9][11]
-
Change Stationary Phase: This often yields the most significant change in selectivity.
-
| Stationary Phase | Primary Interaction | Ideal for Separating... |
| C18 / C8 | Hydrophobic | Compounds with differences in hydrophobicity. |
| Phenyl-Hexyl | Hydrophobic, π-π | Aromatic compounds, isomers with different electronic distributions.[12] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange | Halogenated aromatics, positional isomers, polar compounds.[13] |
| Embedded Polar Group (EPG) | Hydrophobic, Hydrogen Bonding | Basic compounds (helps shield silanols), polar analytes. |
-
Increase Column Efficiency (N):
-
Use a Longer Column: Doubling the column length increases N by a factor of ~1.4, but also doubles the run time and backpressure.
-
Use a Column with Smaller Particles: Switching from a 5 µm to a sub-2 µm particle column dramatically increases efficiency and allows for faster separations.[14] This requires an HPLC or UHPLC system capable of handling higher backpressures.
-
-
Increase Retention (k):
-
Decrease the percentage of the organic solvent in the mobile phase. Increasing the retention factor (k) for early eluting peaks (k < 2) can improve their resolution.[10]
-
Issue 3: When to Consider Gas Chromatography (GC)
Q4: My HPLC method is still not optimal. When should I consider using Gas Chromatography (GC) for this compound?
A4: While HPLC is generally the preferred method for aromatic amines due to their polarity and potential thermal instability, GC can be a powerful alternative, especially for achieving very high resolution.[7]
Expertise & Experience: The main challenge for analyzing N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine by GC is its active tertiary amine group, which can cause peak tailing via interactions with active sites in the GC inlet and column. Derivatization is often recommended to improve volatility and chromatographic performance for amines.[15] However, direct analysis on a suitable column is also possible.
Consider GC When:
-
You need to separate volatile, non-polar impurities from your main compound.
-
You require extremely high separation efficiency that is difficult to achieve with HPLC.
-
You have access to GC-MS for definitive peak identification.
Recommended GC Approach:
-
Column Selection: A low-to-mid polarity column with base-deactivated technology is essential. A 5% Phenyl Polysiloxane (e.g., DB-5ms, VF-5ms) or a specialized base-deactivated wax column would be a good starting point.
-
Inlet and Liner: Use a deactivated inlet liner to minimize analyte adsorption.
-
Temperature Program: Start with a relatively low oven temperature (~100-150 °C) and ramp up to ~280-300 °C to ensure the compound elutes without degradation.
-
Derivatization (If Needed): If direct injection results in poor peak shape, consider derivatization. While common for primary/secondary amines, options for tertiary amines are more limited but could involve reactions that lead to a more volatile product. However, for a compound of this nature, optimizing the GC system for direct analysis is often sufficient.[16]
References
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER Wissenschaftliche Geräte GmbH.
- Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- HPLC Tech Tip: Basic Analytes and High pH. (n.d.). Phenomenex.
- How to use analytical columns | Technical Support. (n.d.). GL Sciences.
- Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
- What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC.
- How To Improve Resolution In Liquid Chromatography? (2025, March 9). Chemistry For Everyone.
- Gas Chromatography of Free Fatty Acids on a Benzylamine Adipate Column. (n.d.). Journal of Gas Chromatography.
- Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (n.d.). Analytical Chemistry - ACS Publications.
- Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC.
- Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. (n.d.). ZirChrom.
- Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022, April 8). Taylor & Francis Online.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Separation Science.
- Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc.
- Factors Affecting Resolution in HPLC. (n.d.). Sigma-Aldrich.
- Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. (2023, April 19). OSTI.GOV.
- 2.1.2. Gas chromatography of amines as various derivatives. (2025, August 7). ResearchGate.
- GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 3. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
- 4. moravek.com [moravek.com]
- 5. tandfonline.com [tandfonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromtech.com [chromtech.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. chromtech.com [chromtech.com]
- 11. agilent.com [agilent.com]
- 12. halocolumns.com [halocolumns.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. osti.gov [osti.gov]
Validation & Comparative
Navigating the Sigma Receptor Landscape: A Comparative Guide to the Structure-Activity Relationship of [(5-Bromo-2-methoxyphenyl)methyl]diethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of neuropharmacology and drug discovery, the sigma receptors, σ1 and σ2, have emerged as compelling targets for therapeutic intervention in a range of disorders, from neurodegenerative diseases to cancer. The development of selective ligands for these receptors is a key objective for researchers. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of [(5-Bromo-2-methoxyphenyl)methyl]diethylamine derivatives, a promising scaffold for potent and selective sigma receptor ligands. By understanding how subtle molecular modifications influence binding affinity and selectivity, researchers can more effectively design novel chemical entities with desired pharmacological profiles.
The Core Scaffold: this compound
The parent compound, this compound, possesses the fundamental structural features for interaction with sigma receptors. The molecule can be dissected into three key regions, each offering opportunities for modification to fine-tune its activity:
-
The Aromatic Ring: The 5-bromo-2-methoxyphenyl moiety.
-
The Amine Group: The diethylamine portion.
-
The Benzyl Linker: The methylene bridge connecting the aromatic ring and the amine.
This guide will explore the SAR of this scaffold by examining the impact of substitutions and alterations within these regions, drawing upon established principles from related arylalkylamine sigma receptor ligands.
Comparative Analysis of Structural Modifications
| Modification ID | Structural Change | Predicted Impact on σ1 Affinity | Predicted Impact on σ2 Affinity | Rationale & Key Considerations |
| Parent | This compound | Moderate to High | Moderate | The combination of the substituted phenyl ring and the tertiary amine provides a solid baseline for sigma receptor interaction. |
| A1 | Replacement of 5-Bromo with other halogens (Cl, F, I) | Variable | Variable | Halogen substitution influences both lipophilicity and the potential for halogen bonding within the receptor binding pocket. Iodine may increase affinity due to its size and polarizability. |
| A2 | Removal of the 5-Bromo substituent | Likely Decrease | Likely Decrease | The bromo group often contributes to hydrophobic interactions, and its removal may reduce overall binding affinity. |
| A3 | Shifting the Bromo position (e.g., to position 4) | Significant Change | Significant Change | The position of the halogen is critical for optimal interaction with specific residues in the binding site. A shift would likely alter the binding mode and selectivity. |
| A4 | Replacement of 2-Methoxy with other alkoxy groups (e.g., ethoxy) | Minor Change | Minor Change | Small changes in the alkoxy group size may be tolerated, but larger groups could introduce steric hindrance. |
| A5 | Removal of the 2-Methoxy group | Likely Decrease | Likely Decrease | The methoxy group's oxygen can act as a hydrogen bond acceptor, and its removal would eliminate this potential interaction. |
| B1 | Variation of N-alkyl substituents (e.g., dimethyl, dipropyl) | Significant Change | Significant Change | The size and nature of the N-alkyl groups are crucial determinants of affinity and selectivity. Larger groups may favor one subtype over the other. |
| B2 | Replacement of diethylamine with a cyclic amine (e.g., piperidine, pyrrolidine) | Significant Change | Significant Change | Constraining the amine in a cyclic structure alters its conformational flexibility and basicity, which can profoundly impact receptor binding and selectivity. |
| C1 | Lengthening or shortening the benzyl linker | Likely Decrease | Likely Decrease | The single methylene linker provides an optimal distance between the aromatic ring and the amine for many sigma receptor ligands. Altering this distance is generally detrimental to affinity. |
The "Why" Behind the "What": Mechanistic Insights
The development of selective sigma receptor ligands is not merely a process of trial and error. The choice of chemical modifications is guided by our understanding of the sigma receptor binding sites. The σ1 receptor, for instance, is a unique ligand-operated molecular chaperone at the endoplasmic reticulum.[1] Its binding pocket is thought to accommodate a protonated amine and a hydrophobic moiety, connected by a linker of a specific length.
The protonated amine of the this compound scaffold is crucial for forming a key ionic interaction with a conserved aspartate residue (Asp126) within the σ1 receptor binding site. The hydrophobic 5-bromo-2-methoxyphenyl ring occupies a hydrophobic pocket within the receptor. The bromine atom can enhance binding through favorable hydrophobic and potentially halogen bonding interactions. The 2-methoxy group can influence the conformation of the phenyl ring and may participate in hydrogen bonding.
The structure of the σ2 receptor is less well-characterized, but it is known to have a distinct pharmacological profile.[2] Ligand-based studies suggest that the requirements for optimal binding to the σ2 receptor differ from those of the σ1 receptor, particularly concerning the nature of the amine substituent and the overall lipophilicity of the molecule.
Experimental Validation: Protocols for SAR Determination
To experimentally validate the predicted SAR and to compare novel derivatives, standardized in vitro assays are essential. The following are detailed protocols for determining the binding affinity of new compounds for the σ1 and σ2 receptors.
Experimental Protocol: σ1 Receptor Radioligand Binding Assay
This protocol determines the affinity of a test compound for the σ1 receptor by measuring its ability to compete with the binding of a known radiolabeled σ1 ligand, [³H]-(+)-pentazocine.
Materials:
-
Membrane preparations from cells expressing the σ1 receptor (e.g., HEK-293 cells) or from tissue homogenates (e.g., guinea pig brain).
-
[³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).
-
Test compounds (a range of concentrations).
-
Haloperidol (for determining non-specific binding).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Test Compounds: Add 50 µL of test compound dilutions in assay buffer to the appropriate wells. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of haloperidol (e.g., 10 µM).
-
Radioligand Addition: Add 50 µL of [³H]-(+)-pentazocine (at a final concentration close to its Kd, typically 1-2 nM) to all wells.
-
Membrane Addition: Add 50 µL of the membrane preparation (containing 50-100 µg of protein) to all wells. The total assay volume is 200 µL.
-
Incubation: Incubate the plate at 37°C for 90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocol: σ2 Receptor Radioligand Binding Assay
This protocol is similar to the σ1 assay but uses a different radioligand and includes a masking agent to block binding to σ1 receptors.
Materials:
-
Membrane preparations from cells or tissues expressing σ2 receptors (e.g., rat liver).
-
[³H]-DTG (1,3-di(o-tolyl)guanidine) (specific activity ~40-60 Ci/mmol).
-
(+)-Pentazocine (to mask σ1 receptors).
-
Test compounds.
-
Haloperidol or DTG (for non-specific binding).
-
Assay buffer: 50 mM Tris-HCl, pH 8.0.
-
Other materials are the same as for the σ1 assay.
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer containing (+)-pentazocine (final concentration 1 µM) to all wells.
-
Test Compounds: Add 50 µL of test compound dilutions. For total binding, add buffer. For non-specific binding, add a high concentration of haloperidol or unlabeled DTG (e.g., 10 µM).
-
Radioligand Addition: Add 50 µL of [³H]-DTG (at a final concentration close to its Kd for the σ2 receptor, typically 3-5 nM).
-
Membrane Addition: Add 50 µL of the membrane preparation (100-200 µg of protein).
-
Incubation: Incubate at room temperature for 120 minutes.
-
Filtration and Counting: Proceed as described for the σ1 receptor assay.
-
Data Analysis: Calculate IC50 and Ki values as described for the σ1 receptor assay.
Visualizing the SAR Workflow
The process of conducting SAR studies can be visualized as a cyclical workflow, starting from a lead compound and iteratively improving its properties.
Sources
Validating the Biological Target of N-(5-bromo-2-methoxybenzyl)-n-ethylethanamine: A Comparative Guide
A Senior Application Scientist's Guide to Target Validation for Novel Small Molecules
In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is only the first step. The subsequent, and arguably more critical, phase is the rigorous validation of their biological target. This process is foundational to understanding a compound's mechanism of action, predicting its efficacy and potential toxicities, and ultimately, its successful translation into a clinical candidate. This guide provides a comprehensive framework for validating the biological target of a novel compound, using the hypothetical molecule n-(5-bromo-2-methoxybenzyl)-n-ethylethanamine (hereafter referred to as NBE ) as our central case study.
For the purposes of this illustrative guide, we will hypothesize that preliminary computational modeling, based on the structural moieties of NBE, has predicted its interaction with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key mediator of angiogenesis and a well-established target in oncology. This guide will therefore focus on the experimental cascade required to confirm or refute this hypothesis, comparing NBE's performance against a well-characterized, clinically approved VEGFR2 inhibitor, Sunitinib .
The Target Validation Workflow: From Hypothesis to Cellular Confirmation
The journey of validating a biological target is a multi-step process that builds a pyramid of evidence, starting with direct biochemical interactions and culminating in the observation of a predicted cellular phenotype. Our approach with NBE will be systematic, ensuring that each step logically informs the next.
Figure 1: A generalized workflow for the validation of a novel biological target for a small molecule inhibitor.
Part 1: Direct Target Engagement and Potency Determination
The initial and most fundamental question is whether NBE physically interacts with its putative target, VEGFR2, and if so, with what affinity and functional consequence. We will employ a suite of biophysical and biochemical assays to answer this, running Sunitinib in parallel as our positive control and benchmark.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (KD).
Experimental Protocol: SPR Analysis of NBE and Sunitinib Binding to VEGFR2
-
Immobilization: Recombinant human VEGFR2 kinase domain is immobilized on a CM5 sensor chip via amine coupling.
-
Analyte Preparation: A dilution series of NBE and Sunitinib is prepared in a suitable running buffer (e.g., HBS-EP+). A concentration range spanning at least two orders of magnitude around the expected KD is recommended (e.g., 1 nM to 100 µM).
-
Binding Measurement: The analyte solutions are injected over the sensor surface, and the change in response units (RU) is monitored over time to measure association. This is followed by an injection of running buffer to measure dissociation.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Kinase Activity Assay for Functional Inhibition
Confirming direct binding is crucial, but it does not guarantee functional modulation. Therefore, we must assess NBE's ability to inhibit the enzymatic activity of VEGFR2.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a 384-well plate, add the VEGFR2 enzyme, the kinase substrate (a suitable peptide), and ATP at its Km concentration.
-
Inhibitor Addition: Add NBE or Sunitinib across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include DMSO as a vehicle control.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
Signal Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Data Analysis: The luminescence is measured, and the data are normalized to controls. The resulting dose-response curve is fitted to a four-parameter logistic model to determine the IC50 value.
Comparative Data Summary
The data from these initial experiments should be compiled to provide a clear, at-a-glance comparison of NBE and Sunitinib.
| Parameter | N-(5-bromo-2-methoxybenzyl)-n-ethylethanamine (NBE) | Sunitinib (Reference) | Interpretation |
| KD (SPR) | Hypothetical: 50 nM | 9 nM | Indicates the binding affinity. A lower KD signifies a stronger interaction. NBE shows high-affinity binding, albeit slightly weaker than Sunitinib. |
| IC50 (Kinase Assay) | Hypothetical: 75 nM | 15 nM | Represents the concentration required to inhibit 50% of the enzyme's activity. NBE is a potent inhibitor of VEGFR2 kinase activity. |
Part 2: Confirming Target Engagement in a Cellular Context
Demonstrating a direct interaction in a purified system is essential, but it is not sufficient. We must validate that NBE engages VEGFR2 within the complex milieu of a living cell and that this engagement leads to the desired downstream biological effects.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in intact cells. It operates on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Experimental Protocol: CETSA® for NBE-VEGFR2 Engagement
-
Cell Treatment: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR2, are treated with either NBE (e.g., at 10x the kinase IC50), Sunitinib, or a vehicle control for 1 hour.
-
Thermal Challenge: The treated cells are harvested, lysed, and the resulting lysate is aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C).
-
Fractionation: The heated lysates are centrifuged to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction.
-
Detection: The amount of soluble VEGFR2 remaining at each temperature is quantified by Western blot or ELISA.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble VEGFR2 as a function of temperature. A shift in this curve to a higher temperature in the NBE-treated samples, as compared to the vehicle control, confirms intracellular target engagement.
Downstream Signaling Analysis
VEGFR2 activation by its ligand, VEGF-A, triggers a phosphorylation cascade that includes the autophosphorylation of VEGFR2 itself and the subsequent phosphorylation of downstream effectors like AKT and ERK. A true VEGFR2 inhibitor should block these events.
Figure 2: Simplified VEGFR2 signaling pathway and points of inhibition by NBE and Sunitinib.
Experimental Protocol: Western Blot for Phospho-Signaling
-
Cell Culture and Starvation: HUVECs are serum-starved overnight to reduce basal signaling.
-
Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of NBE or Sunitinib for 2 hours.
-
Stimulation: Cells are stimulated with recombinant VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Lysis and Protein Quantification: Cells are lysed, and protein concentration is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-VEGFR2, total VEGFR2, phospho-AKT, total AKT, and a loading control (e.g., GAPDH).
-
Detection and Analysis: Blots are incubated with appropriate secondary antibodies and visualized. Band intensities are quantified to determine the extent of inhibition.
Comparative Cellular Activity
| Assay | N-(5-bromo-2-methoxybenzyl)-n-ethylethanamine (NBE) | Sunitinib (Reference) | Interpretation |
| CETSA® Shift | Hypothetical: +4.5°C at 1 µM | +5.2°C at 1 µM | A positive thermal shift confirms that both compounds enter the cells and bind to VEGFR2. |
| p-VEGFR2 Inhibition (IC50) | Hypothetical: 150 nM | 30 nM | Measures the concentration needed to block VEGF-A-induced receptor phosphorylation in cells. The cellular potency is typically lower than the biochemical potency due to factors like cell permeability. |
| HUVEC Proliferation (GI50) | Hypothetical: 200 nM | 45 nM | Represents the concentration required to inhibit 50% of cell growth, linking target inhibition to a functional cellular outcome. |
Conclusion and Future Directions
Based on this hypothetical validation workflow, the data collectively support the hypothesis that NBE is a potent and selective inhibitor of VEGFR2. It demonstrates direct binding, inhibits the kinase's enzymatic activity, engages the target in a cellular context, and suppresses downstream signaling and a relevant cellular function. While its potency is slightly lower than the clinical benchmark, Sunitinib, its distinct chemical scaffold may offer advantages in other properties, such as selectivity, pharmacokinetics, or off-target effects, warranting further investigation.
The next logical steps in the preclinical development of NBE would involve comprehensive kinase panel screening to assess its selectivity against other kinases, followed by pharmacokinetic and in vivo efficacy studies in relevant animal models of angiogenesis-dependent diseases. This structured, comparative approach to target validation provides a robust foundation for making data-driven decisions in the progression of a novel compound from a laboratory curiosity to a potential therapeutic agent.
References
-
Title: The VEGF/VEGFR signaling pathway as a therapeutic target in cancer. Source: Expert Opinion on Therapeutic Targets URL: [Link]
-
Title: Surface plasmon resonance (SPR) for the characterization of protein–small molecule interactions. Source: Methods in Molecular Biology URL: [Link]
-
Title: Sunitinib: a review of its use in patients with advanced renal cell carcinoma. Source: Drugs URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]
-
Title: Vascular Endothelial Growth Factor (VEGF) and Its Receptors. Source: Cold Spring Harbor Perspectives in Biology URL: [Link]
A Senior Application Scientist's Guide to the Comparative Analysis of Brominated vs. Non-Brominated Analogs in Preclinical Assays
For researchers, scientists, and drug development professionals, the strategic modification of a lead compound is a cornerstone of medicinal chemistry. Among the various tools in our arsenal, halogenation—and specifically bromination—stands out as a powerful method to modulate the physicochemical and pharmacological properties of a molecule.[1][2] This guide provides an in-depth, objective comparison of brominated and non-brominated analogs in key preclinical assays, supported by experimental data and protocols. Our focus will be on the causality behind experimental choices, ensuring a trustworthy and authoritative exploration of this critical topic.
The introduction of a bromine atom can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity, ultimately impacting its efficacy and safety profile.[3][4][5] Understanding how to leverage these effects requires a nuanced, evidence-based approach to comparative analysis.
The "Halogen Bond": A Key to Understanding Bromine's Impact
At the heart of bromine's utility in drug design is its ability to form a "halogen bond." This is a non-covalent interaction where the bromine atom acts as an electrophilic species, interacting with a nucleophilic partner.[1][3] This phenomenon, driven by an anisotropic distribution of electron density on the bromine atom known as a "sigma-hole," can lead to enhanced binding at a target receptor.[3][6]
Caption: Halogen bond interaction between a brominated compound and a receptor.
I. Comparative Physicochemical Properties
The initial assessment of any new chemical entity involves a thorough characterization of its physicochemical properties. The addition of a bromine atom typically induces predictable shifts that can be advantageous for drug development.
Lipophilicity
Increased lipophilicity is a common consequence of bromination, which can enhance a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and brain penetration.[7][8]
Table 1: Comparison of Lipophilicity (LogP)
| Compound Pair | Non-Brominated Analog (LogP) | Brominated Analog (LogP) | Fold Change | Reference |
| MDMA vs. 2-Br-4,5-MDMA | 1.63 (Predicted) | 2.45 (Predicted) | 1.5x | [9] |
| DPLPE-Phe-OH vs. p-[Br-Phe4]DPLPE-Phe-OH | Not specified | Significantly increased | - | [7] |
LogP values are often determined experimentally using the shake-flask method or calculated using computational models.
II. In Vitro ADME Assays: A Comparative Workflow
A crucial stage in preclinical development is the assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[10] Bromination can significantly alter a drug's metabolic fate.[3][5]
Metabolic Stability Assays
Metabolic stability assays are vital for predicting a drug's half-life and clearance in the body.[11][12] These assays typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.[13][14]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: Prepare stock solutions of the test compounds (brominated and non-brominated analogs) in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).
-
Initiation: Add the test compound to the incubation mixture to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line represents the elimination rate constant, from which the in vitro half-life (t½) can be calculated.
Caption: Workflow for a typical liver microsomal stability assay.
Expected Outcomes: Bromination can sometimes block sites of metabolism, leading to increased metabolic stability and a longer half-life.[15] However, this is not always the case and is highly dependent on the specific molecular structure.
III. Target Engagement and Potency: Receptor Binding Assays
The ultimate goal of many drug discovery programs is to develop a compound that binds to its target with high affinity and selectivity.[16] Receptor binding assays are the gold standard for quantifying these interactions.[17][18]
Competitive Radioligand Binding Assays
These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor.[16][19] The resulting data can be used to determine the inhibitory constant (Ki), a measure of the compound's binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Source: Prepare membranes from cells or tissues expressing the target receptor.
-
Incubation: In a multi-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand, and varying concentrations of the unlabeled test compound (brominated or non-brominated analog).
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to the Ki value.
Table 2: Comparative Receptor Binding Affinity (Ki)
| Compound Pair | Target Receptor | Non-Brominated Analog Ki (nM) | Brominated Analog Ki (nM) | Fold Improvement | Reference |
| MDMA vs. 2-Br-4,5-MDMA | Serotonin Transporter (SERT) | 9880 ± 1231 | 1060 ± 50.2 | 9.3x | [9] |
Causality: The significant improvement in binding affinity for the brominated analog of MDMA is likely due to the formation of a halogen bond with the serotonin transporter, in addition to increased lipophilicity.[9]
IV. Cellular and In Vivo Assays: Assessing Functional Outcomes and Toxicity
While in vitro assays provide valuable information, it is essential to evaluate the effects of bromination in more complex biological systems.
Cellular Viability Assays
These assays are used to determine the cytotoxic potential of a compound. A common method is the MTT assay, which measures the metabolic activity of cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the brominated and non-brominated analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control.
Potential Outcomes: Bromination can sometimes lead to increased toxicity, which may be due to off-target effects or the formation of reactive metabolites.[1][3] However, in some cases, it can also increase the therapeutic index by enhancing on-target potency.
In Vivo Studies
Animal models are used to assess the overall pharmacological and toxicological profile of a compound. For example, in a study comparing MDMA and its brominated analog, the brominated version was found to lack the typical behavioral responses associated with MDMA in rats, despite its higher affinity for the serotonin transporter.[9] This highlights the importance of in vivo testing to understand the complete picture.
V. Potential Downsides and Considerations of Bromination
While bromination offers several advantages, it is not without potential drawbacks. These can include:
-
Increased Toxicity: As mentioned, the introduction of a bromine atom can sometimes lead to increased toxicity.[1][3]
-
Bioaccumulation: The increased lipophilicity of brominated compounds can sometimes lead to their accumulation in fatty tissues.[3]
-
Metabolic Activation: In some cases, the C-Br bond can be metabolically cleaved, potentially leading to the formation of reactive intermediates.
Conclusion
The strategic incorporation of bromine into a molecular structure is a powerful and versatile tool in drug design.[4] It can lead to significant improvements in key pharmacological parameters, including binding affinity and metabolic stability. However, a comprehensive and comparative analysis using a suite of in vitro and in vivo assays is essential to fully understand the implications of this modification. By carefully evaluating the physicochemical properties, ADME profile, target engagement, and potential toxicity of both brominated and non-brominated analogs, researchers can make informed decisions to advance the most promising candidates toward clinical development.
References
-
Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. [Link]
-
BSEF. (n.d.). Pharmaceuticals. [Link]
-
AZoM. (2025, February 5). What Is Bromine Used For?. [Link]
-
Lu, Y., et al. (2013). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. [Link]
-
Wikipedia. (n.d.). Bromine. [Link]
-
Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
-
Heidelberg Institute for Theoretical Studies. (2013, January 18). Small change for a big improvement – halogen bonds and drug discovery. [Link]
-
ResearchGate. (2025, August 6). Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development | Request PDF. [Link]
-
ResearchGate. (2018, October 23). pharmacy reviews 614 bromination-a versatile tool for drugs optimization. [Link]
-
Peptides. (1999, October). The effect of halogenation on blood-brain barrier permeability of a novel peptide drug. Peptides, 20(10), 1229-1238. [Link]
-
Semantic Scholar. (2024, September 30). Introducing bromine in the molecular structure as a good strategy to the drug design. [Link]
-
Environmental Science & Technology. (2025, June 19). Comparative Nontargeted Analysis and Toxicity of Brominated Disinfection Byproducts from Chlorination and Chloramination of Natural Organic Matter. [Link]
-
Sáez-Briones, P., et al. (2019). Aromatic Bromination Abolishes the Psychomotor Features and Pro-social Responses of MDMA (“Ecstasy”) in Rats and Preserves Affinity for the Serotonin Transporter (SERT). PubMed Central. [Link]
-
Journal of Medical Science. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. [Link]
-
National Institutes of Health. (2023, August 25). Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity. [Link]
-
National Institutes of Health. (2025, December 11). Visible-light promoted late-stage chlorination and bromination of quinones and (hetero)arenes utilizing aqueous HCl or HBr as halogen donors. [Link]
-
ResearchGate. (2021, September 11). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. [Link]
-
PubMed. (n.d.). Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay. [Link]
-
National Institutes of Health. (2022, June 22). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. [Link]
-
National Institutes of Health. (n.d.). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. [Link]
-
ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations. [Link]
-
MDPI. (2023, August 25). Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity. [Link]
-
Wikipedia. (n.d.). Bromine test. [Link]
-
MDPI. (n.d.). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. [Link]
-
National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
MDPI. (n.d.). Comparative Investigation of the Chemiluminescent Properties of a Dibrominated Coelenterazine Analog. [Link]
-
Creative Biolabs. (n.d.). Metabolic Stability Assay. [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.4D: Individual Tests. [Link]
-
YouTube. (2020, July 22). Baeyer and Bromine test for unsaturation. Presence of Alkenes and Alkynes. [Link]
-
National Institutes of Health. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]
-
ResearchGate. (n.d.). Sustainable bromination of organic compounds: A critical review. [Link]
-
MDPI. (n.d.). Evaluation of Common Use Brominated Flame Retardant (BFR) Toxicity Using a Zebrafish Embryo Model. [Link]
-
National Institutes of Health. (n.d.). Update of the risk assessment of brominated phenols and their derivatives in food. [Link]
-
ResearchGate. (2025, July 23). Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats. [Link]
-
MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. [Link]
Sources
- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 2. Visible-light promoted late-stage chlorination and bromination of quinones and (hetero)arenes utilizing aqueous HCl or HBr as halogen donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jms.ump.edu.pl [jms.ump.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Small change for a big improvement – halogen bonds and drug discovery - HITS [h-its.org]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. mdpi.com [mdpi.com]
- 9. Aromatic Bromination Abolishes the Psychomotor Features and Pro-social Responses of MDMA (“Ecstasy”) in Rats and Preserves Affinity for the Serotonin Transporter (SERT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 13. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. Receptor-Ligand Binding Assays [labome.com]
- 17. researchgate.net [researchgate.net]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Navigating Target Selectivity: Cross-Reactivity Profiling of [(5-Bromo-2-methoxyphenyl)methyl]diethylamine
In the intricate landscape of drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. A primary hurdle is ensuring that a compound interacts selectively with its intended biological target. Unforeseen interactions with other proteins, known as off-target effects or cross-reactivity, can lead to a cascade of undesirable outcomes, from diminished efficacy to severe toxicity. Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory checkbox but a cornerstone of rational drug design and a critical step in de-risking a development program.[1][2]
This guide provides an in-depth, practical framework for the cross-reactivity profiling of novel chemical entities, using the compound [(5-Bromo-2-methoxyphenyl)methyl]diethylamine as a central case study. We will navigate from in silico target prediction to the intricacies of in vitro binding and functional assays, offering not just protocols, but the strategic rationale behind each experimental choice.
The Subject Under Investigation: this compound
Before embarking on experimental profiling, a thorough understanding of the molecule is paramount. This compound is a substituted phenethylamine derivative. Its core structure, featuring a methoxybenzene ring and a diethylamine group, bears resemblance to various pharmacophores known to interact with biogenic amine receptors. The presence of a bromine atom can further influence binding affinity and metabolic stability.[3]
Given the absence of extensive public data on this specific compound, our first logical step is to predict its likely biological targets using computational methods. This predictive approach allows for the rational design of an appropriate screening panel.
In Silico Target Prediction: A Data-Driven Hypothesis
Leveraging the power of cheminformatics, we can infer potential protein targets based on the principle of chemical similarity—compounds with similar structures are likely to have similar biological activities. Online platforms such as SwissTargetPrediction and SuperPred utilize vast databases of known ligand-target interactions to predict the most probable targets for a novel small molecule.[4][5]
For this compound, a structural analysis and submission to such predictive tools would likely highlight a high probability of interaction with G-Protein Coupled Receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors .[3][6] This is based on the prevalence of the phenethylamine scaffold in known ligands for these receptor families.[3] Consequently, our initial cross-reactivity panel should be heavily focused on these and other related monoamine receptors.
The Initial Screen: Radioligand Binding Assays for Affinity Assessment
The foundational experiment in any selectivity profiling campaign is the radioligand binding assay. This technique provides a direct measure of the affinity of a test compound for a specific receptor by quantifying its ability to displace a high-affinity radiolabeled ligand.[7] The output, the inhibition constant (Kᵢ), is a critical parameter for comparing the potency of a compound across multiple targets.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the typical workflow for a competitive radioligand binding assay.
Detailed Protocol: Radioligand Binding Assay for 5-HT₂ₐ Receptor
This protocol is a representative example for assessing affinity at the human serotonin 2A receptor.
-
Membrane Preparation: Utilize commercially available cell membranes or prepare them from a cell line (e.g., HEK293) stably expressing the recombinant human 5-HT₂ₐ receptor. Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.[7]
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of diluted cell membranes (e.g., 20 µg protein).
-
50 µL of test compound dilutions (ranging from 10⁻¹¹ M to 10⁻⁵ M) or vehicle control.
-
50 µL of a fixed concentration of radioligand (e.g., [³H]-Ketanserin at its Kₔ concentration).
-
For determining non-specific binding, use a high concentration of a known non-labeled antagonist (e.g., 10 µM Mianserin).
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[7]
-
Filtration: Terminate the incubation by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[7]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[8]
-
Data Analysis:
-
Calculate the percentage of specific binding inhibited by each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[9][10][11]
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
-
Comparative Binding Profile
To contextualize the cross-reactivity of this compound, it is essential to compare its binding affinities with well-characterized compounds. For our predicted targets, we will use Lorcaserin , a selective 5-HT₂꜀ agonist, and Pimavanserin , a selective 5-HT₂ₐ inverse agonist, as comparators.[12]
| Receptor | This compound Kᵢ (nM) | Lorcaserin Kᵢ (nM) | Pimavanserin Kᵢ (nM) |
| 5-HT₂ₐ | 15 | >1000 | 0.5 |
| 5-HT₂ₑ | 8 | 12 | >1000 |
| 5-HT₂꜀ | 250 | 8 | >1000 |
| D₂ | 850 | >10000 | >5000 |
| D₃ | >1000 | >10000 | >5000 |
| α₁-adrenergic | 450 | >5000 | >2000 |
| H₁ Histamine | >2000 | >10000 | >5000 |
Table 1: Hypothetical comparative binding affinity (Kᵢ) data for this compound and reference compounds across a panel of GPCRs. Lower Kᵢ values indicate higher binding affinity.
From this hypothetical data, our test compound shows the highest affinity for the 5-HT₂ₑ receptor, with moderate affinity for the 5-HT₂ₐ receptor. It displays significantly lower affinity for other tested receptors, suggesting a degree of selectivity.
From Binding to Biology: Functional Assays
High affinity does not always equate to functional activity. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Therefore, the next critical step is to perform functional assays to determine the biological consequence of the compound binding to its primary and secondary targets.
For many GPCRs, such as the 5-HT₂ family, activation of the Gq signaling pathway leads to an increase in intracellular calcium ([Ca²⁺]i).[13] This provides a robust and measurable endpoint for a functional assay.
GPCR Signaling Pathway: Gq Activation
The diagram below illustrates the canonical Gq signaling pathway, which is activated by receptors like 5-HT₂ₐ and 5-HT₂꜀.
Sources
- 1. aganitha.ai [aganitha.ai]
- 2. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. SwissTargetPrediction [swisstargetprediction.ch]
- 6. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 10. youtube.com [youtube.com]
- 11. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI - Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs [jci.org]
- 13. resources.revvity.com [resources.revvity.com]
A comparative study of different synthetic routes to n-(5-bromo-2-methoxybenzyl)-n-ethylethanamine
A Comparative Guide to the Synthetic Routes of N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine
Abstract
N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine is a substituted tertiary amine that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structural motifs, including the substituted benzyl group and the diethylamine moiety, make it a versatile building block. This guide provides a comparative analysis of three distinct and practical synthetic routes to this target molecule: Reductive Amination, Nucleophilic Substitution, and a two-step Amide Reduction pathway. Each route is evaluated based on its chemical principles, operational efficiency, potential yield, and scalability. Detailed experimental protocols, mechanistic insights, and supporting data are provided to assist researchers in selecting the most appropriate method for their specific laboratory or production needs.
Introduction
The synthesis of tertiary amines is a cornerstone of modern organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. The target molecule, N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine, combines a sterically accessible tertiary amine with a functionalized aromatic ring, offering multiple points for further chemical modification. The selection of an optimal synthetic route is critical and depends on factors such as the availability of starting materials, desired purity, reaction scale, and safety considerations. This guide explores three logical and field-proven strategies for the construction of the key benzylic C-N bond.
Comparative Analysis of Synthetic Routes
We will explore three primary strategies for the synthesis of N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine, each commencing from readily available precursors derived from 5-bromo-2-methoxy toluene.
| Metric | Route A: Reductive Amination | Route B: Nucleophilic Substitution | Route C: Amide Reduction |
| Starting Material | 5-bromo-2-methoxybenzaldehyde | 5-bromo-2-methoxybenzyl bromide | 5-bromo-2-methoxybenzoic acid |
| Key Reagents | Diethylamine, NaBH(OAc)₃ | Diethylamine, Base (e.g., K₂CO₃) | SOCl₂, Diethylamine, LiAlH₄ |
| Number of Steps | 1 (One-pot) | 1 | 2 |
| Typical Yield | High (85-95%) | Moderate to High (75-90%) | High (80-90% over 2 steps) |
| Key Advantages | Mild conditions, high selectivity, operational simplicity, tolerates many functional groups.[1][2][3] | Cost-effective reagents, straightforward procedure. | Robust and reliable, avoids over-alkylation issues.[4] |
| Key Disadvantages | Higher cost of the reducing agent. | Potential for over-alkylation (quaternary salt formation), precursor halide can be unstable.[5][6] | Requires a strong, hazardous reducing agent (LiAlH₄), two distinct reaction steps.[7][8] |
| Scalability | Excellent | Good, but requires careful control of stoichiometry and temperature. | Good, but handling large quantities of LiAlH₄ requires specialized equipment. |
Route A: Reductive Amination
This is often the preferred method for synthesizing tertiary amines due to its high efficiency and mild reaction conditions.[2][9] The reaction proceeds in a one-pot fashion, where the aldehyde and secondary amine first form an intermediate iminium ion, which is then immediately reduced by a selective hydride agent.
Mechanistic Principle & Rationale
The success of this route hinges on the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated iminium ion intermediate.[1][3] This selectivity prevents the formation of the corresponding alcohol as a byproduct and allows the reaction to be performed in a single step. The use of a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) is standard, as NaBH(OAc)₃ is water-sensitive.[10]
Workflow Diagram
Sources
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgosolver.com [orgosolver.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
A Comparative Guide to the Validation of Analytical Methods for Quantifying [(5-Bromo-2-methoxyphenyl)methyl]diethylamine
Introduction
[(5-Bromo-2-methoxyphenyl)methyl]diethylamine is a tertiary amine whose accurate quantification is critical in various stages of pharmaceutical development, from purity assessment of the active pharmaceutical ingredient (API) to quality control of the final drug product. The selection of an appropriate analytical method is paramount and must be guided by the specific requirements of the application, such as the need for high throughput, definitive identification, or simple screening. However, regardless of the chosen technique, the method must be rigorously validated to ensure it is fit for its intended purpose.
This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry. We will delve into the causality behind experimental choices, provide detailed validation protocols grounded in regulatory standards, and present supporting data to guide researchers, scientists, and drug development professionals in making an informed decision.
The Regulatory Imperative: A Foundation in ICH Guidelines
Before any analytical method can be implemented for quality control or regulatory submission, it must be validated. The International Council for Harmonisation (ICH) provides a comprehensive framework for this process. The recently revised guideline, ICH Q2(R2), outlines the necessary validation characteristics, ensuring that an analytical procedure will consistently produce results that are accurate, reliable, and reproducible.[1][2] This guide is structured around the principles laid out by the ICH, FDA, and EMA to ensure scientific integrity and regulatory compliance.[3][4][5]
Chapter 1: High-Performance Liquid Chromatography (HPLC-UV)
The Workhorse for Routine Quality Control
HPLC is often the method of choice for routine analysis in the pharmaceutical industry due to its high precision, robustness, and suitability for automation. For a molecule like this compound, which contains a strong UV-absorbing chromophore (the brominated phenyl ring), HPLC coupled with a UV detector is an ideal combination.
Causality of Experimental Choices:
-
Technique: Reversed-Phase HPLC is selected because the analyte is moderately polar, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Column: A C18 column is a versatile and robust choice, providing excellent retention and separation for a wide range of pharmaceutical compounds.
-
Mobile Phase: A gradient of acetonitrile and water is used to ensure efficient elution and sharp peak shapes. The addition of 0.1% formic acid serves two purposes: it protonates the tertiary amine, reducing peak tailing by minimizing interactions with residual silanols on the column, and it makes the method compatible with mass spectrometry if future hyphenation is desired.
-
Detection: UV detection is chosen for its sensitivity and linearity. The detection wavelength (λ) is set at the absorbance maximum of the analyte to achieve the highest sensitivity.
Experimental Protocol: HPLC-UV Method Validation
1. Instrumentation & Conditions:
-
System: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Validation Parameters & Acceptance Criteria (per ICH Q2(R2)):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6][7] This is demonstrated by analyzing a placebo and showing no interfering peaks at the retention time of the analyte. Further confirmation is achieved through forced degradation studies (acid, base, oxidation, heat, light), where the method must resolve the analyte peak from all degradation products.[8]
-
Linearity: A minimum of five concentrations are prepared across the range of 80-120% of the expected working concentration. The calibration curve of peak area versus concentration should have a correlation coefficient (R²) ≥ 0.999.[9][10]
-
Accuracy: Determined by analyzing samples with known concentrations of the analyte (spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.[3]
-
Precision:
-
Repeatability (Intra-assay): Six replicate injections of the same sample at 100% concentration. The relative standard deviation (RSD) should be ≤ 2.0%.[8][10]
-
Intermediate Precision: The assay is repeated by a different analyst on a different day using different equipment. The RSD over these variables should also be ≤ 2.0%.[11]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[12] Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.[13]
-
Robustness: The reliability of the method is tested by making small, deliberate changes to method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%). The system suitability parameters should remain within acceptance criteria.[3][11]
Data Presentation: HPLC-UV Validation Summary
| Validation Parameter | Acceptance Criterion | Hypothetical Result |
| Specificity | No interference at analyte RT | Pass |
| Linearity (Range: 80-120 µg/mL) | R² ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.20% |
| LOD | S/N ≥ 3:1 | 0.05 µg/mL |
| LOQ | S/N ≥ 10:1 | 0.15 µg/mL |
| Robustness | System suitability passes | Pass |
Visualization: HPLC Validation Workflow
Caption: Workflow for HPLC method validation.
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS)
The Gold Standard for Definitive Identification
GC-MS provides unparalleled specificity through chromatographic separation followed by mass analysis. The resulting mass spectrum serves as a "molecular fingerprint," making it the definitive method for identifying and quantifying analytes, especially in complex matrices or for impurity identification.
Causality of Experimental Choices:
-
Technique: GC is suitable for thermally stable and volatile compounds. As a tertiary amine, this compound is likely amenable to GC analysis without derivatization, which simplifies sample preparation compared to primary or secondary amines.
-
Column: A low-polarity DB-5MS column is chosen. This type of column is robust and provides excellent separation for a wide variety of compounds, making it a standard choice for screening and quantification.
-
Ionization: Electron Ionization (EI) is used because it creates reproducible fragmentation patterns that are ideal for library matching and structural elucidation.
-
Detection: Mass Spectrometry is used in both full scan mode for qualitative identification and Selected Ion Monitoring (SIM) mode for highly sensitive and selective quantification.
Experimental Protocol: GC-MS Method Validation
1. Instrumentation & Conditions:
-
System: GC-MS system with an autosampler.
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C (EI, 70 eV).
-
Analysis Mode: Full Scan (m/z 50-550) for specificity; SIM for quantification (using 3 characteristic ions).
2. Validation Parameters & Acceptance Criteria:
-
Specificity: Demonstrated by the unique retention time and the characteristic mass spectrum of the analyte. Analysis of a placebo matrix should show no interfering peaks or ions at the specified retention time.
-
Linearity: A calibration curve is constructed by plotting the peak area of the primary quantifier ion against concentration. R² should be ≥ 0.998.
-
Accuracy: Determined via spike-recovery experiments in the relevant matrix. Mean recovery should be within 95.0% to 105.0%, which is a wider but still acceptable range for trace analysis often performed by GC-MS.
-
Precision (Repeatability & Intermediate): The RSD for replicate analyses should be ≤ 5.0%, reflecting the slightly higher variability inherent in GC-MS compared to HPLC.
-
LOD & LOQ: Determined from the calibration curve or S/N ratio of the primary quantifier ion in SIM mode. GC-MS typically offers superior sensitivity to HPLC-UV.
-
Robustness: Assessed by varying parameters like injector temperature and oven ramp rate.
Data Presentation: GC-MS Validation Summary
| Validation Parameter | Acceptance Criterion | Hypothetical Result |
| Specificity | Unique RT and Mass Spectrum | Pass |
| Linearity (Range: 1-100 ng/mL) | R² ≥ 0.998 | 0.9991 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.2% - 103.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 5.0% | 2.5% |
| - Intermediate Precision | ≤ 5.0% | 4.1% |
| LOD | S/N ≥ 3:1 (SIM mode) | 0.1 ng/mL |
| LOQ | S/N ≥ 10:1 (SIM mode) | 0.5 ng/mL |
| Robustness | System suitability passes | Pass |
Visualization: GC-MS Validation Workflow
Caption: Validation process for a quantitative GC-MS method.
Chapter 3: UV-Visible Spectrophotometry
A Rapid, Simple Screening Tool
UV-Vis spectrophotometry is a straightforward technique based on the Beer-Lambert law, which correlates absorbance with concentration.[14] While simple and rapid, its utility is often limited by a lack of specificity, making it most suitable for quantifying pure substances or for simple assays where interfering substances are absent.
Causality of Experimental Choices:
-
Technique: Direct UV absorbance measurement is the simplest method for a UV-active compound.
-
Solvent: A UV-transparent solvent like ethanol or a suitable buffer is chosen to dissolve the sample without contributing to the absorbance at the analytical wavelength.
-
Wavelength (λmax): The analysis is performed at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law.
Experimental Protocol: UV-Vis Method Validation
1. Instrumentation & Conditions:
-
System: Double-beam UV-Vis spectrophotometer.
-
Solvent: Ethanol.
-
Wavelength Scan: 200-400 nm to determine λmax.
-
Analytical Wavelength: Measurement at the determined λmax (e.g., ~280 nm).
-
Blank: Ethanol.
2. Validation Parameters & Acceptance Criteria:
-
Specificity: This is the most significant challenge. The method is only specific if no other component in the sample matrix absorbs at the analytical wavelength. This must be proven by analyzing a placebo, which should yield zero or negligible absorbance. This method is generally unsuitable for stability-indicating assays.[6][15]
-
Linearity: Prepare at least five standards and measure their absorbance. The plot of absorbance vs. concentration must be linear with R² ≥ 0.999.
-
Accuracy: Determined on at least three known concentrations. Recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability): The RSD of at least six replicate measurements of the same sample should be ≤ 1.0%, reflecting the high precision of modern spectrophotometers.
-
LOD & LOQ: Can be estimated from the calibration curve but are less critical as this method is not typically used for trace analysis.
Data Presentation: UV-Vis Validation Summary
| Validation Parameter | Acceptance Criterion | Hypothetical Result |
| Specificity | Placebo absorbance < 1% of analyte | Pass (for pure substance) |
| Linearity (Range: 5-25 µg/mL) | R² ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1% - 100.8% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.0% | 0.5% |
| Robustness | N/A (minimal parameters to vary) | N/A |
Visualization: UV-Vis Logical Relationship
Caption: Logic of UV-Vis quantification and its main limitation.
Chapter 4: Comparative Analysis and Method Selection
The choice of analytical method depends entirely on its intended purpose. A method ideal for routine QC may be insufficient for identifying an unknown degradant. Below is a comprehensive comparison to aid in this decision-making process.
Master Comparison Table
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (separation-based) | Very High (MS fingerprint) | Low (prone to interference) |
| Sensitivity (LOQ) | Good (~0.15 µg/mL) | Excellent (~0.5 ng/mL) | Moderate (~1 µg/mL) |
| Precision (RSD) | Excellent (≤ 2%) | Good (≤ 5%) | Excellent (≤ 1%) |
| Throughput | High | Moderate | Very High |
| Sample Matrix | Versatile (liquids) | Volatiles, requires clean-up | Simple, clean solutions only |
| Cost (Instrument) | Moderate | High | Low |
| Primary Use Case | Routine QC, Assay, Purity | Impurity ID, Trace Analysis | Rapid screening of pure API |
Visualization: Method Selection Decision Tree
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation of an analytical method is a mandatory, systematic process that establishes the performance characteristics of the procedure and demonstrates its suitability for the intended application.
-
HPLC-UV stands out as the most balanced method for the routine quantification of this compound in a quality control environment, offering an excellent combination of specificity, precision, and throughput.
-
GC-MS is the undisputed choice when absolute certainty in identification is required, such as in impurity profiling, stability studies, or forensic analysis. Its superior sensitivity also makes it ideal for trace-level quantification.
-
UV-Vis Spectrophotometry , while simple and cost-effective, should be reserved for non-specific, high-concentration screening of the pure, isolated compound where matrix interferences are not a concern.
Ultimately, a well-defined Analytical Target Profile (ATP) should be the guiding principle for selecting and validating the most appropriate method, ensuring the generation of reliable and scientifically sound data throughout the drug development lifecycle.
References
- Altabrisa Group. (2025, July 2). What Is Specificity in Pharmaceutical Analysis and Its Importance? Altabrisa Group.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
- ProPharma. (2024, June 25).
- Unknown Source. The limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues.
- Armbruster, D. A., & Pry, T. Limit of Blank, Limit of Detection and Limit of Quantitation.
- GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- International Council for Harmonis
- Lavanya Chowdary G, et al. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research.
- Lab Manager. (2025, September 19).
- U.S. Food and Drug Administration. (2015, July).
- Dan, P. (2024, February 28).
- Scribd. ICH Q2(R1)
- Altabrisa Group. (2025, June 23).
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- European Compliance Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development. gmp-compliance.org.
- Unknown Source.
- Lösungsfabrik. (2018, May 22).
- European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
- QbD Group. (2023, April 13). Analytical method validation: are your analytical methods suitable for intended use? QbD Group.
- BioPharm International. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods.
- Theodorsson, E.
- Naila Kanwal.
- Front Life Sciences. (2025, May 17).
- Unknown Source. Guidance for the validation of pharmaceutical quality control analytical methods.
- European Medicines Agency. (2023, December 15).
- European Compliance Academy. (2014, August 6). EMA publishes Document on the Validation of analytical Methods. gmp-compliance.org.
- European Medicines Agency. ICH Q2(R2)
- M.Srinivasulu & Elisha Divakar .Tella. Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. ARC Journals.
- ResearchGate. (2025, August 7). Quantitative analysis by UV-Vis absorption spectroscopy of amino groups attached to the surface of carbon-based nanoparticles.
- Mehta, V. (2017, August 9). How to quantify multiple amines present in a solution using UV-VIS?
- Technology Networks. (2023, December 18).
- Patsnap. (2025, May 9). What Is UV-Vis Spectrophotometry Used For in Biochemistry?
- BenchChem. GC-MS Analysis of 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (2C-B-NBF) and its Metabolites. BenchChem.
Sources
- 1. fda.gov [fda.gov]
- 2. starodub.nl [starodub.nl]
- 3. propharmagroup.com [propharmagroup.com]
- 4. fda.gov [fda.gov]
- 5. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. frontlifesciences.com [frontlifesciences.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 14. technologynetworks.com [technologynetworks.com]
- 15. sps.nhs.uk [sps.nhs.uk]
Introduction
In the intricate world of medicinal chemistry, the journey of a compound from a laboratory curiosity to a potential therapeutic agent is fraught with challenges. The chemical scaffold based on substituted benzylamines, particularly those featuring methoxy and bromo functional groups like [(5-Bromo-2-methoxyphenyl)methyl]diethylamine, represents a rich area of exploration. These structural motifs are not arbitrary; the methoxy group can influence receptor interaction and metabolic stability, while the halogen atom, in this case, bromine, often enhances binding affinity and can modulate pharmacokinetic properties.[1][2]
Compounds of this class are known to interact with multiple biological targets, most notably the Sigma-1 (σ1) and Sigma-2 (σ2) receptors, and serotonin (5-HT) receptors.[3][4][5] The σ1 receptor, a unique ligand-operated chaperone protein at the endoplasmic reticulum, is a pluripotent modulator involved in numerous cellular signaling pathways and is a target for neurological and psychiatric disorders.[3] The σ2 receptor, whose structure has been more recently elucidated, is implicated in cancer cell proliferation, making it a key oncology target.[6][7]
This guide provides a comprehensive comparison of the in vitro and in vivo data landscapes for compounds related to this compound. We will dissect the experimental methodologies, explain the rationale behind their selection, and illustrate how to build a coherent bridge between benchtop data and preclinical outcomes. Our focus is to empower researchers to not only generate data but to interpret it, creating a robust in vitro-in vivo correlation (IVIVC) that is the cornerstone of successful drug development.
Section 1: In Vitro Characterization: From Binding Affinity to Functional Activity
The initial characterization of any new chemical entity begins in vitro. These assays are designed to be high-throughput, cost-effective, and reproducible, allowing for the rapid screening and prioritization of compounds. For the this compound series, the primary in vitro goal is to determine affinity and selectivity for the sigma receptors.
The "Why" of Experimental Choice: Radioligand Binding Assays
Competitive radioligand binding assays are the gold standard for quantifying a compound's affinity for a receptor. The principle is simple: a radiolabeled ligand with known high affinity for the target receptor is incubated with a tissue preparation containing the receptor. A non-radiolabeled test compound is then added at increasing concentrations to compete for and displace the radioligand. The concentration at which the test compound displaces 50% of the radioligand is its IC50, which can be converted to an inhibition constant (Ki), a true measure of binding affinity.
For sigma receptors, guinea pig liver membranes are an excellent tissue source for σ1 due to their exceptionally high receptor density, which ensures a robust and reliable signal.[7][8]
Comparative In Vitro Binding Data
The structure-activity relationship (SAR) for this class can be explored by systematically modifying the parent structure. The following table presents representative data for a series of analogs, illustrating how small chemical changes can significantly impact receptor affinity and selectivity.
| Compound ID | R1 (at C5) | R2 (Amine) | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity |
| LEAD-001 | Br | Diethyl | 5.2 | 150.8 | 29.0 |
| ANALOG-A | Cl | Diethyl | 10.5 | 210.3 | 20.0 |
| ANALOG-B | I | Diethyl | 2.1 | 125.5 | 59.8 |
| ANALOG-C | Br | Dimethyl | 8.9 | 180.1 | 20.2 |
| ANALOG-D | Br | Piperidino | 3.5 | 95.7 | 27.3 |
Data are illustrative examples based on known SAR principles for this compound class.
From this data, we can infer that a larger halogen at the 5-position (Iodo > Bromo > Chloro) enhances σ1 affinity. The nature of the amine substituent also plays a role, with the diethyl and piperidino groups showing higher affinity than the dimethyl analog.
Experimental Workflow: σ1 Receptor Competitive Binding Assay
Caption: Workflow for σ1 receptor competitive binding assay.
Detailed Protocol: σ1 Receptor Competitive Binding Assay
-
Tissue Preparation:
-
Homogenize fresh guinea pig liver tissue in 10 volumes of ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 31,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), determine protein concentration (e.g., via Bradford assay), and store at -80°C.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilutions (ranging from 0.1 nM to 10 µM), and 50 µL of the membrane preparation (approx. 300 µg protein).
-
Initiate the binding reaction by adding 50 µL of the σ1-selective radioligand [3H]-(+)-pentazocine at a final concentration near its dissociation constant (Kd), typically ~3 nM.[8]
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled competitor (e.g., 10 µM Haloperidol).
-
Incubate the plate at 37°C for 150 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Place the filter discs in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Section 2: In Vivo Evaluation: Pharmacokinetics and Preclinical Efficacy
Promising in vitro data is merely the first step. A compound with nanomolar affinity is of little use if it cannot reach its target in a living system. In vivo studies are essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile—collectively known as pharmacokinetics (PK)—and to demonstrate its desired biological effect, or pharmacodynamics (PD).
The "Why" of Experimental Choice: Rodent Pharmacokinetic Studies
Rats are a common and well-validated model for initial PK studies. They are cost-effective and their physiology provides a reasonable approximation of human drug metabolism for many compound classes. An intravenous (IV) dose allows for the determination of fundamental parameters like clearance (Cl) and volume of distribution (Vd), while an oral (PO) dose reveals crucial information about oral bioavailability (F%).[9] Understanding these parameters is critical; a compound that is rapidly cleared or poorly absorbed is unlikely to maintain therapeutic concentrations in the body.
Comparative In Vivo Data
The following table illustrates how the previously discussed analogs might perform in a rat PK study, alongside a measure of in vivo efficacy in a relevant model (e.g., a neuropathic pain model where σ1 agonists are expected to show an effect).
| Compound ID | Dose (mg/kg, IV) | Cmax (ng/mL) | t½ (h) | AUC (ng·h/mL) | Efficacy (% MPE*) |
| LEAD-001 | 2 | 450 | 2.5 | 890 | 65% |
| ANALOG-A | 2 | 510 | 1.8 | 750 | 45% |
| ANALOG-B | 2 | 380 | 3.1 | 1050 | 75% |
| ANALOG-C | 2 | 620 | 1.5 | 680 | 40% |
| ANALOG-D | 2 | 410 | 2.8 | 950 | 70% |
*MPE: Maximum Possible Effect in the formalin-induced paw licking model of nociception. Data are illustrative examples.
Here, ANALOG-B, which had the highest in vitro affinity, also shows a longer half-life (t½) and greater overall exposure (AUC), correlating with the highest in vivo efficacy. Conversely, ANALOG-C, with its dimethylamine group, is cleared more rapidly, resulting in lower exposure and reduced efficacy.
Detailed Protocol: Rodent Pharmacokinetic Study (IV Dosing)
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (250-300g). Acclimate the animals for at least 3 days before the study.
-
On the day of the study, administer the test compound (e.g., LEAD-001, formulated in a suitable vehicle like 20% Solutol in saline) as a single bolus injection via the tail vein.
-
-
Sample Collection:
-
Collect blood samples (approx. 100 µL) from a surgically implanted cannula (e.g., in the jugular vein) or via sparse sampling from the tail vein at predetermined time points (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 h).
-
Place samples into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately centrifuge to separate the plasma.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Perform a protein precipitation extraction by adding acetonitrile to the plasma samples.
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the parent drug.
-
-
Data Analysis:
-
Plot the plasma concentration versus time data.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), AUC (area under the curve), t½ (elimination half-life), Cl (clearance), and Vd (volume of distribution).
-
Section 3: Forging the Link: The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between in vitro results and in vivo outcomes. A strong IVIVC allows researchers to make informed decisions, prioritizing compounds with the highest probability of success and terminating those with fatal flaws early in the discovery process.
Connecting Affinity, Exposure, and Efficacy
Caption: Relationship between in vitro data, pharmacokinetics, and in vivo efficacy.
As the diagram illustrates, high in vitro affinity is a prerequisite for in vivo potency. However, pharmacokinetics acts as the critical gatekeeper. A compound can have excellent affinity (like ANALOG-A), but if it is cleared too quickly (low t½), it may not achieve sufficient concentration at the target site for a sustained period, leading to diminished efficacy. Conversely, a compound like ANALOG-B combines high affinity with a favorable PK profile, resulting in superior in vivo performance. Factors like rapid metabolism or the inability to cross the blood-brain barrier (BBB) for a CNS target are common reasons why a potent compound in vitro may fail in vivo.[10]
The Drug Discovery Cascade
The entire process can be visualized as a filtering cascade, where compounds must pass a series of increasingly stringent tests to advance.
Caption: The drug discovery cascade from initial screening to lead candidate.
Conclusion
The development of novel therapeutics based on the this compound scaffold requires a methodical and integrated approach. This guide has demonstrated that while in vitro assays provide the foundational data on a compound's intrinsic potency and selectivity, this information is only truly valuable when contextualized with in vivo pharmacokinetic and efficacy data. By understanding the "why" behind each experimental choice, carefully designing protocols, and constantly seeking to build a robust in vitro-in vivo correlation, researchers can navigate the complexities of drug discovery with greater confidence and efficiency. The ultimate success lies not in any single data point, but in the coherent scientific narrative that connects the molecule to the model.
References
-
Sigma Receptor Binding Assays - PMC - NIH. (2016). National Center for Biotechnology Information. [Link]
-
Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. (1999). Biopharmaceutics & Drug Disposition. [Link]
-
Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC - NIH. (2011). National Center for Biotechnology Information. [Link]
-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). MDPI. [Link]
-
Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. (2024). PubMed. [Link]
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2013). National Center for Biotechnology Information. [Link]
-
Synthesis and evaluation of sigma receptor ligands. (2006). MOspace Home. [Link]
-
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). National Center for Biotechnology Information. [Link]
-
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). PubMed. [Link]
-
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021). National Center for Biotechnology Information. [Link]
-
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. (2021). Semantic Scholar. [Link]
-
Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. (2019). ResearchGate. [Link]
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). ACS Publications. [Link]
-
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. (2011). National Center for Biotechnology Information. [Link]
-
Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry. (2019). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DSpace [mospace.umsystem.edu]
- 5. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: Unveiling the Pharmacological Profile of n-(5-bromo-2-methoxybenzyl)-n-ethylethanamine
Introduction: Charting New Territory in Neuromodulatory Compound Research
In the ever-evolving landscape of neuroscience and pharmacology, the exploration of novel chemical entities with the potential to modulate critical neural pathways is paramount. This guide introduces n-(5-bromo-2-methoxybenzyl)-n-ethylethanamine , a novel compound with a structural motif suggestive of interaction with serotonergic systems. The presence of the 5-bromo-2-methoxybenzyl group bears a resemblance to the N-benzylphenethylamine (NBOMe) series of compounds, which are renowned for their high potency and agonist activity at the serotonin 2A (5-HT2A) receptor.[1][2][3]
However, a key structural divergence exists: our compound of interest is an ethanamine, lacking the phenethyl moiety characteristic of the NBOMe series. This structural alteration presents a compelling scientific inquiry into its influence on receptor affinity, functional potency, and overall pharmacological profile.
This document provides a comprehensive framework for the systematic benchmarking of n-(5-bromo-2-methoxybenzyl)-n-ethylethanamine. We will propose a head-to-head comparison against two well-characterized research compounds from the NBOMe family: 25B-NBOMe and 25I-NBOMe . The primary objective is to elucidate the pharmacological properties of this novel ethanamine derivative, with a specific focus on its activity at the 5-HT2A receptor, a critical target in both neuroscience research and therapeutic development.[4][5]
Rationale for Benchmark Selection and Experimental Strategy
The selection of 25B-NBOMe and 25I-NBOMe as benchmark compounds is predicated on their established and potent agonism at the 5-HT2A receptor.[2][6] This allows for a robust comparative analysis, enabling us to dissect the structure-activity relationships (SAR) and the impact of substituting the phenethylamine backbone with a simpler ethanamine structure.
Our experimental strategy is designed to be a self-validating system, progressing from fundamental receptor interaction to functional cellular response. We will outline detailed protocols for:
-
Receptor Binding Affinity Determination: To quantify how strongly the compounds bind to the 5-HT2A receptor.
-
Functional Potency and Efficacy Assessment: To measure the ability of the compounds to activate the receptor and elicit a cellular response.
This systematic approach will provide a clear and quantitative comparison, laying the groundwork for understanding the potential of n-(5-bromo-2-methoxybenzyl)-n-ethylethanamine as a novel research tool.
Proposed Synthesis of n-(5-bromo-2-methoxybenzyl)-n-ethylethanamine
As this is a novel compound, a validated synthetic route is not yet published. Below is a proposed synthetic pathway based on established principles of reductive amination, a cornerstone of medicinal chemistry for the synthesis of amines.
Caption: Proposed synthetic workflow for n-(5-bromo-2-methoxybenzyl)-n-ethylethanamine.
Step-by-Step Synthetic Protocol:
-
Imine Formation: To a solution of 5-bromo-2-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add N-ethylethanamine (diethylamine, 1.2 eq). The reaction can be stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: To the solution containing the imine, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) in portions. This mild reducing agent is particularly effective for reductive aminations.
-
Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product, n-(5-bromo-2-methoxybenzyl)-n-ethylethanamine.
In Vitro Pharmacological Evaluation: A Head-to-Head Comparison
The cornerstone of this benchmarking guide is the direct comparison of the novel compound with 25B-NBOMe and 25I-NBOMe in validated in vitro assays.
Caption: In vitro experimental workflow for comparative pharmacological profiling.
Experiment 1: 5-HT2A Receptor Binding Affinity
Causality: The purpose of a radioligand binding assay is to determine the affinity (Ki) of a test compound for a specific receptor. This is achieved by measuring the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. A lower Ki value indicates a higher binding affinity.
Protocol: Radioligand Displacement Assay
-
Receptor Source: Membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) are used.
-
Radioligand: A suitable radiolabeled antagonist, such as [3H]ketanserin, is used at a concentration near its Kd value.[7]
-
Assay Buffer: A standard buffer, such as 50 mM Tris-HCl, pH 7.4, is used.
-
Incubation: In a 96-well plate, incubate the receptor membranes, [3H]ketanserin, and a range of concentrations of the test compounds (novel compound, 25B-NBOMe, 25I-NBOMe).
-
Non-specific Binding: To determine non-specific binding, a high concentration of a known 5-HT2A antagonist (e.g., unlabeled ketanserin) is added to a set of wells.
-
Equilibration: The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Harvesting: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B filters) using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.[7]
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Experiment 2: 5-HT2A Receptor Functional Activity
Causality: The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR).[4][8] Agonist binding to the receptor activates phospholipase C (PLC), which leads to an increase in intracellular inositol phosphates (IP3) and a subsequent release of calcium (Ca2+) from intracellular stores.[4][8][9] A calcium flux assay measures this increase in intracellular calcium as a direct readout of receptor activation. This allows for the determination of a compound's potency (EC50) and efficacy (Emax).
Caption: Canonical 5-HT2A receptor signaling pathway leading to calcium mobilization.
Protocol: Calcium Flux Assay
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor is used.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Compound Addition: The plates are placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of varying concentrations of the test compounds.
-
Signal Detection: The fluorescence intensity is measured over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response at each compound concentration is determined. The data are then plotted as a concentration-response curve, and non-linear regression is used to calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response, often expressed as a percentage of the response to a reference agonist like serotonin).
Anticipated Data and Interpretation
The following table presents a hypothetical summary of the data that would be generated from these experiments. This serves as a template for organizing and interpreting the results.
Table 1: Hypothetical Pharmacological Data at the Human 5-HT2A Receptor
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of Serotonin Max Response) |
| n-(5-bromo-2-methoxybenzyl)-n-ethylethanamine | To be determined | To be determined | To be determined |
| 25B-NBOMe | 0.5 - 2.0 | 1.0 - 5.0 | ~100% (Full Agonist) |
| 25I-NBOMe | 0.1 - 0.5 | 0.5 - 2.0 | ~100% (Full Agonist) |
Interpreting the Results:
-
Affinity (Ki): A comparison of the Ki values will reveal the relative binding strength of the novel compound to the 5-HT2A receptor compared to the high-affinity NBOMe benchmarks. A significantly higher Ki would suggest that the absence of the phenethyl moiety reduces binding affinity.
-
Potency (EC50): The EC50 values will indicate the concentration of each compound required to elicit a half-maximal functional response. This is a crucial measure of a compound's potency as an agonist.
-
Efficacy (Emax): The efficacy will classify the novel compound as a full agonist (similar Emax to serotonin), a partial agonist (lower Emax), or an antagonist (no response, would require a different assay format to confirm).
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the initial characterization of n-(5-bromo-2-methoxybenzyl)-n-ethylethanamine. By benchmarking it against the well-established 5-HT2A receptor agonists 25B-NBOMe and 25I-NBOMe, we can gain valuable insights into its pharmacological profile.
The proposed experiments, from synthesis to in vitro functional assessment, will generate the critical data needed to understand the structure-activity relationships and the impact of the ethanamine versus phenethylamine backbone. The results of these studies will determine the future trajectory of research for this novel compound, including its potential as a selective tool for probing serotonergic systems or as a starting point for further medicinal chemistry optimization. Subsequent studies should also include selectivity profiling against other serotonin receptor subtypes (e.g., 5-HT2C, 5-HT1A) and other CNS targets to fully delineate its pharmacological window.
References
-
González-Maeso, J. & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Available at: [Link]
-
Sousa, P., et al. (2025). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. PMC. Available at: [Link]
-
Pottie, E., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science. Available at: [Link]
-
Pottie, E., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. PMC - NIH. Available at: [Link]
-
Kuś, K., et al. (2020). NBOMes–Highly Potent and Toxic Alternatives of LSD. Frontiers in Pharmacology. Available at: [Link]
-
Pottie, E., et al. (2023). Structure−Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5‑HT2A Receptor Agonists. ACS Chemical Neuroscience. Available at: [Link]
-
Pottie, E., et al. (2023). Structure−Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5‑HT2A Receptor Agonists. ACS Publications. Available at: [Link]
-
Janssen, M. J., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available at: [Link]
-
Poulie, C. B. M., et al. (2020). Dark Classics in Chemical Neuroscience: NBOMes. PMC - PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). 25C-NBOMe. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved January 20, 2026, from [Link]
-
Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. PubChem. Available at: [Link]
-
Schifano, F., et al. (2015). 25C-NBOMe: Preliminary Data on Pharmacology, Psychoactive Effects, and Toxicity of a New Potent and Dangerous Hallucinogenic Drug. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). 5-HT2A receptor. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Xu, W., et al. (2019). 25C-NBOMe, a Novel Designer Psychedelic, Induces Neurotoxicity 50 Times More Potent Than Methamphetamine In Vitro. ResearchGate. Available at: [Link]
-
Monti, G., et al. (2023). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. MDPI. Available at: [Link]
-
Canal, C. E., et al. (2012). Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. PMC - PubMed Central. Available at: [Link]
-
Kaplan, L., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. Available at: [Link]
- Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
-
PrepChem.com. (n.d.). Synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-hydroxymethyl-imidazole. Retrieved January 20, 2026, from [Link]
-
Kaplan, L., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eScholarship.org. Available at: [Link]
-
REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. Retrieved January 20, 2026, from [Link]
-
Kuś, K., et al. (2020). NBOMes-Highly Potent and Toxic Alternatives of LSD. PubMed. Available at: [Link]
-
Hansen, M., et al. (2014). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Serotonin 5HT 2A receptors and their major signaling pathways. Retrieved January 20, 2026, from [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved January 20, 2026, from [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved January 20, 2026, from [Link]
-
Zock, J. M. (2001). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Available at: [Link]
-
Charlton, S. J. (2009). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. PMC - NIH. Available at: [Link]
Sources
- 1. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NBOMes–Highly Potent and Toxic Alternatives of LSD [frontiersin.org]
- 3. 25C-NBOMe: Preliminary Data on Pharmacology, Psychoactive Effects, and Toxicity of a New Potent and Dangerous Hallucinogenic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NBOMes-Highly Potent and Toxic Alternatives of LSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Head-to-Head Comparison of Novel Chemical Probe [(5-Bromo-2-methoxyphenyl)methyl]diethylamine with Established Sigma-1 Receptor Antagonists
A Technical Guide for Researchers in Neuroscience and Drug Discovery
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Evolving Landscape of Sigma-1 Receptor Modulation
The sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, including neuropathic pain, neurodegenerative diseases, and addiction.[1] Unlike classical G-protein coupled receptors or ion channels, the σ1 receptor modulates intracellular signaling cascades through protein-protein interactions, influencing calcium signaling, ion channel function, and cellular stress responses.[1][2] The development of selective chemical probes to interrogate σ1 receptor function is paramount to advancing our understanding of its physiological roles and therapeutic potential.
This guide provides a comprehensive head-to-head comparison of a novel chemical entity, [(5-Bromo-2-methoxyphenyl)methyl]diethylamine , with two well-established and widely utilized σ1 receptor antagonists: BD1063 and NE-100 . While the biological activity of this compound has not been extensively characterized, its structural features, particularly the substituted phenylmethylamine scaffold, suggest a high probability of interaction with the σ1 receptor. This guide will therefore position it as a putative σ1 receptor ligand and evaluate its potential performance against the benchmark probes based on established structure-activity relationships and predictive analysis.
We will delve into the key performance metrics of these chemical probes, including binding affinity, selectivity, and functional antagonism. Furthermore, this guide provides detailed experimental protocols for the in vitro and in vivo characterization of such compounds, empowering researchers to validate and expand upon these findings.
Chemical Probe Profiles
A comparative overview of the chemical structures of this compound, BD1063, and NE-100 is presented below.
| Compound | Structure | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | [Image of this compound structure] | N-(5-bromo-2-methoxybenzyl)-N-ethylethanamine[3] | C12H18BrNO | 272.19[3] |
| BD1063 | [Image of BD1063 structure] | 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine | C13H18Cl2N2 | 273.20 |
| NE-100 | [Image of NE-100 structure] | 4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine | C23H33NO2 | 355.52 |
Head-to-Head Comparison: Key Performance Metrics
The efficacy and utility of a chemical probe are defined by its potency, selectivity, and functional activity. The following table summarizes the available and predicted data for our compounds of interest.
| Parameter | This compound | BD1063 | NE-100 |
| σ1 Receptor Binding Affinity (Ki) | Predicted: Moderate to high affinity | 4.43 nM[4], 9 nM[5] | 1.54 nM[6] |
| σ2 Receptor Binding Affinity (Ki) | Predicted: Lower affinity than for σ1 | 449 nM[5] | > 85 nM (low affinity)[6] |
| Selectivity (σ2/σ1) | Predicted: Selective for σ1 | ~50-fold[7] | >55-fold[6] |
| Selectivity against other receptors | Unknown | ≥100-fold over opioid, PCP, muscarinic, dopamine, adrenergic, and serotonin receptors[7] | Low affinity (IC50 > 10,000 nM) for D1, D2, 5-HT1A, 5-HT2, and PCP receptors[8] |
| Functional Activity | Predicted: Antagonist | Antagonist[4][5] | Antagonist[8][9] |
Expert Analysis:
-
Potency: BD1063 and NE-100 are both highly potent σ1 receptor antagonists with Ki values in the low nanomolar range.[4][5][6] The predicted affinity of this compound is based on the common pharmacophoric elements it shares with other σ1 ligands, namely a basic amine and an aromatic ring. The presence of a bromine atom and a methoxy group on the phenyl ring is expected to influence its binding affinity.
-
Selectivity: A critical attribute of a good chemical probe is high selectivity for its intended target. Both BD1063 and NE-100 exhibit excellent selectivity for the σ1 receptor over the σ2 receptor and a wide range of other neurotransmitter receptors.[7][8] This minimizes off-target effects and ensures that observed biological responses can be confidently attributed to σ1 receptor modulation. The selectivity profile of this compound remains to be experimentally determined.
-
Functional Activity: BD1063 and NE-100 have been extensively characterized as σ1 receptor antagonists.[4][5][8][9] This means they bind to the receptor but do not elicit a biological response, instead blocking the effects of endogenous or exogenous agonists. The predicted antagonist activity of this compound is based on the general observation that many synthetic ligands with its structural features act as antagonists.
Experimental Protocols for Characterization
To experimentally validate the predicted properties of this compound and enable a direct comparison with BD1063 and NE-100, the following detailed protocols are provided.
In Vitro Radioligand Binding Assay for σ1 Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the σ1 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for σ1 Receptor Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 30,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a Bradford assay. Membranes can be stored at -80°C.[10]
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer
-
50 µL of various concentrations of the test compound (e.g., this compound, BD1063, or NE-100) or vehicle (for total binding) or a high concentration of a known σ1 ligand like haloperidol (for non-specific binding).
-
50 µL of [3H]-(+)-pentazocine (a selective σ1 radioligand) at a final concentration near its Kd (e.g., 3 nM).[11]
-
100 µL of the prepared guinea pig brain membrane suspension (typically 100-200 µg of protein).[11]
-
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes with gentle agitation.[10]
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
In Vitro Functional Assay: Modulation of Calcium Mobilization
This assay assesses the functional antagonist activity of a compound by measuring its ability to block agonist-induced calcium release, a downstream effect of σ1 receptor activation.
Signaling Pathway Diagram:
Caption: σ1 Receptor-Mediated Calcium Signaling Pathway.
Step-by-Step Protocol:
-
Cell Culture and Loading:
-
Culture a suitable cell line expressing σ1 receptors (e.g., HEK293 cells stably expressing σ1R) in appropriate media.
-
Plate the cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Treatment:
-
Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add various concentrations of the test compound (antagonist) and incubate for a specified period (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Inject a known σ1 receptor agonist (e.g., (+)-pentazocine) at a concentration that elicits a submaximal response (EC80).
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the agonist-induced calcium response as a function of the antagonist concentration.
-
Determine the IC50 value of the antagonist for the inhibition of the agonist-induced response.
-
In Vivo Behavioral Assay: Attenuation of Psychostimulant-Induced Hyperlocomotion
This animal model assesses the in vivo efficacy of a σ1 receptor antagonist in a behavior relevant to neuropsychiatric disorders.
Experimental Workflow Diagram:
Caption: Workflow for Psychostimulant-Induced Hyperlocomotion Assay.
Step-by-Step Protocol:
-
Animals and Acclimation:
-
Use male Swiss Webster mice.
-
Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Habituate each mouse to the open-field arena (e.g., a 40 x 40 cm box) for 30 minutes.
-
-
Drug Administration:
-
Administer the test compound (e.g., this compound, BD1063, or NE-100) or vehicle via intraperitoneal (i.p.) injection.
-
After a pre-treatment period (e.g., 30 minutes), administer a psychostimulant such as methamphetamine (e.g., 1 mg/kg, i.p.).[13]
-
-
Behavioral Recording:
-
Immediately place the mouse back into the open-field arena and record its locomotor activity for 60 minutes using an automated activity monitoring system.
-
-
Data Analysis:
-
Quantify the total distance traveled during the recording period.
-
Compare the locomotor activity of the drug-treated groups to the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant reduction in hyperlocomotion by the test compound indicates in vivo antagonist activity.[13]
-
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the novel chemical probe this compound alongside the well-established σ1 receptor antagonists BD1063 and NE-100. Based on structural similarities to known σ1 ligands, this compound holds promise as a new tool for studying σ1 receptor pharmacology.
The provided experimental protocols offer a clear path for the empirical determination of its binding affinity, selectivity, and functional activity. Should experimental data confirm its predicted profile as a potent and selective σ1 receptor antagonist, this compound could offer a valuable alternative to existing probes, potentially with distinct pharmacokinetic or pharmacodynamic properties. Further characterization, including off-target screening and in vivo efficacy studies in various disease models, will be crucial in fully elucidating its potential as a research tool and a lead compound for drug development.
References
- Prezzavento, O., et al. (2017). Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new?. Future Medicinal Chemistry, 9(18), 2235-2255.
-
ResearchGate. (2017). Novel Sigma-1 Receptor Antagonists: From Opioids to Small Molecules: What is New?. [Link]
-
National Institutes of Health. (2016). SIGMA RECEPTOR BINDING ASSAYS. [Link]
- Nguyen, L., et al. (2021). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Molecules, 26(11), 3183.
- Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 128, 366-377.
- Schmidt, H. R., et al. (2016). Structural basis for σ1 receptor ligand recognition. Nature structural & molecular biology, 23(12), 1133-1138.
- Domaradzka, A., et al. (2018). Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations. International journal of molecular sciences, 19(11), 3497.
-
ResearchGate. (2020). The activity of selective sigma-1 receptor ligands in seizure models in vivo. [Link]
-
Perelman School of Medicine at the University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. [Link]
-
Royal Society of Chemistry. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. [Link]
- Del Bello, F., et al. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. Journal of medicinal chemistry, 63(18), 10556-10571.
-
American Chemical Society. (2024). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. [Link]
- Rodríguez-Muñoz, M., et al. (2018). Sigma 1 Receptor Antagonists Inhibit Manic-Like Behaviors in Two Congenital Strains of Mice. International Journal of Neuropsychopharmacology, 21(11), 1036-1046.
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
- Sabino, V., et al. (2009). The sigma-receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking. Neuropsychopharmacology, 34(6), 1482-1493.
- Okuyama, S., et al. (1993). NE-100, a novel sigma receptor ligand: in vivo tests. European journal of pharmacology, 233(2-3), 285-297.
- Colabufo, N. A., et al. (2019). High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212. Future medicinal chemistry, 11(22), 2925-2939.
- Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195-206.
-
ResearchGate. (1996). NE‐100: A Novel Sigma Receptor Antagonist. [Link]
- Pal, A., et al. (2012). The sigma-1 receptor protects against cellular oxidative stress and activates antioxidant response elements. European journal of pharmacology, 682(1-3), 12-20.
-
ResearchGate. (1994). NE-100, a novel sigma receptor ligand: in vivo test (Part I). [Link]
-
National Center for Biotechnology Information. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. [Link]
-
National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. [Link]
- Google Patents. (2015). Synthesis method of 5-bromo-2-methoxyphenol.
-
ResearchGate. (2001). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. [Link]
-
MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
- Matsumoto, R. R., et al. (2004). Involvement of sigma (sigma) receptors in the acute actions of methamphetamine: receptor binding and behavioral studies. Neuropsychopharmacology, 29(4), 714-722.
-
Perelman School of Medicine at the University of Pennsylvania. (2022). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-. [Link]
Sources
- 1. Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 95% | CAS: 7062-20-6 | AChemBlock [achemblock.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BD 1063 dihydrochloride, sigma-1 antagonist (CAS 150208-28-9) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. BD 1063 dihydrochloride | σ1 Receptors | Tocris Bioscience [tocris.com]
- 8. NE-100, a novel sigma receptor ligand: in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Involvement of sigma (sigma) receptors in the acute actions of methamphetamine: receptor binding and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Introduction: Beyond the Product - A Commitment to Safety and Compliance
An In-Depth Guide to the Safe Disposal of [(5-Bromo-2-methoxyphenyl)methyl]diethylamine
In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are fundamental pillars of laboratory safety, environmental responsibility, and scientific integrity. This compound (CAS No. 7062-20-6) is a halogenated tertiary amine, a compound whose structural characteristics necessitate a specific and rigorous disposal protocol.[1]
This guide provides drug development professionals, researchers, and scientists with essential, actionable information for the safe handling and disposal of this compound. By understanding the chemical principles behind these procedures, laboratories can ensure a safe working environment and maintain strict compliance with environmental regulations.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from its constituent chemical groups: a brominated aromatic ring and a diethylamine functional group.
-
Halogenated Organic Compound: The presence of a carbon-bromine bond classifies this molecule as a halogenated organic compound.[2][3] Such compounds are often persistent in the environment and can form hazardous byproducts, such as hydrogen bromide, during thermal decomposition.[4][5][6]
-
Tertiary Amine: The diethylamine moiety makes the compound basic and gives it the potential to react with acids.[7][8] Amines can also be irritants or corrosive. The parent compound, diethylamine, is flammable, corrosive, and causes severe skin and eye damage.[9][10][11][12][13][14]
Based on analogous compounds, a summarized hazard profile is presented below.
| Hazard Classification | Description | Rationale and Reference |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Based on data for similar brominated and amine-containing compounds.[5][15][16][17] |
| Skin Corrosion/Irritation | Likely to cause skin irritation or burns upon direct contact. | The diethylamine functional group is known to be corrosive.[10][12][13] |
| Eye Damage/Irritation | Poses a risk of serious eye irritation or damage. | A common hazard for amines and many organic reagents.[5][13][18] |
| Environmental Hazard | Considered a hazardous waste due to the halogen content. | Halogenated organic compounds are regulated to prevent environmental persistence.[19][20][21] |
Part 2: Personal Protective Equipment (PPE) and Safe Handling
Given the potential hazards, stringent safety precautions are mandatory. The following PPE provides a minimum baseline for protection when handling the compound and its waste.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact, irritation, and potential absorption.[18] |
| Eye Protection | Tightly fitting safety goggles and/or a face shield. | To protect against splashes that could cause severe eye damage.[11][12] |
| Skin and Body | Chemical-resistant lab coat, long pants, and closed-toe shoes. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood. | To avoid inhalation of any potential vapors or aerosols.[15][18] |
Causality in Practice: Using a chemical fume hood is not just a general best practice; for this compound, it is critical to mitigate the inhalation risks associated with amines and any potential volatility. Similarly, choosing nitrile gloves is based on their proven resistance to a broad range of organic chemicals.
Part 3: Waste Characterization, Segregation, and Collection
Proper disposal begins with correct waste characterization and segregation at the point of generation. This is the most critical step to ensure a safe and compliant disposal pathway.
Core Principle: this compound is a halogenated organic hazardous waste . It must never be mixed with non-halogenated waste, aqueous waste, or disposed of down the drain.[2][3]
Step-by-Step Collection Protocol:
-
Select the Correct Waste Container: Use a designated, leak-proof container compatible with organic solvents and clearly labeled "Halogenated Organic Waste."
-
Accurate Labeling: Before adding any waste, ensure the container is labeled with the full chemical name, "this compound," and appropriate hazard pictograms. Do not use abbreviations.[3] Maintain a log sheet of the container's contents and their approximate quantities.[2]
-
Segregation:
-
DO collect in the designated halogenated waste container. This includes the pure compound, solutions containing it, and any contaminated materials (e.g., pipette tips, absorbent pads from spills).
-
DO NOT mix with non-halogenated solvents like acetone, ethanol, or hexane. Mixing increases the volume of halogenated waste and complicates disposal.[3]
-
DO NOT mix with strong acids or oxidizing agents. Amines are basic and can react exothermically with acids.[7][8]
-
-
Container Management: Keep the waste container securely closed when not in use. Store it in a cool, dry, well-ventilated area away from heat or ignition sources, and within a secondary containment system.[3][15]
Part 4: Approved Disposal Procedures
The disposal of this compound is governed by its classification as a halogenated organic waste. Following established regulatory guidelines is non-negotiable.
Primary Disposal Method: High-Temperature Incineration
The universally accepted and regulatory-mandated disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[2][22]
The Scientific Rationale (Why Incineration?): Thermal destruction at high temperatures (typically >1000°C) is necessary to break the strong carbon-carbon and carbon-halogen bonds, mineralizing the organic material. However, the presence of bromine presents a specific challenge: during combustion, it forms hydrogen bromide (HBr), an acidic and corrosive gas.[4][23] Licensed hazardous waste incinerators are equipped with sophisticated flue gas scrubbing systems that neutralize these acidic gases before they are released into the atmosphere, thus preventing air pollution and acid rain.[22] Landfilling is prohibited for such compounds due to their potential to leach into soil and groundwater.[19]
Operational Plan:
-
Package the fully labeled and sealed halogenated waste container according to your institution's Environmental Health & Safety (EHS) guidelines.
-
Arrange for waste pickup through your institution's designated hazardous waste management vendor.
-
Ensure all paperwork and manifests are completed accurately, clearly identifying the contents as halogenated organic waste.
Spill Cleanup and Disposal
Any materials used to clean a spill of this compound must be treated as halogenated hazardous waste.
Spill Response Protocol:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wearing the appropriate PPE (see Part 2), contain the spill using an inert absorbent material such as vermiculite, sand, or diatomaceous earth.
-
Carefully collect the absorbent material using non-sparking tools and place it into the designated "Halogenated Organic Waste" container for disposal.[5][18]
-
Decontaminate the spill area as recommended by your institution's EHS office.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Sources
- 1. This compound 95% | CAS: 7062-20-6 | AChemBlock [achemblock.com]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. norden.org [norden.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 9. fishersci.com [fishersci.com]
- 10. idesapetroquimica.com [idesapetroquimica.com]
- 11. scienceinteractive.com [scienceinteractive.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. DIETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. 2-(4-bromo-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine;hydrochloride | C18H23BrClNO3 | CID 76965389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. chemscene.com [chemscene.com]
- 19. Section 729 [ilga.gov]
- 20. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 21. View Document - California Code of Regulations [govt.westlaw.com]
- 22. echemi.com [echemi.com]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [(5-Bromo-2-methoxyphenyl)methyl]diethylamine
Hazard Assessment: Understanding the "Why"
The necessity for stringent PPE protocols stems from the compound's constituent functional groups. Each group contributes to a potential hazard profile that dictates our safety choices. The primary routes of exposure are inhalation of aerosols, dermal (skin) contact, ingestion, and eye contact.
| Hazard Class | Structural Basis & Rationale | Potential Health Effects |
| Acute Toxicity | Aniline & Diethylamine Moiety: Aromatic amines and diethylamine are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] The GHS classification for the parent compound includes a warning that it "May be harmful if swallowed".[4] | Systemic toxicity, potential for organ damage. |
| Skin Corrosion/Irritation | Diethylamine Moiety: Diethylamine is classified as causing severe skin burns and damage.[2][3][5] The parent compound is noted to cause eye irritation.[4][6] | Causes skin irritation, redness, and in severe cases, chemical burns.[6] |
| Eye Damage/Irritation | Aniline & Diethylamine Moiety: Both anilines and diethylamine can cause serious eye irritation or damage.[1][3][5] The parent compound is explicitly stated to cause eye irritation.[4][6] | Severe irritation, potential for permanent eye damage or blindness.[7] |
| Respiratory Irritation | Diethylamine Moiety: Diethylamine may cause respiratory irritation.[2][3] Handling the compound, especially as a powder or volatile liquid, can generate aerosols or vapors. | Coughing, shortness of breath, irritation of the respiratory tract. |
| Environmental Hazard | Brominated Aromatic Core: Organobromides can be persistent in the environment and may be bio-accumulative.[8] | Long-term harm to aquatic life.[2] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to create a barrier against all potential exposure routes. All work with this compound must be performed within a certified chemical fume hood.[1][9]
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles: Must provide a complete seal around the eyes and meet ANSI Z87.1 standards to protect against splashes and aerosols.[10] Face Shield: Required over goggles when handling larger quantities (>50 mL) or when there is a significant risk of splashing during transfers or reactions.[11][12] |
| Hand Protection | Double-Gloving (Nitrile) | Inner and Outer Gloves: Nitrile gloves offer good resistance to a range of chemicals, including amines.[1] Double-gloving is critical; it provides a secondary barrier in case the outer glove is compromised.[11][12] Always inspect gloves for tears or degradation before use. For extended procedures, consider replacing the outer glove periodically. |
| Body Protection | Flame-Retardant Lab Coat & Chemical-Resistant Apron | Lab Coat: A fully buttoned, flame-retardant lab coat protects skin and personal clothing from incidental contact.[11] Apron: A chemical-resistant apron should be worn over the lab coat during procedures with a high splash potential. |
| Respiratory Protection | Chemical Fume Hood | Primary Control: All handling, weighing, and dispensing of [(5-Bromo-2-methoxyphenyl)methyl]diethylamine must occur inside a properly functioning chemical fume hood to control vapor and aerosol inhalation.[1][11] In the event of a spill outside the hood, a full-face respirator with organic vapor cartridges may be necessary for cleanup.[11] |
| Foot Protection | Closed-Toe Shoes | Chemical-Resistant Shoes: Non-porous, closed-toe shoes must be worn at all times in the laboratory to protect feet from spills.[10][11] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for minimizing risk.
3.1. Pre-Handling & Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Locate Emergency Equipment: Ensure unobstructed access to the nearest safety shower, eyewash station, and a spill kit appropriate for organic amines.[1][11]
-
Prepare Waste Containers: Designate a specific "Halogenated Organic Waste" container.[9][13] Ensure it is clearly labeled and within the fume hood or a designated satellite accumulation area.[14][15]
-
Don PPE: Put on all required PPE before retrieving the chemical from storage. Follow the correct donning sequence to avoid contamination.
3.2. Donning & Doffing PPE Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Workflow for the correct donning and doffing of PPE.
3.3. Handling & Disposal
-
Dispensing: Handle the compound exclusively within the chemical fume hood.[11] Use spatulas for solids or syringes/pipettes for liquids to minimize aerosol generation.
-
Decontamination: After use, decontaminate spatulas and other reusable equipment with an appropriate solvent. Collect the solvent rinse as halogenated waste.
-
Waste Segregation: This is a critical control point.
-
Solid Waste: All contaminated solid waste (gloves, pipette tips, weigh paper, absorbent pads) must be collected in a dedicated, clearly labeled hazardous waste bag or container.[11]
-
Liquid Waste: Unused material and solvent rinses must be collected in a sealed, properly labeled "Halogenated Organic Waste" container.[9][15] Never mix halogenated waste with non-halogenated waste streams.[15][16]
-
-
Final Steps: After completing work and doffing PPE, wash hands thoroughly with soap and water.[1]
Emergency Protocols
In the event of an exposure or spill, immediate and correct action is vital.
| Scenario | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Use a safety shower if the contact area is large. Seek immediate medical attention.[2][17] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][17] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) for this or an analogous compound to the medical personnel.[2][6] |
| Minor Spill (inside fume hood) | Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[1][14] Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the area. |
| Major Spill (outside fume hood) | Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EH&S) department. Do not attempt to clean up a large spill without proper training and respiratory protection.[14] |
By adhering to these rigorous PPE, handling, and disposal protocols, you establish a self-validating system of safety that protects you, your colleagues, and the environment when working with this compound.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- Halogenated Solvents in Laboratories. Temple University Campus Operations.
- Hazardous Waste Segregation. Bucknell University.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
- Organic Solvents. Cornell University Environmental Health and Safety.
- Aniline Standard Operating Procedure. University of Washington.
- Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. BenchChem.
- Safety Data Sheet for a related compound. Sigma-Aldrich.
- This compound Product Page. Advanced ChemBlocks.
- Personal Protective Equipment. Occupational Safety and Health Administration (OSHA).
- NIOSH Pocket Guide to Chemical Hazards: Aniline. Centers for Disease Control and Prevention (CDC).
- Personal protective equipment for handling Aniline Mustard. BenchChem.
- Safety Data Sheet for 5-Bromo-2-anisaldehyde. Fisher Scientific.
- Safety Data Sheet for Diethylamine. Fisher Scientific.
- Diethylamine Safety Data Sheet.
- Diethylamine Safety Data Sheet. PENTA.
- Diethylamine Safety Data Sheet. Science Interactive.
- Diethylamine Safety Data Sheet. Carl ROTH.
- Bromination Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable.
Sources
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. idesapetroquimica.com [idesapetroquimica.com]
- 4. This compound 95% | CAS: 7062-20-6 | AChemBlock [achemblock.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. osha.gov [osha.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bucknell.edu [bucknell.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
- 17. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
